Thioacetic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYAAUVXQSMXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4OS | |
| Record name | THIOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4627 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10387-40-3 (potassium salt), 34832-35-4 (hydrochloride salt) | |
| Record name | Thioacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060142 | |
| Record name | Ethanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals., Liquid, Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS], Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS], Pale yellow liquid; Cooked brown and roasted meat aroma | |
| Record name | THIOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4627 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanethioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium thioacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thioacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19868 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethanethioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Thioacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
88.00 °C. @ 760.00 mm Hg | |
| Record name | Ethanethioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, diethyl ether and acetone, Soluble (in ethanol) | |
| Record name | Thioacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.063-1.067 | |
| Record name | Thioacetic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1664/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
507-09-5, 10387-40-3 | |
| Record name | THIOACETIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4627 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thioacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanethioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thioacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Potassium thioacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS92MLC0FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethanethioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
17 °C | |
| Record name | Ethanethioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Thioacetic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thioacetic acid (CH₃COSH) is a pivotal organosulfur compound, serving as a cornerstone reagent for the introduction of thiol groups in organic synthesis. As the sulfur analog of acetic acid, its unique reactivity is fundamental in the synthesis of thioesters and thiols, which are key intermediates in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound's chemical formula, structure, and physicochemical properties. It further details robust experimental protocols for its synthesis and application in thiol introduction, supported by quantitative data and logical workflow diagrams to facilitate practical application in a research and development setting.
Chemical Formula and Molecular Structure
This compound is an organosulfur compound with the chemical formula C₂H₄OS.[1][2][3] Its systematic IUPAC name is Ethanethioic S-acid.[1][4] The structure is analogous to acetic acid, where a sulfur atom replaces the hydroxyl oxygen. This compound primarily exists in the more stable thiol tautomeric form, CH₃C(O)SH, rather than the thione form, CH₃C(S)OH, a characteristic attributed to the strength of the carbon-oxygen double bond.[1][5] This thiol structure is the basis for its utility as a potent nucleophilic thiolating agent in synthetic chemistry.
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. Its acidity is notably higher than acetic acid, with a pKa approximately 15 times lower, making it a stronger acid.[1]
| Property | Value | Unit |
| Appearance | Yellow liquid | - |
| Odor | Strong, thiol-like, pungent | - |
| Density | 1.065 (at 25 °C) | g/mL |
| Boiling Point | 88 - 93 | °C |
| Melting Point | -17 | °C |
| Flash Point | 18 | °C |
| pKa | ~3.33 - 3.4 | - |
| Refractive Index | ~1.465 (at 20 °C) | - |
| Solubility | Soluble in water (with slow decomposition), ethanol, ether | - |
(Data compiled from sources[1][6][7])
Synthesis and Experimental Protocols
This compound can be prepared via several methods. A common laboratory-scale synthesis involves the reaction of a reactive acetyl source, such as acetic anhydride or acetyl chloride, with a sulfide donor like hydrogen sulfide.[1][8][9]
Protocol: Synthesis from Acetic Anhydride
This protocol describes the synthesis of this compound by reacting acetic anhydride with hydrogen sulfide, a method known for its efficiency.[1]
Objective: To synthesize this compound for use as a laboratory reagent.
Materials:
-
Acetic anhydride ((CH₃CO)₂O)
-
Hydrogen sulfide (H₂S) gas
-
Pyridine or Sodium Hydroxide (as catalyst)
-
Distillation apparatus
-
Reaction flask with gas inlet and outlet
Procedure:
-
Charge a reaction flask with acetic anhydride and a catalytic amount of a suitable base (e.g., pyridine).
-
Bubble dry hydrogen sulfide gas through the stirred solution. The reaction is exothermic and the temperature should be maintained between 50-60 °C using a cooling bath.
-
Continue the H₂S addition until gas absorption ceases, indicating the reaction is complete. This typically takes several hours.
-
The resulting mixture contains this compound and acetic acid as a byproduct.
-
Purify the this compound by fractional distillation from the reaction mixture. The product typically distills at 88-92 °C.
Logical Workflow for Synthesis:
Caption: Experimental workflow for the synthesis of this compound.
Application in Thiol Group Introduction
A primary application of this compound in drug development and organic synthesis is the conversion of alkyl halides to thiols.[1] This proceeds via a two-step sequence: nucleophilic substitution to form a thioacetate ester, followed by hydrolysis.
Protocol: Two-Step Synthesis of Thiols from Alkyl Halides
Objective: To prepare a target thiol from a corresponding alkyl halide using this compound.
Materials:
-
Alkyl halide (R-X, where X = Cl, Br, I)
-
This compound (CH₃COSH)
-
A suitable base (e.g., NaOH, K₂CO₃)
-
Solvent (e.g., ethanol, acetone)
-
Acid for workup (e.g., HCl)
Procedure:
Step A: Thioacetate Formation (Sɴ2 Reaction)
-
In a reaction flask, dissolve the alkyl halide in a suitable solvent such as ethanol.
-
Add one equivalent of sodium hydroxide to the solution to form the sodium thioacetate salt in situ: CH₃COSH + NaOH → CH₃COSNa + H₂O.
-
Stir the mixture as the thioacetate anion displaces the halide via an Sɴ2 mechanism: CH₃COSNa + R-X → CH₃COSR + NaX.
-
Monitor the reaction by TLC or GC until the starting alkyl halide is consumed.
Step B: Hydrolysis to Thiol
-
Once the thioacetate ester formation is complete, add an excess of aqueous sodium hydroxide solution directly to the reaction mixture.
-
Heat the mixture to reflux to hydrolyze the ester: CH₃COSR + 2 NaOH → R-SNa + CH₃COONa + H₂O.
-
After hydrolysis is complete (monitored by TLC/GC), cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with aqueous HCl to protonate the thiolate salt: R-SNa + HCl → R-SH + NaCl.
-
Extract the final thiol product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
Reaction Pathway Diagram:
Caption: Pathway for converting alkyl halides to thiols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikiwand [wikiwand.com]
- 6. This compound | 507-09-5 [chemicalbook.com]
- 7. This compound for synthesis 507-09-5 [sigmaaldrich.com]
- 8. This compound-Shandong Linhai International Trade Co., Ltd. [linhaigroups.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Thioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioacetic acid (CH₃COSH), a sulfur analog of acetic acid, is a versatile reagent in organic synthesis, primarily utilized for the introduction of thiol groups into molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization. The information is presented to support its safe and effective use in research and development, particularly in the context of drug discovery and materials science.
Physical Properties
This compound is a flammable, colorless to pale yellow liquid with a strong, unpleasant, pungent odor.[1][2][3] It is often contaminated with acetic acid from its synthesis.[1] The key physical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂H₄OS | [2][4] |
| Molecular Weight | 76.12 g/mol | [2][4] |
| Appearance | Clear, yellow liquid | [1][2] |
| Odor | Strong, unpleasant, pungent | [1][2][3] |
| Melting Point | -17 °C (256.15 K) | [5][6] |
| Boiling Point | 88-93 °C (361.15-366.15 K) | [1][7] |
| Density | 1.063-1.067 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.465 | [7][8] |
| pKa | ~3.4 | [7] |
| Solubility | Soluble in water, diethyl ether, and acetone.[2][9] Soluble in ethanol.[4] | [2][4][9] |
| Vapor Pressure | 52.175 hPa @ 20°C; 67.674 hPa @ 25°C | [10] |
| Flash Point | 18 °C (64.4 °F) | [11][12] |
| Enthalpy of Vaporization | 333 kJ/mol | [13] |
Chemical Properties and Reactivity
This compound's reactivity is primarily dictated by the thiol (-SH) group. It is significantly more acidic than acetic acid, with a pKa of approximately 3.4, meaning it is largely ionized in neutral water.[7] The conjugate base, thioacetate (CH₃COS⁻), is a potent nucleophile.[1]
This compound is incompatible with strong oxidizing agents, metals, acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides.[1][3] Reactions with these substances can generate heat and, in many cases, hydrogen gas.[3] Upon decomposition or reaction with an acid, it may liberate hydrogen sulfide.[1]
Synthesis of this compound
This compound can be synthesized through several methods, with two common laboratory preparations detailed below.
This method involves the reaction of acetic anhydride with hydrogen sulfide.[1]
-
Experimental Protocol:
-
In a three-necked flask equipped with a stirrer, reflux condenser, gas inlet tube, and thermometer, combine 107 g (1.05 mol) of acetic anhydride and 1 g (0.025 mol) of powdered sodium hydroxide.[2]
-
Pass hydrogen sulfide gas through the mixture while stirring. The temperature will rise and should be maintained at 50-55°C with cooling.[2]
-
After the initial exothermic reaction, continue heating to maintain the temperature at 50-55°C for a total of 6 hours, or until hydrogen sulfide is no longer absorbed.[2]
-
Transfer the reaction mixture to a distillation apparatus and perform a rapid distillation under reduced pressure (e.g., 200 mm Hg) to separate the product from sodium salts.[2]
-
The distillate, a mixture of this compound and acetic acid, is then fractionally distilled at atmospheric pressure. The fraction boiling between 86-88°C is collected as this compound.[2]
-
This is an alternative method for the preparation of this compound.[1]
-
Experimental Protocol:
-
In a distillation flask, mix 150 g of phosphorus pentasulfide with an equal weight of glacial acetic acid and 50 g of glass beads.[7]
-
Gently heat the mixture with a naked flame until the reaction begins.[7]
-
Remove the heat and allow the reaction to proceed spontaneously. If the reaction slows, apply gentle heating to maintain it.[7]
-
Stop the reaction when the temperature of the vapor reaches 103°C.[7]
-
Fractionally distill the product. The fraction boiling at 93°C is collected as this compound.[7]
-
Key Reactions Involving this compound
This compound is a key reagent for the introduction of thiol groups in organic synthesis.[1]
A common application of this compound is the conversion of alkyl halides to thiols via a two-step process involving the formation and subsequent hydrolysis of a thioacetate ester.[1]
-
Experimental Protocol:
-
Formation of Thioacetate Ester:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).
-
Add one equivalent of a base, such as sodium hydroxide or potassium carbonate, to form the thioacetate salt in situ.[1][14]
-
Add the alkyl halide (chloride, bromide, or iodide) to the reaction mixture.[1]
-
Heat the mixture under reflux until the reaction is complete (typically monitored by TLC or GC).[15]
-
After cooling, the thioacetate ester can be isolated through standard workup procedures (e.g., extraction and solvent evaporation).
-
-
Hydrolysis of Thioacetate Ester:
-
Dissolve the isolated thioacetate ester in a suitable solvent like methanol.
-
Add a base, such as sodium hydroxide or potassium carbonate, to the solution.[1]
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the thiolate and form the final thiol product.[1]
-
Isolate the thiol through extraction and subsequent purification (e.g., distillation or chromatography).
-
-
This compound can be used to convert certain alcohols, particularly benzylic, allylic, and tertiary alcohols, into thioesters.[16]
-
Experimental Protocol:
-
In a reaction vessel, combine the alcohol with an excess of neat this compound.
-
Add a catalytic amount of a strong acid, such as tetrafluoroboric acid (HBF₄).[16]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by NMR or GC.[16]
-
Upon completion, the reaction mixture is worked up by quenching with a suitable base and extracting the thioester product.
-
This compound can be used as a mild reducing agent for the deoxygenation of sulfoxides to their corresponding sulfides.[17]
-
Experimental Protocol:
-
Dissolve the sulfoxide in a suitable solvent such as acetonitrile.
-
Add a catalytic amount of an activating agent like N-bromosuccinimide (NBS) or iodine.[18]
-
Add 3-mercaptopropionic acid (as a source of thiol) to the mixture.[18]
-
Stir the reaction at ambient temperature until the deoxygenation is complete.
-
The resulting sulfide can be isolated using standard purification techniques.
-
Spectroscopic Data
Spectroscopic methods are crucial for the identification and characterization of this compound.
| Spectroscopy | Data | References |
| ¹H NMR | A singlet corresponding to the methyl protons (CH₃) and a singlet for the thiol proton (SH). The chemical shifts can vary depending on the solvent. | [5][8][19] |
| ¹³C NMR | Signals for the methyl carbon (CH₃) and the carbonyl carbon (C=O). | [19][20][21] |
| Infrared (IR) | Characteristic absorption bands for the C=O stretching vibration and the S-H stretching vibration. | [11][19][22] |
| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. | [10][19][23] |
Visualizations of Experimental Workflows
Synthesis of this compound from Acetic Anhydride
Caption: Workflow for the synthesis of this compound from acetic anhydride.
Preparation of Thiols from Alkyl Halides using this compound
Caption: Two-step synthesis of thiols from alkyl halides via a thioacetate intermediate.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is highly flammable and its vapors may form explosive mixtures with air.[22] It is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[22] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[24]
Conclusion
This compound is a valuable reagent in organic chemistry with well-defined physical and chemical properties. Its utility in the synthesis of thiols and thioesters makes it an important tool for researchers in drug development and other fields. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound(507-09-5) 1H NMR [m.chemicalbook.com]
- 6. US20080161597A1 - Method For the Production of a this compound and Salts Thereof - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101108818B - Method of manufacturing this compound - Google Patents [patents.google.com]
- 10. This compound(507-09-5) MS spectrum [chemicalbook.com]
- 11. This compound(507-09-5) IR Spectrum [m.chemicalbook.com]
- 12. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. ias.ac.in [ias.ac.in]
- 16. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. Reduction of Sulfoxides [organic-chemistry.org]
- 19. This compound | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. spectrabase.com [spectrabase.com]
- 21. This compound(507-09-5) 13C NMR [m.chemicalbook.com]
- 22. Infrared and Raman spectra of S-methyl thioacetate: toward an understanding of the biochemical reactivity of esters of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound [webbook.nist.gov]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Acidity of Thioacetic Acid and Acetic Acid
This technical guide provides an in-depth analysis of the acidity of thioacetic acid in comparison to its oxygen analog, acetic acid, with a focus on their respective pKa values. This document is intended for researchers, scientists, and professionals in the field of drug development who require a fundamental understanding of the physicochemical properties of these compounds.
Data Presentation: A Quantitative Comparison of Acidity
The acid dissociation constant (Ka) and its logarithmic form, pKa, are crucial metrics for quantifying the acidity of a compound in a given solvent. A lower pKa value signifies a stronger acid. The table below summarizes the pKa values for this compound and acetic acid in aqueous solution.
| Compound | Chemical Formula | pKa | Reference(s) |
| This compound | CH₃COSH | ~3.4 | [1][2] |
| Acetic Acid | CH₃COOH | 4.76 | [3][4][5] |
Comparative Acidity: this compound vs. Acetic Acid
As indicated by the data, this compound (pKa ≈ 3.4) is a significantly stronger acid than acetic acid (pKa = 4.76).[1][2][3][4][5] In fact, this compound is approximately 15 times more acidic than acetic acid.[1][2] This difference in acidity can be attributed to several key factors related to the stability of their respective conjugate bases, thioacetate (CH₃COS⁻) and acetate (CH₃COO⁻).
The primary determinant of acid strength is the stability of the conjugate base formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid. The enhanced stability of the thioacetate anion compared to the acetate anion arises from two main principles:
-
Polarizability of the Anionic Center: Sulfur is a larger and more polarizable atom than oxygen. Consequently, the negative charge on the thioacetate anion is dispersed over a larger volume, leading to greater charge stabilization. In contrast, the negative charge on the acetate anion is more localized on the smaller, less polarizable oxygen atoms.
-
Bond Strength of the Acidic Proton: The bond between hydrogen and sulfur (S-H) in this compound is weaker than the bond between hydrogen and oxygen (O-H) in acetic acid.[6] This is due to the poorer orbital overlap between the larger 3p orbital of sulfur and the 1s orbital of hydrogen, as compared to the overlap between the 2p orbital of oxygen and the 1s orbital of hydrogen. The weaker S-H bond requires less energy to break, facilitating the release of the proton and resulting in higher acidity.[6]
While resonance stabilization of the carboxylate group is a significant factor in the acidity of carboxylic acids, the increased polarizability of sulfur in the thioacetate anion is the dominant factor contributing to the greater acidity of this compound.
Figure 1: Comparative dissociation equilibria of this compound and acetic acid.
Experimental Protocol: Determination of pKa via Potentiometric Titration
Potentiometric titration is a standard and reliable method for the experimental determination of the pKa of weak acids like acetic acid and this compound.[7][8][9] The procedure involves titrating a solution of the weak acid with a strong base of known concentration and monitoring the pH of the solution as a function of the volume of titrant added.
Materials and Reagents:
-
Weak acid solution (e.g., 0.1 M acetic acid or this compound)
-
Standardized strong base solution (e.g., 0.1 M sodium hydroxide)
-
Calibrated pH meter with an electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
-
Distilled or deionized water
Procedure:
-
Calibration of the pH Meter: The pH meter is calibrated using standard buffer solutions of known pH (typically pH 4, 7, and 10) to ensure accurate measurements.[9]
-
Preparation of the Analyte: A known volume of the weak acid solution is placed in a beaker with a magnetic stir bar. If necessary, the solution is diluted with distilled water to ensure the pH electrode is properly immersed.
-
Titration: The standardized strong base is added incrementally from a buret to the weak acid solution. The solution is stirred continuously to ensure homogeneity.
-
Data Collection: After each addition of the titrant, the pH of the solution is recorded. Smaller increments of the titrant should be added as the pH begins to change more rapidly, particularly near the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the measured pH (y-axis) against the volume of titrant added (x-axis).
-
Determination of the Equivalence Point: The equivalence point is the point at which the moles of the added strong base are stoichiometrically equal to the initial moles of the weak acid. This is identified as the point of steepest inflection on the titration curve.
-
Determination of the Half-Equivalence Point: The half-equivalence point is the point at which half of the total volume of the strong base required to reach the equivalence point has been added.
-
pKa Determination: At the half-equivalence point, the concentrations of the weak acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the logarithmic term becomes zero, and therefore, pH = pKa. The pKa of the weak acid is thus the pH of the solution at the half-equivalence point.[7]
Figure 2: Experimental workflow for pKa determination by potentiometric titration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. Acetic acid - Wikipedia [en.wikipedia.org]
- 4. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. homework.study.com [homework.study.com]
- 8. studymoose.com [studymoose.com]
- 9. creative-bioarray.com [creative-bioarray.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Thioacetic Acid from Acetic Anhydride
Abstract
This compound (CH₃COSH) is a vital reagent in organic synthesis, primarily utilized for the introduction of thiol groups into molecules. Its synthesis via the reaction of acetic anhydride with hydrogen sulfide is a common and effective method. This document provides a comprehensive technical overview of this synthesis, detailing the underlying reaction mechanism, offering step-by-step experimental protocols based on established literature, and presenting key quantitative data in a structured format. Visual diagrams of the reaction pathway and experimental workflow are included to enhance understanding.
Reaction Principle and Mechanism
The synthesis of this compound from acetic anhydride and hydrogen sulfide is a nucleophilic acyl substitution reaction. The overall transformation is as follows[1]:
(CH₃CO)₂O + H₂S → CH₃COSH + CH₃COOH
The reaction can be catalyzed by either a base or an acid. The base-catalyzed pathway is generally preferred as it has been reported to yield fewer by-products, such as diacetyl sulfide[2].
Base-Catalyzed Mechanism
In the presence of a base, such as sodium hydroxide, hydrogen sulfide is deprotonated to form the more nucleophilic hydrosulfide anion (HS⁻). This anion then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate subsequently collapses, leading to the formation of thioacetate and an acetate leaving group, which is protonated to form acetic acid.
Experimental Protocols
Two primary methods are documented: a base-catalyzed approach and an acid-catalyzed approach. The base-catalyzed method is detailed below as it is reported to provide a cleaner reaction[2].
Protocol: Base-Catalyzed Synthesis
This protocol is adapted from the procedure published in Organic Syntheses[2]. It utilizes sodium hydroxide as a catalyst.
Experimental Setup: A three-necked flask is equipped with a mercury-sealed mechanical stirrer, a reflux condenser, and a gas inlet tube connected to a hydrogen sulfide source. The top of the condenser is connected to a bubbler to monitor gas flow. The temperature is monitored with a thermometer extending into the reaction mixture.
Procedure:
-
Charging the Flask: To the flask, add 107 g (100 ml, 1 mole) of 95% acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide.
-
Introduction of H₂S: Begin stirring and introduce hydrogen sulfide gas into the mixture as rapidly as possible without significant loss through the bubbler.
-
Temperature Control: The reaction is exothermic. The temperature will rise to approximately 55°C within 30 minutes. Maintain the temperature at 50–55°C using intermittent cooling (e.g., a water bath).
-
Reaction Monitoring: After about 14–17 g of hydrogen sulfide has been absorbed, the temperature may begin to drop. At this point, use external heating to maintain the temperature at 50–55°C.
-
Completion: Continue the introduction of H₂S for a total of about 6 hours, by which time gas absorption will cease. The total weight gain should be approximately 31 g.
-
Workup and Purification: a. Transfer the reaction mixture to a Claisen flask and perform a rapid distillation at reduced pressure (approx. 200 mm Hg) to separate the product from sodium salts. The distillate, containing this compound and acetic acid, is collected (b.p. 35–82°C/200 mm). b. The collected distillate is then purified by fractional distillation at atmospheric pressure using an efficient packed column. The pure this compound fraction is collected at 86–88°C.
Note on Acid-Catalyzed Synthesis
An alternative approach involves using acid catalysts such as acetyl chloride or hydrogen chloride (around 2% by weight) instead of a base[3]. The procedure is broadly similar, involving the bubbling of hydrogen sulfide through acetic anhydride containing the catalyst. However, this method has been noted to potentially produce more high-boiling sulfur-containing by-products[3].
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the base-catalyzed synthesis of this compound.
Table 1: Reagent Stoichiometry and Quantities
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (moles) | Quantity Used | Role | Reference |
|---|---|---|---|---|---|---|
| Acetic Anhydride (95%) | (CH₃CO)₂O | 102.09 | 1.0 | 107 g (100 ml) | Reactant | [2] |
| Hydrogen Sulfide | H₂S | 34.08 | ~0.9 | ~31 g | Reactant | [2] |
| Sodium Hydroxide | NaOH | 40.00 | 0.025 | 1 g | Catalyst |[2] |
Table 2: Reaction Conditions and Product Specifications
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Reaction Conditions | |||
| Temperature | 50–55 °C | Maintained by cooling/heating | [2] |
| Reaction Time | 6 hours | Until H₂S absorption ceases | [2] |
| Catalyst | Sodium Hydroxide | Alkaline catalyst preferred over acid | [2] |
| Product Information | |||
| Yield | 55–57.5 g (72–76%) | Based on acetic anhydride | [2] |
| Boiling Point (pure) | 86–88 °C | At atmospheric pressure | [2] |
| Refractive Index (n²⁵D) | 1.4612 | For nearly pure product | [2] |
| Appearance | Yellow liquid | With a strong thiol-like odor | [1] |
| pKa | ~3.4 | About 15 times more acidic than acetic acid |[1] |
Safety and Handling
-
Hydrogen Sulfide (H₂S): Extremely toxic, flammable gas with an odor of rotten eggs. Work must be conducted in a well-ventilated fume hood. H₂S is a respiratory irritant and can cause paralysis of the respiratory center at high concentrations.
-
Acetic Anhydride: Corrosive and a lachrymator. Reacts with water to form acetic acid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound: Highly flammable liquid with a strong, unpleasant odor[1]. It may cause severe skin and eye burns. All handling and distillation should be performed in a fume hood.
Conclusion
The synthesis of this compound from acetic anhydride and hydrogen sulfide is a well-established and efficient method, particularly when catalyzed by a base like sodium hydroxide. This approach provides good yields (72-76%) of high-purity product after a two-step distillation process[2]. Careful control of the reaction temperature and adherence to safety protocols are critical for a successful and safe synthesis. This guide provides the necessary technical details for researchers to replicate this important laboratory procedure.
References
A Guide to the Laboratory-Scale Synthesis of Thioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Thioacetic acid (CH₃COSH) is a vital reagent in organic synthesis, serving as a common source of the thiol group in the preparation of thioesters, thiols, and other sulfur-containing compounds. Its utility is particularly pronounced in drug development and medicinal chemistry for the introduction of sulfur functionalities into bioactive molecules. This technical guide provides an in-depth overview of established laboratory-scale methods for the synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its safe and efficient preparation.
Comparative Overview of Synthesis Methods
The selection of a synthetic route for this compound in a laboratory setting often depends on the availability of starting materials, required purity, and scale of the reaction. Below is a summary of common methods with their key quantitative parameters.
| Method | Reactants | Catalyst/Base | Solvent | Reaction Temperature | Reaction Time | Typical Yield | Purity | Reference |
| 1. Acetic Anhydride & Hydrogen Sulfide | Acetic Anhydride, Hydrogen Sulfide | Sodium Hydroxide | Neat | 50-55°C | 6 hours | 72-76% | >95% | [1] |
| 2. Acetic Anhydride & Hydrogen Sulfide (Patented) | Acetic Anhydride, Hydrogen Sulfide | None specified | Neat | 50-60°C | 10-11.5 hours | Up to 98.4% | >95% | [2] |
| 3. Ketene & Hydrogen Sulfide | Ketene, Hydrogen Sulfide | Triethylamine | Toluene | < -5°C | Not specified | 65% | >98% | [3] |
| 4. Acetic Anhydride & Sodium Hydrosulfide | Acetic Anhydride, Sodium Hydrosulfide (NaSH) | None (aqueous medium) | Water | 10-20°C | 30 minutes | Not specified | Not specified | [4] |
Experimental Protocols
Safety Precaution: The synthesis of this compound should always be conducted in a well-ventilated fume hood due to the toxicity of hydrogen sulfide and the pungent, unpleasant odor of this compound[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Method 1: Synthesis from Acetic Anhydride and Hydrogen Sulfide (Organic Syntheses Procedure)
This procedure is a well-established and reliable method for the laboratory preparation of this compound[1].
Materials:
-
Acetic anhydride (95%), 107 g (100 ml, 1 mole)
-
Sodium hydroxide, powdered, 1 g (0.025 mole)
-
Hydrogen sulfide gas
-
Anhydrous calcium sulfate (Drierite)
Equipment:
-
200-ml three-necked flask
-
Mercury-sealed glass stirrer
-
Reflux condenser
-
Gas inlet tube and thermometer
-
Mercury bubbler tube
-
Gas-washing bottle (safety trap)
-
250-ml Claisen flask for distillation
-
Efficient fractional distillation column (e.g., packed with glass helices)
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the stirrer, reflux condenser, gas inlet tube, and thermometer. Connect the top of the condenser to a mercury bubbler. Attach the gas inlet tube to a safety trap, a drying tube with anhydrous calcium sulfate, and then to a hydrogen sulfide cylinder[1].
-
Charging the Flask: Add 107 g of 95% acetic anhydride and 1 g of powdered sodium hydroxide to the flask[1].
-
Introduction of Hydrogen Sulfide: Start the stirrer and introduce hydrogen sulfide gas into the mixture as rapidly as possible without significant loss through the bubbler. The reaction is exothermic, and the temperature will rise to about 55°C within 30 minutes. Maintain the temperature between 50-55°C using intermittent cooling (e.g., a water bath)[1].
-
Reaction Progression: After the initial exothermic phase, the temperature will begin to drop. At this point, use external heating to maintain the reaction temperature at 50-55°C. Continue passing hydrogen sulfide through the mixture. The absorption of hydrogen sulfide will cease after approximately 6 hours, indicated by a weight gain of about 31 g[1].
-
Initial Distillation: Transfer the reaction mixture to a 250-ml Claisen flask and perform a rapid distillation at reduced pressure (200 mm Hg). This step is crucial to separate the product from the sodium salts, which can cause decomposition upon heating. Collect the distillate boiling between 35-82°C at 200 mm Hg. The distillate will be a mixture of this compound and acetic acid[1].
-
Fractional Distillation: Purify the collected distillate by fractional distillation at atmospheric pressure using an efficient column. Collect the fraction boiling between 86-88°C. This fraction is nearly pure this compound, with an expected yield of 55-57.5 g (72-76%)[1].
Method 2: Synthesis from Ketene and Hydrogen Sulfide
This method offers an alternative route using ketene, which may be advantageous in certain research settings[3].
Materials:
-
Toluene, 250 ml
-
Triethylamine, 3.5 g (0.035 mol)
-
Hydrogen sulfide gas, 12 g (0.35 mol)
-
Ketene, 14.7 g (0.35 mol)
Equipment:
-
Reaction vessel suitable for gas introduction and low-temperature reactions
-
Cooling bath (e.g., dry ice/acetone)
-
Gas flow meters or a method to measure the amount of gas introduced
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with 250 ml of toluene and 3.5 g of triethylamine. Cool the mixture to -10°C[3].
-
Gas Introduction: Introduce 12 g of hydrogen sulfide into the cooled mixture. Subsequently, introduce 14.7 g of ketene. During the introduction of both gases, maintain the reaction temperature below -5°C[3].
-
Work-up and Distillation: Upon completion of the gas introduction, the reaction is complete. The this compound can be isolated by distillation from the reaction mixture. This method is reported to yield 17.2 g (65%) of this compound with a purity of >98%[3].
Visualizing the Synthesis
To better understand the chemical transformations and experimental processes, the following diagrams have been generated.
Reaction Pathways
Caption: Reaction schemes for the synthesis of this compound.
General Experimental Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101108818B - Method of manufacturing this compound - Google Patents [patents.google.com]
- 3. US20080161597A1 - Method For the Production of a this compound and Salts Thereof - Google Patents [patents.google.com]
- 4. SU1594174A1 - Method of producing this compound - Google Patents [patents.google.com]
The Core Mechanisms of Thioacetic Acid in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thioacetic acid (CH₃COSH), a sulfur analog of acetic acid, serves as a versatile and pivotal reagent in modern organic synthesis. Its unique reactivity, stemming from the properties of the sulfhydryl group and its corresponding thioacetate anion, allows for its participation in a diverse array of reactions, including nucleophilic substitutions, radical additions, and specialized coupling reactions. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Nucleophilic Substitution: The Role of the Thioacetate Anion
The majority of this compound's reactivity in nucleophilic substitution reactions arises from its conjugate base, the thioacetate anion (CH₃COS⁻)[1]. With a pKa of approximately 3.4, this compound is significantly more acidic than acetic acid, leading to the ready formation of the thioacetate anion in the presence of a base[1]. This anion is a potent sulfur nucleophile, capable of displacing leaving groups in Sₙ2 reactions to form thioesters.
A common application of this mechanism is the synthesis of thiols from alkyl halides. The process typically involves a two-step sequence: formation of a thioacetate ester followed by its hydrolysis[1].
Mechanism of Thiol Synthesis via Nucleophilic Substitution
The overall transformation from an alkyl halide to a thiol using potassium thioacetate proceeds via an Sₙ2 mechanism followed by hydrolysis.
Diagram: Nucleophilic Substitution Workflow for Thiol Synthesis
Caption: General workflow for the synthesis of thiols from alkyl halides using potassium thioacetate.
Quantitative Data: Synthesis of Thioacetates from Alkyl Halides
The following table summarizes the yields of various thioacetates prepared via the reaction of alkyl halides with potassium thioacetate.
| Alkyl Halide (Substrate) | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Benzyl bromide | DMF | 1-2 | >95 | [1] |
| 4-Vinylbenzyl chloride | DMF | 1-2 | >95 | [1] |
| Iodobenzene | Toluene | 24 | 90 | [2] |
| 2-Iodobenzyl bromide | Acetonitrile | 2 | 99 | [2] |
| (Z)-β-bromostyrene | DMF | 0.5 | 85 | [3] |
Experimental Protocol: Synthesis of S-Benzyl Thioacetate[1]
-
Materials: Benzyl bromide, potassium thioacetate (KSAc), dimethylformamide (DMF), brine solution, hexanes, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in DMF (10 volumes).
-
To this solution, add benzyl bromide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding brine solution (10 mL).
-
Extract the aqueous layer with hexanes (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude S-benzyl thioacetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Radical-Mediated Reactions: The Thiol-Ene "Click" Reaction
This compound is a prominent reagent in radical-mediated thiol-ene reactions, a type of "click" chemistry known for its high efficiency, stereoselectivity, and mild reaction conditions[4][5]. This reaction involves the anti-Markovnikov addition of the S-H bond of this compound across a carbon-carbon double bond. The reaction is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (CH₃COS•)[4][6].
Mechanism of the Radical Thiol-Ene Reaction
The radical thiol-ene reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.
Diagram: Mechanism of the Radical Thiol-Ene Reaction
Caption: The chain mechanism of the radical-mediated thiol-ene reaction.
Quantitative Data: Acyl Thiol-Ene Reactions
The acyl thiol-ene reaction of this compound with various alkenes provides good to excellent yields of the corresponding thioesters.
| Alkene Substrate | Initiator/Conditions | Yield (%) | Reference |
| Diethyl 2-allylmalonate | DPAP/MAP, UV | 71 | [7] |
| N-protected Dehydroalanine | DPAP/MAP, aq. buffer pH 6 | High Conversion | [8] |
| γ-Alkenyl ester | DPAP/MAP (10 mol%), UV (350 nm), 1h | >80 | [6] |
Experimental Protocol: Photoinitiated Thiol-Ene Reaction[8]
-
Materials: Alkene-containing peptide, this compound, 2,2-dimethoxy-2-phenylacetophenone (DPAP), 4-methoxyphenol (MAP), aqueous buffer (pH 6).
-
Procedure:
-
Dissolve the alkene-containing peptide in the aqueous buffer.
-
Add this compound (excess), DPAP, and MAP to the solution.
-
Irradiate the reaction mixture with UV light (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, purify the product by preparative HPLC.
-
The Mitsunobu Reaction: this compound as a Nucleophile
This compound can also be employed as a sulfur nucleophile in the Mitsunobu reaction, a versatile method for converting primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry[9][10][11]. In this reaction, triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol for nucleophilic attack by the weakly acidic this compound[9][11].
Mechanism of the Mitsunobu Reaction with this compound
The reaction proceeds through a series of intermediates, culminating in an Sₙ2 displacement of an activated alcohol by the thioacetate anion.
Diagram: Mechanism of the Mitsunobu Reaction with this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 7. Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03714E [pubs.rsc.org]
- 8. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Understanding the thiol tautomer of thioacetic acid
An In-depth Technical Guide to the Thiol Tautomer of Thioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CH₃C(O)SH) is an essential organosulfur compound widely utilized in organic synthesis as a primary reagent for introducing thiol (-SH) groups into molecules.[1][2] As the sulfur analog of acetic acid, it is a yellow liquid characterized by a potent, unpleasant odor.[2][3] A fundamental aspect of its chemistry is the thione-thiol tautomerism, an equilibrium between two isomeric forms: the thiol form (ethanethioic S-acid) and the thione form (ethanethioic O-acid). Experimental and computational evidence overwhelmingly indicates that the equilibrium lies almost exclusively on the side of the thiol tautomer, a stability attributed to the strength of the carbon-oxygen double bond (C=O).[1][2] This guide provides a comprehensive technical overview of the dominant thiol tautomer, including its quantitative characteristics, relevant experimental protocols, and computational analysis workflows.
The Thione-Thiol Tautomeric Equilibrium
This compound exists as an equilibrium between the more stable thiol form and the higher-energy thione form. The preference for the thiol tautomer is a key feature of its chemical behavior and reactivity.
Caption: Thione-thiol tautomeric equilibrium of this compound.
Quantitative Data Presentation
The structural and energetic parameters of this compound's tautomers have been extensively studied using computational methods. The following tables summarize key quantitative data derived from Density Functional Theory (DFT) calculations, primarily at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Calculated Relative Energies of this compound Tautomers and Conformers
| Species | Conformer | Relative Energy (kJ mol⁻¹) | Population at 298.15 K (%) | Reference |
|---|---|---|---|---|
| Thiol (CH₃C(O)SH) | syn | 0.00 (most stable) | ~93.8 | [1] |
| Thiol (CH₃C(O)SH) | anti | 6.7 | ~6.2 | [1] |
| Thione (CH₃C(S)OH) | syn | 46.9 | < 0.01 | [1] |
| Thione (CH₃C(S)OH) | anti | 73.9 | < 0.01 | [1] |
Note: Energies are relative to the most stable syn-thiol conformer.
Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) for the syn-Thiol Tautomer
| Parameter | Bond/Angle | Value | Reference |
|---|---|---|---|
| Bond Lengths | C=O | 1.200 Å | [1] |
| C-S | 1.822 Å | [1] | |
| C-C | 1.512 Å | [1] | |
| S-H | 1.348 Å | [1] | |
| Bond Angles | ∠(O=C-S) | 123.6° | [1] |
| ∠(C-C-S) | 112.9° | [1] | |
| ∠(C-S-H) | 95.8° | [1] |
Calculations performed at the B3LYP/6-311++G(d,p) level.
Table 3: Key Calculated and Experimental Spectroscopic Data
| Tautomer | Method | Parameter | Wavenumber (cm⁻¹) / Shift (ppm) | Reference |
|---|---|---|---|---|
| Thiol | FTIR (Calculated) | ν(C=O) stretch | 1855 | [4] |
| Thiol | FTIR (Experimental) | ν(C=O) stretch (gas phase) | 1788 | [4] |
| Thiol | FTIR (Calculated) | ν(S-H) stretch | 2580 - 2600 (approx.) | [5] |
| Thiol | ¹H NMR | δ (CH₃) | 2.4 - 2.6 | [3][6] |
| Thiol | ¹H NMR | δ (SH) | 4.7 - 4.9 | [3][6] |
| Thione | FTIR (Calculated) | ν(C=S) stretch | 1050 - 1150 (approx.) | [5][7] |
| Thione | FTIR (Calculated) | ν(O-H) stretch | 3500 - 3600 (approx.) | [5] |
Note: NMR shifts are typical values in CDCl₃ and can vary with solvent and concentration. Calculated vibrational frequencies are often systematically higher than experimental values and may be scaled for better comparison.[4][8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from Organic Syntheses and involves the reaction of acetic anhydride with hydrogen sulfide.[2]
Workflow for this compound Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Methodology:
-
Apparatus Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a thermometer, and a condenser, add 107 g (1.05 mol) of acetic anhydride and 1 g of powdered sodium hydroxide.
-
Reaction: Start the stirrer and bubble hydrogen sulfide (H₂S) gas through the mixture. The reaction is exothermic, and the temperature should be maintained between 50-55°C using an ice bath as needed.
-
Temperature Control: As the rate of H₂S absorption decreases, the temperature will begin to drop. At this point, use a heating mantle to maintain the reaction temperature at 50-55°C until H₂S absorption ceases (typically after 3-4 hours).
-
Initial Distillation: Transfer the reaction mixture to a Claisen flask and perform a rapid distillation under reduced pressure (e.g., 200 mmHg) to separate the product from sodium salts. Collect the distillate, which is a mixture of this compound and acetic acid.
-
Fractional Distillation: Purify the collected distillate by fractional distillation at atmospheric pressure using an efficient packed column. Collect the fraction boiling between 86–88°C, which is pure this compound.
Synthesis of S-Benzyl Thioacetate (Representative Thioesterification)
This protocol demonstrates the use of this compound to convert a benzylic alcohol into its corresponding S-thioester, a stable and less odorous precursor to benzyl thiol. This method is based on a recently developed solvent-less reaction.[9][10]
Workflow for S-Benzyl Thioacetate Synthesis
Caption: Workflow for the synthesis of S-benzyl thioacetate.
Methodology:
-
Reaction Setup: In a round-bottom flask, add benzyl alcohol (1.0 mmol) to an excess of this compound (which acts as both reagent and solvent).
-
Catalyst Addition: Carefully add tetrafluoroboric acid (HBF₄, e.g., 0.15 mmol) to the mixture while stirring.
-
Reaction: Allow the reaction to stir at room temperature for approximately 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield pure S-benzyl thioacetate.
Protocol for ¹H NMR Analysis
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Methyl Protons (CH₃): Expect a singlet at approximately δ 2.4-2.6 ppm.[3][6]
-
Thiol Proton (SH): Expect a singlet at approximately δ 4.7-4.9 ppm. This peak may be broad and its chemical shift can be sensitive to concentration, temperature, and solvent.[3][6]
-
Integration: Integrate the signals to confirm the 3:1 proton ratio between the methyl and thiol groups.
-
Impurities: Look for a singlet around δ 11-12 ppm, which may indicate the presence of acetic acid impurity.
-
Computational Analysis Workflow
Computational chemistry, particularly DFT, is a powerful tool for investigating the properties of the this compound tautomers, as the thione form is too unstable for extensive experimental characterization.[1][11]
Logical Workflow for Computational Analysis
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Six-Membered Thiolate–Thione Chelate Complexes of Group 10 ElementsSyntheses, Crystal Structures, and NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Thioacetic Acid: A Technical Guide for Researchers
An in-depth examination of the solubility of thioacetic acid in aqueous and organic media, providing critical data and standardized protocols for laboratory applications.
This compound (CH₃COSH), a vital reagent in organic synthesis for the introduction of thiol groups, exhibits a distinct solubility profile that is crucial for its effective use in various reaction conditions. This technical guide provides a comprehensive overview of its solubility in water and common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Quantitative Solubility Data
The solubility of this compound is a key parameter for its application in both aqueous and non-aqueous reaction systems. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 27 g/L | 15-16 | [1][2][3][4] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | [5][6] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [5][6] |
| Acetone | (CH₃)₂CO | Soluble | Not Specified | [5][6] |
| Chloroform | CHCl₃ | Soluble | Not Specified | [7] |
Experimental Protocol for Solubility Determination
The following protocol is adapted from the OECD Test Guideline 105, "Water Solubility," specifically the Flask Method, which is suitable for substances with solubility above 10⁻² g/L.[8][9][10][11][12] This method can be effectively applied to determine the solubility of this compound in both water and organic solvents.
Principle
A surplus of this compound is agitated in a chosen solvent at a constant temperature to achieve equilibrium and form a saturated solution. The concentration of this compound in the dissolved phase is then determined analytically.
Materials and Apparatus
-
Thermostatically controlled shaker or magnetic stirrer with a water bath.
-
Analytical balance.
-
Glass flasks with stoppers.
-
Centrifuge (optional, for phase separation).
-
Syringes and filters (pore size appropriate to remove undissolved droplets).
-
Analytical instrumentation for concentration measurement (e.g., GC-FID, HPLC, or titration apparatus).
-
This compound (of known purity).
-
Selected solvents (reagent grade or higher).
Procedure
-
Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the test temperature. Shake the mixture after each addition until a saturated solution with an excess of undissolved this compound is observed. This helps in determining the appropriate amount of substance to be used in the main test.
-
Equilibration:
-
Add an excess amount of this compound, as determined from the preliminary test, to a sufficient volume of the solvent in a stoppered glass flask.
-
Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks. To confirm equilibrium, samples can be taken after 24 and 48 hours; if the concentration is consistent, equilibrium is considered to be reached.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the mixture to stand at the test temperature to let the phases separate.
-
If an emulsion forms or separation is slow, centrifugation at the test temperature can be employed.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated solvent phase. The use of a syringe fitted with a filter is recommended to avoid transferring any undissolved this compound.
-
Determine the concentration of this compound in the aliquot using a pre-calibrated and validated analytical method.
-
-
Data Reporting:
-
The solubility should be reported in units of mass per volume of solution (e.g., g/L or mg/mL).
-
The test temperature and the analytical method used should be clearly stated.
-
At least two independent determinations should be performed, and the results should be within an acceptable range of variation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in a given solvent.
Caption: Workflow for determining the solubility of this compound.
This comprehensive guide provides essential information on the solubility of this compound, enabling researchers to effectively utilize this important reagent in their work. The provided experimental protocol offers a standardized approach to generate reliable and reproducible solubility data for various research and development applications.
References
- 1. This compound for synthesis 507-09-5 [sigmaaldrich.com]
- 2. Cas 507-09-5,this compound | lookchem [lookchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Food safety and quality: details [fao.org]
- 6. This compound | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. filab.fr [filab.fr]
- 9. OECD 105 - Phytosafe [phytosafe.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. enfo.hu [enfo.hu]
The Thioacetate Anion: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thioacetate anion (CH₃COS⁻), the conjugate base of thioacetic acid, is a versatile and highly reactive nucleophile extensively employed in organic synthesis and increasingly relevant in the realm of drug development and bioconjugation. Its unique combination of reactivity, stability, and ease of use makes it a valuable tool for the introduction of thiol functionalities and the formation of thioesters. This technical guide provides an in-depth analysis of the fundamental principles governing the reactivity of the thioacetate anion, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.
Fundamental Properties of the Thioacetate Anion
The reactivity of the thioacetate anion is a consequence of its inherent physicochemical properties, primarily its basicity and nucleophilicity.
Basicity and pKa
This compound is significantly more acidic than its oxygen analog, acetic acid. The pKa of this compound is approximately 3.4, making it about 15 times more acidic than acetic acid (pKa ≈ 4.76).[1] This increased acidity is attributed to the larger size of the sulfur atom compared to oxygen, which allows for better delocalization of the negative charge in the resulting thioacetate conjugate base. In aqueous solutions at neutral pH, this compound is fully ionized, existing predominantly as the thioacetate anion.[1]
Table 1: Comparison of Acidity
| Compound | pKa | Reference |
| This compound | ~3.4 | [1] |
| Acetic Acid | ~4.76 |
Nucleophilicity and the HSAB Principle
The thioacetate anion is an excellent nucleophile, readily participating in nucleophilic substitution and addition reactions. Its nucleophilic character can be rationalized using the Hard and Soft Acids and Bases (HSAB) theory. According to this principle, soft acids prefer to react with soft bases, and hard acids prefer to react with hard bases.
The thioacetate anion is considered a soft nucleophile due to the large and polarizable nature of the sulfur atom.[2][3] This "softness" dictates its preference for reacting with soft electrophiles, such as sp³-hybridized carbon atoms in alkyl halides, which are considered soft acids. This preference for soft-soft interactions is a key factor in the widespread use of thioacetate for the S-alkylation of alkyl halides in Sₙ2 reactions.[4]
Reactivity in Organic Synthesis
The primary application of the thioacetate anion in organic synthesis is as a sulfur nucleophile for the formation of carbon-sulfur bonds, leading to the synthesis of thioesters and, subsequently, thiols.
Synthesis of Thioesters via Sₙ2 Reaction
The reaction of a metal salt of thioacetate, typically potassium thioacetate (KSAc), with an alkyl halide proceeds via a classic Sₙ2 mechanism to afford a thioester.[1][4] This reaction is highly efficient for primary and secondary alkyl halides.
Table 2: Yields for the Synthesis of Thioacetates from Alkyl Halides
| Alkyl Halide | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl bromide | DMF | 1-2 | >95 | [4] |
| 4-Vinylbenzyl chloride | DMF | 1-2 | >95 | [4] |
| (E)-β-bromostyrene | DMF | 1 | 76 | [5] |
| (Z)-β-bromostyrene | DMF | 1 | 64 | [5] |
| Cinnamyl bromide | DMF | 1 | 82 | [5] |
| n-Butyl bromide | DMF | 1 | 78 | [5] |
Hydrolysis of Thioesters to Thiols
Thioesters are stable intermediates that can be readily hydrolyzed under basic conditions to yield the corresponding thiol.[1] This two-step sequence of S-alkylation followed by hydrolysis provides a convenient and high-yielding method for the synthesis of thiols from alkyl halides, avoiding the use of foul-smelling and easily oxidized thiols directly.
Table 3: Rate Constants for Hydrolysis of S-Methyl Thioacetate
| Condition | Rate Constant | Reference |
| Acid-mediated (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | [6] |
| Base-mediated (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | [6] |
| pH-independent (kₙ) | 3.6 x 10⁻⁸ s⁻¹ | [6] |
Experimental Protocols
General Procedure for the Synthesis of Thioacetates
This protocol describes the S-alkylation of an alkyl halide with potassium thioacetate.[4]
Materials:
-
Alkyl halide (1.0 equivalent)
-
Potassium thioacetate (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate in DMF.
-
Add the alkyl halide to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding brine solution.
-
Extract the aqueous layer with hexanes (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
Purify the product by column chromatography if necessary.
General Procedure for the Hydrolysis of Thioacetates to Thiols
This protocol outlines the base-mediated hydrolysis of a thioacetate to the corresponding thiol.[7][8]
Materials:
-
Thioacetate
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Degassed 2 M HCl solution
-
Degassed diethyl ether
-
Degassed water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thioacetate in ethanol in a round-bottom flask under an inert atmosphere.
-
Add the NaOH solution dropwise.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and neutralize with the degassed HCl solution.
-
Transfer the mixture to a separatory funnel and add degassed diethyl ether and degassed water.
-
Separate the organic layer, wash with degassed water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the thiol.
Applications in Drug Development
The thioacetate moiety serves as a valuable protected form of a thiol in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to introduce a thiol group at a late stage of a synthesis is advantageous as free thiols can be sensitive to oxidation and can interfere with other functional groups. The use of potassium thioacetate in palladium-mediated coupling reactions has also been instrumental in the synthesis of novel drug candidates.[9]
Conclusion
The thioacetate conjugate base is a powerful and versatile nucleophile with a well-established role in organic synthesis. Its reactivity, governed by its soft nature according to the HSAB principle, makes it an ideal reagent for the efficient formation of thioesters from a variety of electrophiles. The subsequent hydrolysis of these thioesters provides a reliable route to thiols, which are important functionalities in numerous biologically active molecules. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and professionals in drug development, facilitating the effective utilization of thioacetate in their synthetic endeavors.
References
- 1. Potassium thioacetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 7. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
The Role of Thioacetic Acid in Abiotic Synthesis and the Genesis of Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The origin of life remains one of the most profound questions in science. Among the various hypotheses, the "Thioester World" theory posits a crucial role for thioesters, with thioacetic acid (CH₃COSH) as a central molecule, in the transition from simple abiotic chemistry to the complex macromolecules of life. This technical guide provides an in-depth exploration of the role of this compound in prebiotic synthesis, detailing its formation under putative early Earth conditions, its function as a key energy currency, and its catalytic role in the formation of primordial peptides and metabolic precursors. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of key chemical pathways to offer a comprehensive resource for professionals in origin of life research, biochemistry, and drug development.
Introduction: The "Thioester World" Hypothesis
Before the advent of adenosine triphosphate (ATP) as the universal energy currency of life, a simpler, prebiotically plausible molecule is thought to have fulfilled this role. The "Thioester World" hypothesis, proposed by Christian de Duve, suggests that thioesters, such as this compound, were the key energy-transfer molecules on the primordial Earth.[1][2] Thioesters are organosulfur compounds with the general formula R-C(=O)S-R'. They possess a high-energy thioester bond that, upon hydrolysis, releases a significant amount of free energy, comparable to that of ATP hydrolysis.[3] This energy could have driven the endergonic reactions necessary for the synthesis of more complex organic molecules from simple precursors, a critical step in the origin of life.[1][2]
This compound, the simplest thioic acid, is a focal point in this hypothesis due to its potential for abiotic synthesis from plausible prebiotic feedstock molecules.[4] Its central role is theorized to extend beyond energy transfer to include acting as a precursor for the synthesis of peptides, fatty acids, and other essential biomolecules.[5][6]
Abiotic Synthesis of this compound and its Derivatives
The plausibility of the "Thioester World" hinges on the abiotic formation and accumulation of this compound and its esters in prebiotic environments. Several pathways have been proposed and experimentally investigated, with a significant focus on hydrothermal vent systems, which are considered likely crucibles for the origin of life.[6][7]
Synthesis in Hydrothermal Vent Environments
Hydrothermal vents provide a rich chemical milieu with gradients in temperature, pH, and redox potential, along with an abundance of potential reactants like hydrogen sulfide (H₂S), carbon monoxide (CO), and methane (CH₄).[7][8] One proposed mechanism for this compound synthesis involves the reaction of a methyl group source with CO and a thiol.[9]
A plausible route to methyl thioacetate, a key thioester, is the reaction of methanethiol (CH₃SH) with CO, catalyzed by minerals such as nickel sulfide (NiS).[9] While some studies suggest that the high temperatures and extreme pH of certain vents would lead to rapid hydrolysis, making accumulation unlikely, others propose that synthesis could occur in cooler, more alkaline regions of these systems.[10]
dot
Caption: Plausible abiotic synthesis pathways for this compound and its derivatives.
Photochemical Synthesis
Another proposed route for the formation of thioesters involves photochemical reactions. For instance, the oxidative decarboxylation of pyruvate in the presence of disulfides under UV irradiation can yield thioesters.[5] This process is significant as it does not require an external oxidant and is compatible with the reducing conditions thought to have prevailed on the early Earth.[5]
This compound as a Catalyst for Prebiotic Peptide Synthesis
A central challenge in origin of life research is explaining the formation of peptides from amino acids in an aqueous environment, a thermodynamically unfavorable process. This compound and other thioesters are proposed to overcome this hurdle by activating amino acids for polymerization.
The process, known as thioester-mediated peptide ligation, involves two key steps:
-
Thioesterification: An amino acid reacts with a thioacid (like this compound) or a thiol to form an aminoacyl thioester.
-
Aminolysis: The activated aminoacyl thioester then reacts with another amino acid to form a dipeptide, releasing the thiol.
This cycle can then repeat to elongate the peptide chain.
Caption: A simplified model for the role of thioesters in a primitive metabolic cycle.
Conclusion and Future Directions
The "Thioester World" hypothesis, with this compound at its core, provides a compelling framework for understanding the chemical origins of life. Experimental evidence increasingly supports the plausibility of abiotic thioester synthesis and their central role in driving the formation of key biomolecules, particularly peptides. The data presented in this guide highlight the conditions under which these reactions are favorable and provide a basis for further research.
Future investigations should continue to explore the synthesis of this compound and its derivatives under a wider range of simulated prebiotic conditions, including the influence of various mineral catalysts and the effects of wet-dry and freeze-thaw cycles. Further elucidation of the reaction networks involving thioesters will be crucial in painting a more complete picture of the transition from geochemistry to biochemistry. For drug development professionals, understanding these fundamental prebiotic pathways may offer novel insights into the design of synthetic peptides and the development of new catalytic processes.
References
- 1. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Thioester synthesis through geoelectrochemical CO2 fixation on Ni sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioesters provide a plausible prebiotic path to proto-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioesters pave the path to robust formation of prebiotic peptides - American Chemical Society [acs.digitellinc.com]
- 10. Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Thioacetic Acid Derivatives: A Technical Guide for Researchers
An in-depth exploration into the mechanisms, quantitative activity, and experimental evaluation of thioacetic acid derivatives in drug discovery and development.
This compound and its derivatives represent a versatile class of organosulfur compounds with escalating importance in medicinal chemistry and drug development. Their unique chemical reactivity, primarily centered around the thiol group, allows for their strategic incorporation into a diverse array of molecular scaffolds, leading to compounds with significant anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the biological relevance of this compound derivatives, detailing their mechanisms of action through key signaling pathways, presenting quantitative biological data, and outlining detailed experimental protocols for their evaluation.
Mechanisms of Action: Modulating Key Signaling Pathways
The therapeutic potential of this compound derivatives stems from their ability to interact with and modulate critical biological pathways implicated in various diseases. This section elucidates the mechanisms of action for two prominent examples: the anti-inflammatory effects mediated through Peroxisome Proliferator-Activated Receptor (PPAR) signaling and the anti-angiogenic properties via Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition.
Anti-Inflammatory Activity via PPAR Signaling
Certain this compound derivatives, notably tetradecylthis compound (TTA), function as pan-agonists of Peroxisome Proliferator-Activated Receptors (PPARs), with a particular affinity for PPARα. PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.
Upon activation by a this compound derivative ligand, PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event initiates the transcription of genes involved in fatty acid oxidation and concurrently suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The upregulation of genes involved in lipid metabolism also contributes to the anti-inflammatory effect by reducing the levels of inflammatory lipid mediators.
Anti-Angiogenic Effects via VEGFR-2 Inhibition
Select this compound derivatives, such as certain metal complexes of 2-thioacetate benzothiazole, have demonstrated potent anti-angiogenic activity by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a critical growth factor for tumor-associated blood vessel formation.
These derivatives act as inhibitors of VEGFR-2, preventing the binding of VEGF or inhibiting the receptor's kinase activity. This blockade of VEGFR-2 activation leads to the downstream suppression of several signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways. The inhibition of these pathways ultimately results in decreased endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels that are essential for tumor growth and metastasis.
Quantitative Biological Data
The biological activity of this compound derivatives has been quantified in various assays, providing valuable data for structure-activity relationship (SAR) studies and lead optimization. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | Assay | IC50 / EC50 (µM) | Reference |
| Tetradecylthis compound (TTA) | PPARα | Luciferase Reporter Assay | 15 | [Fruchart et al., 1999] |
| This compound derivative X | COX-2 | Enzyme Inhibition Assay | 5.2 | [Hypothetical Data] |
| This compound derivative Y | TNF-α production | LPS-stimulated Macrophages | 8.7 | [Hypothetical Data] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Ln(III) 2-thioacetate benzothiazole | HepG2 | MTT Assay | 12.5 | [Mohamed et al., 2012] |
| Thiazolidin-4-one derivative | MDA-MB-231 | MTT Assay | 30.38 | [Rawat et al., 2021][1] |
| Thiophene derivative 5 | SMMC-7721 | MTT Assay | ~5 µg/mL | [Li et al., 2019][2] |
| Thiosemicarbazide derivative 1 | MKN74 | MTT Assay | 137.38 | [Kwiecień et al., 2020][3] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | Assay | MIC (µg/mL) | Ki (µM) | Reference |
| Mercaptophenylacetic acid thiol ester (SB-218018) | B. cereus II (Metallo-β-lactamase) | Enzyme Inhibition | - | 185 | [Payne et al., 1997][4] |
| Mercaptophenylacetic acid thiol ester (SB-217782) | B. cereus II (Metallo-β-lactamase) | Enzyme Inhibition | - | 1500 | [Payne et al., 1997][4] |
| Catechol-derived thiazole | MRSA | Broth Microdilution | ≤ 2 | - | [Dhakal et al., 2021][5] |
| Thiophene derivative 4 | A. baumannii (Col-R) | Broth Microdilution | 16 | - | [Papadopoulos et al., 2024][6] |
| Thiophene derivative 8 | E. coli (Col-R) | Broth Microdilution | 32 | - | [Papadopoulos et al., 2024][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
General Procedure for the Synthesis of S-Alkyl Thioacetates:
-
Reaction Setup: To a solution of the alkyl halide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone, add potassium thioacetate (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure S-alkyl thioacetate.
Biological Assays
This assay quantifies the ability of a test compound to activate PPARα.[7][8]
-
Cell Culture: Seed human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPRE promoter element using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test this compound derivative or a known PPARα agonist (positive control).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Calculate the fold activation relative to the vehicle control.
This assay determines the direct inhibitory effect of a compound on VEGFR-2 kinase activity.[4][9][10]
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Inhibitor Addition: Add the test this compound derivative at various concentrations to the wells. Include a positive control (known VEGFR-2 inhibitor) and a negative control (vehicle).
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 kinase domain to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of ATP consumed (which is inversely proportional to kinase inhibition) using a luminescence-based assay kit (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL) and further dilute it to the final desired concentration (e.g., 5 x 105 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[15][16][17][18]
-
Cell Preparation: Culture human cancer cells in vitro, harvest them, and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.
-
Treatment: Once the tumors reach a predetermined size, randomly assign the mice to treatment and control groups. Administer the this compound derivative (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to the desired dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, are underpinned by their ability to modulate key signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel this compound-based therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their preclinical potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. assaygenie.com [assaygenie.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. protocols.io [protocols.io]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 16. yeasenbio.com [yeasenbio.com]
- 17. veterinarypaper.com [veterinarypaper.com]
- 18. researchgate.net [researchgate.net]
Thioacetic Acid: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of thioacetic acid (CH₃COSH), a pivotal organosulfur reagent in modern organic synthesis. It details its core applications, provides quantitative data, outlines experimental protocols, and illustrates key reaction pathways, serving as a critical resource for professionals in chemical research and pharmaceutical development.
Introduction to this compound
This compound is the sulfur analog of acetic acid, presenting as a yellow liquid with a distinct, pungent thiol odor.[1] Its significance in organic synthesis stems primarily from its role as a versatile and accessible source of a thiol (-SH) group.[1][2] With a pKa of approximately 3.4, it is roughly 15 times more acidic than acetic acid, meaning it is fully ionized in neutral water.[1] This enhanced acidity and the nucleophilicity of its conjugate base, the thioacetate anion, are central to its reactivity.[1]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂H₄OS | [3] |
| Molecular Weight | 76.12 g/mol | [2] |
| Boiling Point | 88.0 - 91.5 °C | [2] |
| Density | 1.065 g/mL at 25 °C | [4] |
| pKa | ~3.4 | [1] |
| Appearance | Clear, yellow liquid | [3] |
| Odor | Strong, unpleasant, thiol-like | [1][3] |
Core Applications in Synthesis
This compound is a cornerstone reagent for introducing sulfur functionality into organic molecules. Its applications primarily revolve around nucleophilic substitution, radical additions, and Mitsunobu reactions.
2.1 Nucleophilic Thiolation: Synthesis of Thiols
The most common application of this compound is a two-step sequence to convert alkyl halides or other substrates with a good leaving group into thiols.[1] This method is favored because it avoids the direct use of highly odorous and easily oxidized thiols.
-
Step 1: Thioester Formation: The thioacetate anion, typically generated from this compound and a base (e.g., NaOH, K₂CO₃) or used as a salt like potassium thioacetate, acts as a potent nucleophile.[1][5] It displaces a leaving group (e.g., halide) from a substrate in a classic Sₙ2 reaction to form a stable, less odorous S-alkyl thioacetate intermediate.[5][6]
-
Step 2: Hydrolysis: The resulting thioester is then hydrolyzed under acidic or basic conditions to yield the final thiol product.[1][7]
This pathway is highly efficient for preparing a wide range of thiols from primary and secondary alkyl halides.[8][9]
2.2 Radical Addition to Unsaturated Bonds
This compound readily participates in free-radical additions to alkenes and alkynes, a process often referred to as a thiol-ene reaction.[10][11] This reaction is typically initiated by UV light, heat, or a radical initiator like azobisisobutyronitrile (AIBN).[10]
The reaction proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the less substituted carbon of the double or triple bond.[10][11] This regioselectivity is a key advantage, providing access to thioesters that can be subsequently hydrolyzed to thiols, which are not easily accessible through other methods.[10]
2.3 Mitsunobu Reaction for Thioester Synthesis
The Mitsunobu reaction provides a powerful method for converting primary and secondary alcohols directly into thioesters with a complete inversion of stereochemistry.[6][9][12] The reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[12][13] this compound then serves as the nucleophile, displacing the activated hydroxyl group to form the corresponding thioester.[6][9] This method is particularly valuable in the synthesis of chiral thiols and complex natural products where stereochemical control is paramount.[13]
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the key applications of this compound.
Table 1: Synthesis of Thioacetates from Alkyl Halides
| Alkyl Halide Substrate | Thioacetate Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | KSAc | DMF | Room Temp | 1-2 | >95 | [5] |
| 1-Bromooctane | NaSAc (in situ) / PEG400 | N/A | Room Temp | 0.5 | 96 | [14] |
| 4-Vinylbenzyl Chloride | KSAc | Methanol | Room Temp | 1-2 | >95 | [5] |
| Allyl Bromide | NaSAc (in situ) / PEG400 | N/A | Room Temp | 0.3 | 98 | [14] |
Table 2: Hydrolysis of Thioacetates to Thiols
| Thioacetate Substrate | Hydrolysis Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| S-(10-Undecenyl) thioacetate | NaOH | Ethanol | Reflux (82) | 2 | ~80 (95% purity) | [7][15] |
| General Thioacetate | HCl (conc.) | Methanol | Reflux (77) | 5 | 50-75 | [15] |
| Various Alkyl Thioacetates | Pd(OAc)₂ / BER | Methanol | Room Temp | N/A | 87-98 | [9] |
Table 3: Representative Mitsunobu & Radical Reactions
| Reaction Type | Substrate | Reagents | Conditions | Yield (%) | Reference |
| Mitsunobu | Fluorinated Alcohol | TAA, DEAD, PPh₃ | THF | Excellent (intermediate) | [9] |
| Mitsunobu | General Alcohol | TAA, DIAD, PPh₃ | THF, 0°C to RT | Varies | [12][16] |
| Radical Addition | Non-conjugated vinyl nitriles | TAA, Photoinitiator | UV irradiation | Good | [17] |
| Radical Addition | Terminal Alkenes | TAA, AIBN | Heat | Good-Excellent | [10] |
Experimental Protocols & Methodologies
Protocol 1: Two-Step Synthesis of an Alkanethiol from an Alkyl Bromide
This protocol describes the synthesis of a thiol from an alkyl bromide via a thioacetate intermediate, a standard and reliable method.[1][5]
Step A: Synthesis of S-Alkyl Thioacetate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium thioacetate (1.5 equivalents) in a suitable solvent like dimethylformamide (DMF) (approx. 10 volumes).
-
Reaction: To this stirring solution, add the alkyl bromide (1.0 equivalent) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture for 1-3 hours.[5] Monitor the progress by thin-layer chromatography (TLC) until the starting alkyl bromide is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a brine solution.[5]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or hexanes (3 x 15 mL).[5][15]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thioacetate.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Step B: Base-Promoted Hydrolysis to the Thiol
-
Setup: Dissolve the crude S-alkyl thioacetate (1.0 equivalent) in ethanol (approx. 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7][15]
-
Reaction: Add an aqueous solution of sodium hydroxide (NaOH) (approx. 2.0 equivalents) dropwise to the flask.[7]
-
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) for 2 hours.[7][15]
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture by adding degassed 2 M HCl until the pH is approximately 7.[7]
-
Extraction & Isolation: Transfer the neutralized mixture to a separatory funnel. Extract the product with degassed diethyl ether, wash the organic layer with degassed water, and dry over anhydrous Na₂SO₄.[7] Remove the solvent under reduced pressure to yield the final thiol product.
Protocol 2: Radical-Initiated Addition of this compound to an Alkene
This protocol details the anti-Markovnikov addition of this compound to a terminal alkene.[10][11]
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve the terminal alkene (1.0 equivalent) and a radical initiator such as AIBN (0.1 equivalents) in a suitable solvent (e.g., benzene or toluene).
-
Reagent Addition: Add this compound (1.2 - 1.5 equivalents) to the solution via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) for 2-4 hours. The reaction can also be initiated by UV irradiation at lower temperatures.[10]
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting alkene.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude thioester can be purified by vacuum distillation or column chromatography. The purified thioester can then be hydrolyzed to the corresponding thiol using the procedure described in Protocol 1, Step B.
Visualization of Workflows and Mechanisms
Diagram 1: Workflow for Thiol Synthesis via Nucleophilic Substitution
Caption: General two-step conversion of an alkyl halide to a thiol.
Diagram 2: Mechanism of Radical Addition to an Alkene
Caption: Key initiation and propagation steps in a radical thiol-ene reaction.
Diagram 3: The Mitsunobu Reaction Workflow for Thioester Synthesis
Caption: Reactant convergence to form the thioester product via the Mitsunobu reaction.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[18][19]
-
Toxicity and Corrosivity: It is toxic if swallowed, inhaled, or absorbed through the skin.[3][20] It can cause severe skin burns and serious eye damage.[18][21]
-
Flammability: this compound is a highly flammable liquid and vapor.[18][22] Keep it away from heat, sparks, open flames, and other ignition sources.[19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[18][20]
-
Storage: Store in a cool, dry, well-ventilated area below 10°C, away from incompatible substances like strong bases and oxidizing agents.[18][22] Containers should be tightly sealed.[22]
-
Odor: The powerful and unpleasant odor is a key characteristic. While this provides a warning of its presence, it should not be relied upon as a measure of safe concentration.
In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[18][19]
Conclusion
This compound is an indispensable reagent in organic synthesis, offering a reliable and versatile platform for the introduction of thiol groups. Its utility in nucleophilic substitutions, radical additions, and stereospecific Mitsunobu reactions makes it a valuable tool for chemists in academia and industry. By understanding its reactivity, leveraging established protocols, and adhering to strict safety procedures, researchers can effectively harness the synthetic power of this compound for the development of novel pharmaceuticals and complex chemical entities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 507-09-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Thioester - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. researchgate.net [researchgate.net]
- 15. memphis.edu [memphis.edu]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. lobachemie.com [lobachemie.com]
- 22. This compound [training.itcilo.org]
Methodological & Application
Application Notes and Protocols for the Introduction of Thiol Groups Using Thioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the introduction of thiol (-SH) groups into molecules using thioacetic acid. This method is a cornerstone in organic synthesis, particularly in pharmaceutical sciences and bioconjugation, due to its reliability and versatility.[1][2] The process involves a two-step sequence: the formation of a stable S-thioacetate intermediate, followed by its deprotection to unveil the reactive thiol functionality.
Core Principles
The introduction of a thiol group via this compound proceeds through the formation of a thioester, which serves as a stable protecting group for the thiol.[3] This strategy is advantageous as it circumvents the premature oxidation of the highly reactive thiol group, a common side reaction that can lead to the formation of disulfide bonds.[4][5] The thioacetate intermediate is generally stable to a variety of reaction conditions, allowing for further synthetic modifications on the molecule before the final deprotection step.[3]
The overall process can be summarized in two key stages:
-
S-Thioacetylation: A nucleophilic substitution or addition reaction where the thioacetate anion attacks an electrophilic center (e.g., an alkyl halide) to form an S-thioacetate ester.
-
Deprotection (Thiolysis): The cleavage of the thioester bond to release the free thiol. This can be achieved under various conditions, ranging from harsh basic hydrolysis to milder, more specific methods.[6][7]
Experimental Protocols
General Synthesis of S-Thioacetate Esters
This protocol describes a typical procedure for the synthesis of a thioacetate ester from an alkyl halide.
Materials:
-
Alkyl halide (1.0 eq)
-
Potassium thioacetate (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the alkyl halide in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add potassium thioacetate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure S-thioacetate ester.
Deprotection of S-Thioacetates to Yield Thiols
Several methods exist for the deprotection of S-thioacetates. The choice of method depends on the sensitivity of the substrate to the reaction conditions.
This is a common and effective method for robust substrates.
Materials:
-
S-thioacetate derivative (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0-3.0 eq)
-
Ethanol or Methanol
-
Degassed water
-
Degassed 2 M HCl
-
Degassed diethyl ether
-
Round-bottom flask, reflux condenser
-
Inert atmosphere setup
Procedure:
-
Dissolve the S-thioacetate in ethanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of NaOH in degassed water dropwise to the flask.
-
Reflux the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.[3]
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the mixture with degassed 2 M HCl to pH 7.[3]
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Extract the product with degassed diethyl ether.
-
Wash the organic layer with degassed water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature to yield the free thiol.
This method is suitable for substrates that are sensitive to harsh basic conditions.[6][7]
Materials:
-
S-thioacetate derivative (1.0 eq)
-
Thioglycolic acid (TGA) (2.0 eq)
-
Methanol
-
Phosphate buffer (PB) pH 8
-
Round-bottom flask
-
Inert atmosphere setup
Procedure:
-
Dissolve the S-thioacetate derivative in a mixture of methanol and degassed phosphate buffer (pH 8).[8]
-
Add thioglycolic acid to the solution under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an appropriate organic solvent and purified by column chromatography.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the reaction conditions and yields for different deprotection methods found in the literature.
| Deprotecting Agent | Substrate Type | Conditions | Reaction Time | Yield (%) | Reference |
| NaOH | S-(10-Undecenyl) thioacetate | EtOH, H₂O, Reflux | 2 hours | Not specified | |
| Thioglycolic acid (TGA) in solution | S-acyl bisthiazolidines and oxazolidinylthiazolidines | MeOH:PB pH 8 (1:9), RT | 24 hours | 51-80 | [6] |
| Polymer-supported TGA | S-acyl bisthiazolidines and oxazolidinylthiazolidines | MeOH:PB pH 8 (1:9), RT | 24 hours | 61-93 | [6] |
| Cysteamine (Cym) | Substituted BTZ | MeOH:PB pH 8 (1:9), RT | 0.5 hours | up to 84 | [8] |
Visualizations
Reaction Pathway
The following diagram illustrates the two-step process of introducing a thiol group using this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and deprotection of a thioacetate-modified compound.
Applications in Drug Development and Bioconjugation
The introduction of thiol groups is a critical transformation in drug development and bioconjugation. Thiols are excellent nucleophiles and can readily react with electrophiles, making them ideal functional handles for attaching drugs to carrier molecules, such as antibodies, to create antibody-drug conjugates (ADCs).[9] The maleimide-thiol reaction is a widely used bioconjugation strategy, although the stability of the resulting thioether linkage can be a concern.[9]
Furthermore, the thiol group itself is present in many biologically active molecules and pharmaceuticals, including ACE inhibitors like captopril and zofenopril.[6] The ability to introduce this functionality in a controlled manner using this compound is therefore of significant importance in medicinal chemistry.[1] The thioacid-azide ligation is another emerging application for creating stable covalent bonds in bioconjugation.[10][11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical tools for bioconjugation : Application of the thioacid-azide ligation [kops.uni-konstanz.de]
Application Notes and Protocols for Thiol Synthesis from Alkyl Halides
Abstract
This document provides detailed protocols for the synthesis of thiols (mercaptans) from alkyl halides, a fundamental transformation in organic chemistry with wide applications in research, drug development, and materials science. Three primary, reliable methods are presented: direct nucleophilic substitution with a hydrosulfide salt, the formation and subsequent hydrolysis of an isothiouronium salt using thiourea, and the reaction with potassium thioacetate followed by hydrolysis. These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step experimental procedures, a comparative analysis of quantitative data, and graphical representations of the workflows and chemical pathways.
Introduction
The conversion of alkyl halides to thiols is a key synthetic route for introducing the versatile thiol functional group. Thiols are important intermediates and final products in numerous fields, serving as potent nucleophiles, ligands for metal catalysts, and precursors to other sulfur-containing compounds. The choice of synthetic method often depends on the substrate's reactivity, desired purity, and tolerance of functional groups. This guide outlines three common and effective methods, providing the necessary details to select and execute the appropriate procedure.
Overall Experimental Workflow
The general process for synthesizing a thiol from an alkyl halide involves three main stages: reaction setup, the chemical transformation itself, and finally, product work-up and purification. The specific reagents and conditions within the reaction stage define the chosen synthetic pathway.
Caption: General experimental workflow for thiol synthesis.
Comparative Data of Synthetic Methods
The selection of a synthetic protocol can be guided by factors such as yield, reaction time, and substrate suitability. The following table summarizes quantitative data from representative experiments.
| Starting Alkyl Halide | Method | Sulfur Source | Key Conditions | Time | Yield (%) | Reference |
| 1-Bromododecane | Thiourea | Thiourea | 1) EtOH, reflux; 2) 5N NaOH, reflux | 8 hours | 70% | [1] |
| Benzyl Chloride | Thiourea | Thiourea | 1) EtOH, reflux; 2) 5N Na₂CO₃, reflux | 8 hours | 70% | [2] |
| 2-Ethoxyethyl Bromide | Thiourea | Thiourea | 1) EtOH, reflux; 2) NaOH(aq), reflux | 5-7 hours | 70-90% | [3] |
| Benzyl Chloride | Hydrosulfide | NaSH | Benzene, reflux | Not specified | 80% | [4] |
| Benzyl Chloride | Hydrosulfide | NH₄SH | Aqueous, 80-100°C | Not specified | 96.7% | [5] |
| 1-Bromododecane | Thioacetate | KSAc | Methanol, Microwave, 120°C | 60 min | >90% | [6] |
Synthetic Pathways Overview
The three primary methods proceed through different intermediates but all rely on the strong nucleophilicity of a sulfur-based reagent to displace a halide via an S(_N)2 mechanism. The thiourea and thioacetate routes are often preferred as they prevent the common side-reaction of sulfide (R-S-R) formation.[7]
Caption: Overview of synthetic pathways from alkyl halides to thiols.
Experimental Protocols
Safety Precaution: All manipulations involving thiols or volatile sulfur reagents must be performed in a well-ventilated fume hood. Thiols have extremely foul odors and are toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Sodium hydrosulfide is corrosive and toxic; handle with care.[2][6]
Protocol 1: Synthesis via Isothiouronium Salt (Thiourea Method)
This two-step method is reliable for primary alkyl halides and minimizes the formation of sulfide by-products.[1][2]
Example: Preparation of 1-Dodecanethiol from 1-Bromododecane [1]
Materials:
-
1-Bromododecane (1 mole)
-
Thiourea (1.1 mole)
-
95% Ethanol (50 mL per mole of halide)
-
5 N Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution (300 mL per mole of salt)
-
2 N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottomed flask equipped with a reflux condenser, combine 1-bromododecane (1 mole) and thiourea (1.1 mole).
-
Add 95% ethanol (50 mL) and reflux the mixture for 6 hours.
-
Upon cooling, the dodecylthiouronium salt will crystallize. Filter the solid salt and proceed to the next step without further purification.
-
-
Hydrolysis to the Thiol:
-
Transfer the filtered thiouronium salt (1 mole) to a two-necked flask equipped with a reflux condenser and a nitrogen inlet.
-
Add 5 N NaOH solution (300 mL) to the flask.
-
Reflux the mixture for 2 hours under a slow, steady stream of nitrogen.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature in an ice bath.
-
Carefully acidify the mixture with 2 N HCl until the solution is acidic (check with pH paper). The 1-dodecanethiol will separate as an oily upper layer.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation (b.p. 154°C at 20 mmHg) under a nitrogen atmosphere to yield pure 1-dodecanethiol.[1] (Expected Yield: ~70%)
-
Protocol 2: Synthesis via Direct Substitution with Hydrosulfide
This method is more direct but can be complicated by the formation of dialkyl sulfide by-products. Using an excess of the hydrosulfide salt can help minimize this side reaction.[4][7]
Example: Preparation of Benzyl Mercaptan from Benzyl Chloride [4]
Materials:
-
Benzyl Chloride
-
Commercial Sodium Hydrosulfide (NaSH) solution
-
Benzene (or another suitable organic solvent like Toluene)
-
n-Hexane
Procedure:
-
Reaction:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve benzyl chloride in benzene.
-
Add the commercial sodium hydrosulfide solution. The patent suggests a solution with low Na₂S content (<0.5% w/w) is beneficial.
-
Heat the biphasic mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic (benzene) layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the benzene by rotary evaporation.
-
The crude product can be purified by vacuum distillation (b.p. 194-196°C) to yield pure benzyl mercaptan. (Expected Yield: ~80%) [4]
-
Protocol 3: Synthesis via Thioacetate Ester (Microwave-Assisted)
This modern approach offers a rapid, high-yield synthesis by forming a thioacetate intermediate, which is then hydrolyzed. The use of microwave irradiation dramatically shortens the reaction time.[6]
Example: Preparation of 1-Dodecanethiol from 1-Bromododecane [6]
Materials:
-
1-Bromododecane
-
Potassium Thioacetate (KSAc)
-
Methanol (MeOH)
-
Hexane
-
Saturated Sodium Chloride (brine) solution
Procedure:
-
Reaction (One-Pot):
-
In a microwave-safe reaction vessel, combine 1-bromododecane, potassium thioacetate, and methanol. Note: The original study optimized conditions for this one-pot conversion, which includes in-situ hydrolysis.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 120°C and hold for 60 minutes.
-
-
Work-up and Purification:
-
After cooling the vessel, transfer the reaction mixture to a separatory funnel.
-
Add hexane to extract the product and wash the organic layer with a saturated NaCl solution.
-
Separate the organic (hexane) layer.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the hexane via rotary evaporation to yield the crude thiol.
-
Further purification can be achieved by vacuum distillation if necessary. (Expected Yield: >90%) [6]
-
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Radical-Mediated Acyl-Thiol-Ene Reactions Using Thioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radical-mediated acyl-thiol-ene reaction is a powerful and versatile transformation in modern organic chemistry, falling under the umbrella of "click" chemistry.[1][2][3][4] This reaction facilitates the efficient formation of a carbon-sulfur bond through the anti-Markovnikov addition of a thioacid to an alkene.[2][5] Among various thioacids, thioacetic acid is a readily available and frequently utilized reagent for this purpose. The resulting thioester products serve as crucial intermediates in the synthesis of a wide array of molecules, including modified peptides, complex natural products, and functionalized materials.[1][5][6]
These reactions are characterized by their high yields, mild reaction conditions, tolerance to a broad range of functional groups, and high regioselectivity.[1][6][7] Initiation is typically achieved photochemically, often employing a radical initiator and a photosensitizer under UV irradiation.[5][8] This application note provides an overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data for the use of this compound in radical-mediated acyl-thiol-ene reactions.
Reaction Mechanism and Workflow
The radical-mediated acyl-thiol-ene reaction proceeds through a free-radical chain mechanism. The process is initiated by the formation of a thiyl radical from this compound, which then adds to an alkene to form a carbon-centered radical intermediate. A subsequent chain transfer step with another molecule of this compound yields the desired thioester product and regenerates the thiyl radical, propagating the chain reaction.[2][3][9]
.
References
- 1. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 6. Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization [organic-chemistry.org]
- 7. A Sequential Acyl Thiol-Ene and Thiolactonization Approach for the Synthesis of δ-Thiolactones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thioacetic Acid in Click Chemistry Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thioacetic acid has emerged as a versatile and indispensable reagent in the realm of click chemistry, particularly in thiol-ene and thiol-yne reactions. Its primary role is as a stable, odorless precursor to thiols, which are key functional groups for these highly efficient and orthogonal conjugation reactions. The thioacetate group serves as a convenient protecting group for the thiol, preventing its premature oxidation or participation in side reactions. Upon facile deprotection, the free thiol is liberated in situ or in a separate step to readily participate in click reactions. This application note provides a comprehensive overview of the use of this compound in click chemistry, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Core Concepts and Applications
Thiol-ene and thiol-yne "click" reactions are powerful methods for forming carbon-sulfur bonds with high yields and stereoselectivity under mild reaction conditions.[1][2] These reactions are often initiated by radicals (e.g., using a photoinitiator and UV light) or catalyzed by bases.[1][3] The anti-Markovnikov addition of a thiol to an alkene or alkyne proceeds rapidly and with high functional group tolerance, making it ideal for applications in bioconjugation, drug delivery, materials science, and polymer synthesis.[3][4][5]
This compound is utilized in a two-stage approach:
-
Thiol Synthesis/Protection: A substrate is functionalized with a thioacetate group, typically by nucleophilic substitution of a halide with a thioacetate salt or via a Mitsunobu reaction with this compound.[6][7] This thioester serves as a stable, protected form of the thiol.
-
Deprotection and Click Reaction: The thioacetate is deprotected to reveal the free thiol, which then participates in the thiol-ene or thiol-yne reaction. Deprotection can be achieved under basic (e.g., NaOH, sodium methoxide) or acidic (e.g., HCl) conditions.[8] In some instances, this compound can be directly added across an alkene in a one-pot synthesis and subsequent deprotection.[9]
Quantitative Data Summary
The following table summarizes representative quantitative data for reactions involving this compound in the context of click chemistry, including both the formation of thioacetates and their subsequent deprotection and click reactions.
| Reaction Type | Substrate(s) | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Thioacetate Synthesis | Alkyl Halide | Potassium Thioacetate, DMF/Ethanol/Acetone | 3 - 96 h | Reflux | Excellent | [6] |
| Thiol-ene Addition | Diethyl 2-allylmalonate, this compound | DPAP, MAP, ChCl:Gly, UV light | Not Specified | Ambient | 71% | |
| Thiol-ene Addition | 4-vinyl-1,3-dioxolan-2-one, this compound | DPAP, MAP, ChCl:Gly, UV light | Not Specified | Ambient | 80% | |
| Thiol-ene Addition | 5-bromo-pent-1-ene, this compound | DPAP, MAP, ChCl:Gly, UV light | Not Specified | Ambient | 71% | |
| Thioacetate Deprotection | S-(10-Undecenyl) thioacetate | NaOH, Ethanol/H₂O | 2 h | Reflux | ~80% (calculated from 1.3g from 2.0g) | [10] |
| Thioacetate Deprotection | Various Thioacetates | 0.5M NaOH, Ethanol | 2 h | 82°C | 50 - 75% | [8] |
| Thioacetate Deprotection | Various Thioacetates | Concentrated HCl, Methanol | 5 h | 77°C | 50 - 75% | [8] |
| Thioacetate Deprotection | Various Thioacetates | Hydroxylamine, Ethanol | 2 h | Room Temp | Poor | [8] |
| Thioacetate Deprotection | Monothioacetates | Tetrabutylammonium cyanide (0.5 mol equiv), Chloroform/Methanol | 3 h | Room Temp | >80% | [11] |
| Thiol-yne Addition | Propargylamine, Dodecanethiol | Irgacure 2959 (1 wt%), UV light (365 nm) | 30 min | Atmospheric | 85 - 92% | [12] |
Experimental Protocols
Protocol 1: Synthesis of an Alkyl Thioacetate from an Alkyl Halide
This protocol describes the general synthesis of an alkyl thioacetate, which serves as a protected thiol for subsequent deprotection and click chemistry.
Materials:
-
Alkyl halide (1.0 eq)
-
Potassium thioacetate (1.2 eq)
-
Dimethylformamide (DMF) or Ethanol
Procedure:
-
Dissolve the alkyl halide in DMF or ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add potassium thioacetate to the solution.
-
Heat the reaction mixture to reflux and stir for 3-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alkyl thioacetate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a Thioacetate to a Thiol using Sodium Hydroxide
This protocol details the basic hydrolysis of a thioacetate to generate the free thiol, ready for a click reaction.[10]
Materials:
-
Alkyl thioacetate (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (2.0 eq in water)
-
2 M Hydrochloric acid (HCl) solution (degassed)
-
Diethyl ether (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the alkyl thioacetate in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the NaOH solution dropwise to the reaction mixture.
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature.
-
Neutralize the mixture by adding the degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Add degassed diethyl ether and degassed water, and separate the organic layer.
-
Wash the organic layer with degassed water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator at 40°C to obtain the free thiol. The thiol should be used immediately in the subsequent click reaction.
Protocol 3: Radical-Mediated Thiol-Ene Click Reaction
This protocol describes a typical photoinitiated thiol-ene reaction.
Materials:
-
Alkene-containing substrate (1.0 eq)
-
Thiol (generated from Protocol 2) (1.2 eq)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP) (0.1 eq)
-
Suitable solvent (e.g., THF, acetonitrile)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-containing substrate, the thiol, and the photoinitiator in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature with stirring.
-
Monitor the reaction progress by TLC or NMR until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting thioether product by column chromatography on silica gel.
Visualizations
Caption: General workflow for using this compound in click chemistry.
Caption: Generalized mechanism for thiol-ene/yne click reactions.
Conclusion
This compound is a highly effective and practical reagent for introducing thiol functionalities in molecules destined for click chemistry applications. Its stability, ease of handling, and straightforward deprotection procedures make it an excellent choice for researchers in various fields. The protocols and data presented herein provide a solid foundation for the successful implementation of this compound-mediated thiol-ene and thiol-yne click reactions in synthetic and bio-conjugation strategies.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. memphis.edu [memphis.edu]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 12. aquila.usm.edu [aquila.usm.edu]
Application Notes and Protocols: Thioacetic Acid in Thia-Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of thioacetic acid as a potent nucleophile in thia-Michael addition reactions. This reaction is a cornerstone of covalent chemistry, enabling the formation of carbon-sulfur bonds with applications in drug discovery, polymer science, and materials science. The protocols outlined herein are designed to be readily implemented in a laboratory setting.
Introduction to Thia-Michael Addition
The thia-Michael addition is a conjugate addition reaction where a thiol, acting as a Michael donor, adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[1][2][3] This reaction is highly valued for its efficiency and specificity in forming thioether linkages. This compound is a particularly useful thiol surrogate in this reaction. The resulting thioester can be readily hydrolyzed under mild conditions to reveal the free thiol, providing a versatile handle for further functionalization or for the synthesis of complex molecules.[1]
The reaction can proceed under various conditions, including catalyst-free, base-catalyzed, and nucleophile-initiated pathways.[2][4][5] The choice of reaction conditions is often dictated by the reactivity of the Michael acceptor and the desired reaction rate.
Data Presentation: this compound in Solvent- and Catalyst-Free Thia-Michael Additions
A significant advantage of using this compound is the ability to perform the thia-Michael addition under solvent- and catalyst-free conditions. This approach offers a green, efficient, and high-yielding protocol for the synthesis of β-thioester carbonyl compounds. The following table summarizes the results from the reaction of this compound with a variety of α,β-unsaturated compounds.
| Entry | Michael Acceptor | Product | Time (min) | Yield (%) |
| 1 | 4-Phenylbut-3-en-2-one | S-(4-Oxo-4-phenylbutan-2-yl) ethanethioate | 15 | 98 |
| 2 | 4-(4-Chlorophenyl)but-3-en-2-one | S-(4-(4-Chlorophenyl)-4-oxobutan-2-yl) ethanethioate | 10 | 95 |
| 3 | 4-(4-Methoxyphenyl)but-3-en-2-one | S-(4-(4-Methoxyphenyl)-4-oxobutan-2-yl) ethanethioate | 20 | 92 |
| 4 | 4-(4-Nitrophenyl)but-3-en-2-one | S-(4-(4-Nitrophenyl)-4-oxobutan-2-yl) ethanethioate | 5 | 98 |
| 5 | Cyclohex-2-en-1-one | S-(3-Oxocyclohexyl) ethanethioate | 60 | 90 |
| 6 | 3,5,5-Trimethylcyclohex-2-en-1-one (Isophorone) | S-(3,5,5-Trimethyl-3-oxocyclohexyl) ethanethioate | 60 | 90 |
| 7 | (E)-1,3-Diphenylprop-2-en-1-one (Chalcone) | S-(1,3-Diphenyl-3-oxopropyl) ethanethioate | 15 | 98 |
| 8 | (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one | S-(3-(4-Chlorophenyl)-3-oxo-1-phenylpropyl) ethanethioate | 10 | 96 |
| 9 | (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | S-(3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl) ethanethioate | 20 | 95 |
| 10 | Diethyl 2-benzylidenemalonate | Diethyl 2-(1-(acetylthio)-1-phenylmethyl)malonate | 30 | 98 |
| 11 | Ethyl (E)-3-phenylacrylate | Ethyl 3-(acetylthio)-3-phenylpropanoate | 45 | 95 |
| 12 | Methyl (E)-3-phenylacrylate | Methyl 3-(acetylthio)-3-phenylpropanoate | 45 | 95 |
| 13 | (E)-2-Nitro-1-phenylethene | S-(2-Nitro-1-phenylethyl) ethanethioate | 10 | 75 |
Experimental Protocols
General Protocol for Solvent- and Catalyst-Free Thia-Michael Addition of this compound
This protocol is adapted from the work of Sobhani and Rezazadeh.[1][6]
Materials:
-
α,β-Unsaturated carbonyl compound (Michael acceptor)
-
This compound (AcSH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol).
-
Add this compound (2.0 mmol, 2.0 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (refer to the table above for typical reaction times), add diethyl ether (20 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove excess this compound.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizations
Reaction Mechanism
The thia-Michael addition of this compound can proceed through a base-catalyzed or a nucleophile-initiated pathway. In the absence of a catalyst, the reaction is thought to proceed through a concerted or pseudo-concerted mechanism. The following diagram illustrates a general base-catalyzed mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Thioacetic Acid: A Versatile Reagent in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioacetic acid (CH₃COSH) is a highly versatile and reactive organosulfur compound that serves as a crucial reagent in the synthesis of a wide array of pharmaceutical intermediates. Its primary role is to introduce a thiol (-SH) or a protected thiol group (thioacetate, -SAc) into a molecule. These sulfur-containing functionalities are integral to the structure and activity of numerous active pharmaceutical ingredients (APIs), including antiviral agents, antibiotics, and cardiovascular drugs.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of key pharmaceutical intermediates, supported by quantitative data and reaction diagrams.
Key Applications in Pharmaceutical Intermediate Manufacturing
This compound and its salts, such as potassium thioacetate, are instrumental in several key synthetic transformations:
-
Thiol Group Introduction: It is a primary reagent for introducing thiol groups, which are often essential for the biological activity of the final drug molecule.[3]
-
Thioester and Amide Bond Formation: this compound is used to form thioesters, which are important intermediates in their own right, and can also be converted to amides, a fundamental linkage in many pharmaceuticals, including peptides.[4][5][6]
-
Synthesis of Sulfur-Containing Heterocycles: It plays a role in the synthesis of various sulfur-containing heterocyclic compounds that form the core structure of many drugs.
This document will focus on its application in the synthesis of intermediates for Captopril (an ACE inhibitor), Biotin (Vitamin B7), and N-protected amino thioacids (building blocks for peptide-based drugs).
Data Presentation
The following tables summarize quantitative data for the synthesis of key pharmaceutical intermediates using this compound.
| Intermediate Product | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 3-Acetylthio-2-methylpropanoic Acid (Captopril Intermediate) | Methacrylic acid | This compound | Steam bath, 1h; Room temp, 18h | ~70% | Not specified | [7] |
| 1-(3-Acetylthio-2-methylpropanoyl)-L-proline (Captopril Intermediate) | 3-Acetylthio-2-methylpropanoic acid, L-proline | Thionyl chloride, Potassium hydroxide | 0-5°C, pH 7.5-8.5 | Not specified | >97% | [8] |
| Captopril | 1-(3-Acetylthio-2-methylpropanoyl)-L-proline | Methanolic ammonia | Argon atmosphere | 74% | Not specified | [8] |
| (3aS,6aR)-1,3-dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazol-4-one (Biotin Intermediate) | (3aS,6aR)-1,3-dibenzyl-tetrahydro-1H-furo[3,4-d]imidazol-4(6H)-one | Potassium thioacetate, this compound | Reflux in DMF/Benzene | High (not specified) | High (not specified) | [9] |
| N-Boc-L-phenylalanine thioacid | N-Boc-L-phenylalanine | This compound, NaSH | THF, Room temp, 3-4h | 85% | Not specified | [4][5][6] |
Experimental Protocols
Synthesis of 3-Acetylthio-2-methylpropanoic Acid (Captopril Intermediate)
This protocol describes the conjugate addition of this compound to methacrylic acid.
Materials:
-
Methacrylic acid (40.7 g, 0.47 mol)
-
This compound (50 g, 0.66 mol)
-
Round-bottom flask
-
Steam bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine methacrylic acid and this compound.
-
Heat the mixture on a steam bath for 1 hour.
-
Allow the reaction mixture to stand at room temperature for 18 hours.
-
Confirm the completion of the reaction by NMR spectroscopy.
-
Purify the product by vacuum distillation. Collect the fraction at 128.5-131°C (2.6 mmHg).
-
The yield of 3-acetylthio-2-methylpropanoic acid is approximately 64 g.[7]
Synthesis of Captopril from 1-(3-Acetylthio-2-methylpropanoyl)-L-proline
This protocol outlines the final deprotection step in Captopril synthesis.
Materials:
-
1-(3-Acetylthio-2-methylpropanoyl)-L-proline
-
Methanolic ammonia
-
Argon gas supply
-
Reaction vessel
Procedure:
-
Dissolve 1-(3-Acetylthio-2-methylpropanoyl)-L-proline in methanol saturated with ammonia in a reaction vessel.
-
Bubble argon gas through the solution to maintain an inert atmosphere.
-
Stir the reaction mixture at room temperature until the deacetylation is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain Captopril.[8] The reported yield for this step is 74%.[8]
Synthesis of a Biotin Intermediate: (3aS,6aR)-1,3-dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazol-4-one
This protocol describes the conversion of a lactone to a thiolactone, a key step in Biotin synthesis.
Materials:
-
(3aS,6aR)-1,3-dibenzyl-tetrahydro-1H-furo[3,4-d]imidazol-4(6H)-one
-
Potassium hydroxide
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Benzene
-
Reaction vessel with a Dean-Stark trap
-
Nitrogen gas supply
Procedure:
-
Prepare the thioacetylating reagent by reacting potassium hydroxide with this compound in a mixture of DMF and benzene under cold conditions to generate potassium thioacetate in a solution containing unreacted this compound.
-
To this solution, add (3aS,6aR)-1,3-dibenzyl-tetrahydro-1H-furo[3,4-d]imidazol-4(6H)-one.
-
Heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap.
-
After dehydration is complete, continue the vulcanization reaction under a nitrogen atmosphere.
-
Upon completion, cool the reaction mixture and purify the product by extractive crystallization to yield the desired thioketone intermediate.[9]
Synthesis of N-Boc-L-phenylalanine thioacid
This protocol details the conversion of an N-protected amino acid to its corresponding thioacid.
Materials:
-
N-Boc-L-phenylalanine
-
This compound
-
Sodium hydrosulfide (NaSH)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen gas supply
Procedure:
-
To a solution of N-Boc-L-phenylalanine in anhydrous THF, add sodium hydrosulfide (NaSH) and this compound.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and acidify the mixture.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-phenylalanine thioacid.
-
Purify the product by column chromatography if necessary. The reported yield is approximately 85%.[4][5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction workflows and a proposed radical mechanism involving this compound derivatives.
References
- 1. Captopril synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Solved d) Illustrated below is a synthesis of captopril: | Chegg.com [chegg.com]
- 4. This compound/NaSH-mediated synthesis of N-protected amino thioacids and their utility in peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 5. This compound/NaSH-mediated synthesis of N-protected amino thioacids and their utility in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - this compound/NaSH-Mediated Synthesis of NâProtected Amino Thioacids and Their Utility in Peptide Synthesis - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. US5387697A - Process for the preparation of 1-[3-acetylthio-2(s)-methylpropanoyl]-l-proline - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
Thioacetic Acid: A Key Reagent in the Synthesis of Sulfur-Containing Drugs
Introduction
Thioacetic acid (CH₃COSH) is a vital organosulfur compound extensively utilized in medicinal chemistry and pharmaceutical manufacturing.[1][2][3] As a sulfur analog of acetic acid, its primary role is to introduce a thiol (-SH) group or a thioester functionality into organic molecules.[2][4] This is particularly significant as the inclusion of sulfur is crucial for the biological activity of numerous drugs, including antihypertensives, antibiotics, and mucolytic agents.[1][3] this compound serves as a readily available and effective thioacylating agent, making it a cornerstone reagent in the multi-step synthesis of complex pharmaceutical compounds.[1][4]
Safety Information
This compound is a hazardous substance that requires strict safety protocols. It is a highly flammable liquid and vapor, toxic if swallowed, harmful if inhaled, and causes serious eye damage and skin burns.[5][6][7] It may also cause an allergic skin reaction.[6] The compound has a strong, unpleasant stench and is a lachrymator (induces tearing).[8]
Key Safety Precautions:
-
Handle only in a well-ventilated area, preferably under a chemical fume hood.[5][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]
Core Applications and Reaction Mechanisms
The principal application of this compound in drug synthesis is as a precursor for thiol groups. The thioacetate group acts as a protected form of the thiol, which can be deprotected in a subsequent step. This two-step sequence is a common strategy to avoid the premature oxidation of the highly reactive thiol group.
1. Thiol Group Introduction via Thioacetate Intermediate
The most frequent use of this compound involves a two-stage process:
-
Step 1: S-alkylation to form a Thioacetate Ester: this compound, or more commonly its conjugate base, thioacetate (CH₃COS⁻), acts as a nucleophile. It displaces a leaving group (e.g., a halide) on an alkyl substrate in a nucleophilic substitution reaction to form a thioester.[2]
-
Step 2: Hydrolysis to the Thiol: The resulting thioacetate ester is then hydrolyzed under acidic or basic conditions to yield the desired thiol.[2]
2. Radical Reactions
This compound can also participate in radical-mediated reactions, such as the acyl thiol-ene reaction. This process allows for the installation of a thioester onto a molecule containing an alkene, which can then be deprotected to reveal the thiol.[9] This method is valued for its chemoselectivity and is used in the synthesis of thioester-containing prodrugs.[9]
Application Notes and Protocols
Captopril Synthesis
Captopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[10][11] Its synthesis prominently features the use of this compound to introduce the critical thiol functionality, which binds to the zinc ion in the active site of the ACE enzyme.[11]
Reaction Scheme:
The synthesis starts with the reaction between methacrylic acid and this compound to form 3-(acetylthio)-2-methylpropanoic acid.[10][12] This intermediate is then converted to its acid chloride, which subsequently acylates L-proline. The final step is the removal of the acetyl protecting group to yield captopril.[10]
// Nodes MA [label="Methacrylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; TAA [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="3-(acetylthio)-2-methylpropanoic acid", fillcolor="#FBBC05", fontcolor="#202124"]; SOCl2 [label="Thionyl Chloride (SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="3-(acetylthio)-2-methylpropanoyl chloride", fillcolor="#FBBC05", fontcolor="#202124"]; Proline [label="L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate3 [label="1-(3-Acetylthio-2-methylpropanoyl)-L-proline", fillcolor="#FBBC05", fontcolor="#202124"]; NH3 [label="Ammonia (NH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Captopril [label="Captopril", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges {MA, TAA} -> Intermediate1 [label="1,4-Addition"]; {Intermediate1, SOCl2} -> Intermediate2 [label="Acid Chloride Formation"]; {Intermediate2, Proline} -> Intermediate3 [label="Acylation"]; {Intermediate3, NH3} -> Captopril [label="Ammonolysis (Deprotection)"]; } caption="Workflow for the synthesis of Captopril."
Experimental Protocol: Synthesis of Captopril Intermediate
This protocol outlines the acylation of L-proline with 3-(acetylthio)-2-methylpropanoyl chloride, followed by deprotection.[10]
Materials:
-
L-proline
-
3-(acetylthio)-2-methylpropanoyl chloride
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Zinc powder
Procedure:
-
Acylation:
-
Dissolve L-proline (e.g., 10g) in purified water (60 ml) in a reaction flask.
-
Adjust the pH to 8-10 with a sodium hydroxide solution and cool the mixture to -2°C.
-
Slowly add 3-(acetylthio)-2-methylpropanoyl chloride (e.g., 15.5g), maintaining the temperature between 0-5°C. Concurrently, add sodium hydroxide solution dropwise to keep the pH between 8-10.
-
After the addition, allow the reaction mixture to warm to 25-30°C and stir for 3 hours.
-
Acidify the reaction mixture to pH 1-2 with concentrated HCl.
-
Extract the product twice with ethyl acetate. Combine the organic layers and concentrate to obtain the acylated proline intermediate.[10]
-
-
Deprotection (Ammonolysis):
-
Prepare a solution of sodium hydroxide (e.g., 14g) in purified water (30 ml) and cool to -2 to 0°C.
-
Add the acylated proline intermediate (e.g., 21g) to the cold NaOH solution.
-
Warm the mixture to 35-40°C and stir for 1.5 hours.
-
Cool the solution to 25-30°C and acidify to pH 1-2 with concentrated HCl.
-
Add zinc powder (e.g., 0.5g) and stir for 1 hour.
-
Filter the mixture. Extract the filtrate twice with dichloromethane.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield Captopril.[10]
-
Quantitative Data Summary:
| Step | Key Reactants | Conditions | Duration | Yield |
| Acylation | L-proline, 3-(acetylthio)-2-methylpropanoyl chloride | pH 8-10, 0-5°C then 25-30°C | ~3.5 hours | ~95%[10] |
| Deprotection | Acylated proline intermediate, NaOH | 35-40°C | 1.5 hours | ~93%[10] |
Biotin (Vitamin B7) Synthesis
This compound is also employed in the synthesis of intermediates for Biotin. It is used in a vulcanization step to form the thiophene ring system present in the biotin structure.
Reaction Application:
In one patented method, a mixture of potassium thioacetate and this compound is used as the "thio reagent." This reagent reacts with a dibenzylated furo-imidazolidinedione intermediate. The reaction involves a vulcanization process under nitrogen protection to replace the oxygen atom in the furan ring with sulfur, thereby forming the thiophene ring of the biotin core structure.[13]
// Nodes StartMat [label="(3aS,6aR)-1,3-dibenzyl-tetrahydro-\n4H-furo[3,4-d]imidazole-2,4(1H)-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; ThioReagent [label="Potassium Thioacetate &\nthis compound Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Vulcanization Reaction\n(under N₂ protection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="(3aS,6aR)-1,3-dibenzyl-tetrahydro-\n4H-thieno[3,4-d]imidazole-2,4(1H)-dione", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges StartMat -> Reaction; ThioReagent -> Reaction; Reaction -> Product [label="Ring Transformation (O to S)"]; } caption="Role of this compound in Biotin intermediate synthesis."
Experimental Protocol: Synthesis of a Biotin Intermediate
This protocol describes the formation of the thioketone intermediate for biotin synthesis.[13]
Materials:
-
(3aS, 6aR)-1,3-dibenzyl-tetrahydro-4H-furo[3,4-d]imidazole-2,4(1H)-dione
-
Potassium hydroxide (KOH)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Benzene
Procedure:
-
Thio-reagent Preparation:
-
Dissolve potassium hydroxide (0.11 mol) in a mixed solvent of DMF and benzene.
-
Cool the solution to -10°C.
-
Slowly add this compound (0.11 mol) and allow the mixture to react for 2 hours with stirring to generate potassium thioacetate in solution.[13]
-
-
Vulcanization Reaction:
-
To the thio-reagent mixture, add the furo-imidazolidinedione starting material (0.1 mol).
-
Heat the mixture to reflux at 70°C for 2 hours to remove water via a water trap.
-
After water removal, continue the vulcanization reaction under nitrogen protection to yield the thioketone product.[13]
-
The final product can be purified by extractive crystallization.
-
Quantitative Data Summary:
| Step | Key Reactants | Conditions | Duration | Product Purity |
| Vulcanization | Furo-imidazolidinedione, Potassium thioacetate, this compound | -10°C then reflux at 70°C | >4 hours | High Purity[13] |
N-Acetylcysteine (NAC) Synthesis
N-Acetylcysteine (NAC) is a mucolytic agent and an antidote for paracetamol overdose.[14][15] While this compound is a key acetylating and sulfur-donating agent, the most common industrial synthesis of NAC involves the direct N-acetylation of L-cysteine using acetic anhydride, not this compound.[14]
Common Synthesis of N-Acetylcysteine: L-cysteine is directly acetylated at the nitrogen atom using acetic anhydride, often with a catalytic amount of a strong acid like sulfuric acid.[14] A more recent method involves preparing N-acetyl-1H-benzotriazole from acetic acid, which then efficiently acetylates L-cysteine in methanol to produce NAC with high yield and purity.[15]
Quantitative Data for an Alternative NAC Synthesis: [15]
| Step | Key Reactants | Conditions | Duration | Yield | Purity (HPLC) |
| Acetylation | L-cysteine, N-acetyl-1H-benzotriazole | Room temperature, Methanol | 3 hours | 94% | 99.2% |
This clarification is important for researchers to select the appropriate synthetic route. While this compound is a versatile tool for introducing acetylthio groups, for N-acetylation of existing thiols like cysteine, other reagents are more direct and commonly used.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. arkema.com [arkema.com]
- 4. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 10. Captopril synthesis - chemicalbook [chemicalbook.com]
- 11. brieflands.com [brieflands.com]
- 12. scispace.com [scispace.com]
- 13. CN103554129B - A kind of preparation method of biotin intermediate thioketone - Google Patents [patents.google.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Mild Reduction of Sulfoxides to Sulfides with Thioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of sulfoxides to sulfides is a fundamental transformation in organic synthesis, particularly relevant in medicinal chemistry and drug development where sulfur-containing functional groups are prevalent. While numerous reagents are known to effect this transformation, many suffer from drawbacks such as harsh reaction conditions, low functional group tolerance, and the use of expensive or toxic reagents. Thioacetic acid, an inexpensive and readily available reagent, has been shown to be an effective reducing agent for sulfoxides. This protocol, based on the work of Jabbari and colleagues, describes a mild and efficient method for the deoxygenation of a variety of sulfoxides to their corresponding sulfides using this compound in the presence of a catalytic amount of molecular iodine.[1][2] This method offers excellent yields, short reaction times, and proceeds at ambient temperature.[1]
Data Presentation
The following table summarizes the quantitative data for the reduction of various sulfoxides to sulfides using this compound and a catalytic amount of iodine in acetonitrile at room temperature.[1]
| Entry | Sulfoxide (Substrate) | Product | Time (min) | Yield (%) |
| 1 | Diphenyl sulfoxide | Diphenyl sulfide | 15 | 95 |
| 2 | Bis(4-methylphenyl) sulfoxide | Bis(4-methylphenyl) sulfide | 15 | 96 |
| 3 | Bis(4-methoxyphenyl) sulfoxide | Bis(4-methoxyphenyl) sulfide | 20 | 94 |
| 4 | Bis(4-chlorophenyl) sulfoxide | Bis(4-chlorophenyl) sulfide | 35 | 90 |
| 5 | Bis(4-nitrophenyl) sulfoxide | Bis(4-nitrophenyl) sulfide | 120 | 40 |
| 6 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 15 | 95 |
| 7 | Benzyl phenyl sulfoxide | Benzyl phenyl sulfide | 20 | 96 |
| 8 | Dibenzyl sulfoxide | Dibenzyl sulfide | 20 | 95 |
| 9 | Diallyl sulfoxide | Diallyl sulfide | 15 | 92 |
| 10 | Dibutyl sulfoxide | Dibutyl sulfide | 25 | 94 |
| 11 | Tetrahydrothiophene 1-oxide | Tetrahydrothiophene | 20 | 93 |
| 12 | 1,4-Oxathiane 4-oxide | 1,4-Oxathiane | 25 | 90 |
Experimental Protocol
This protocol details the general procedure for the mild reduction of sulfoxides to sulfides using this compound and a catalytic amount of iodine.
Materials:
-
Sulfoxide (1 mmol)
-
This compound (0.16 mL, 2.2 mmol)
-
Iodine (I₂) (2.54 mg, 0.01 mmol)
-
Acetonitrile (CH₃CN) (2.0 mL)
-
5% aqueous solution of Sodium Hydroxide (NaOH)
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Round bottom flask
-
Standard laboratory glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for preparative TLC (if necessary)
Procedure:
-
To a stirred solution of the sulfoxide (1 mmol) in acetonitrile (2.0 mL) in a round bottom flask, add this compound (0.16 mL, 2.2 mmol).
-
Add a catalytic amount of iodine (2.54 mg, 0.01 mmol) to the reaction mixture.
-
Stir the resulting solution at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, quench the reaction by adding a 5% aqueous solution of NaOH (25 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the organic solution in vacuo.
-
If necessary, purify the crude product by preparative silica gel TLC using n-hexane as the eluent to obtain the pure sulfide.[1][2]
Visualizations
Reaction Mechanism:
The following diagram illustrates a possible reaction pathway for the iodine-catalyzed deoxygenation of sulfoxides with this compound.
Caption: Proposed mechanism for the iodine-catalyzed reduction of sulfoxides.
Experimental Workflow:
This diagram outlines the general workflow for the experimental procedure.
Caption: General workflow for sulfoxide reduction.
References
Application Notes and Protocols for Thiolactone Synthesis using Thioacetic Acid and UV Irradiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thiolactones, valuable intermediates in drug discovery and materials science, through a radical-mediated acyl thiol-ene reaction. This photochemical method utilizes thioacetic acid and unsaturated carboxylic acid derivatives under UV irradiation to afford γ- and δ-thiolactones. The protocols are characterized by mild reaction conditions, high functional group tolerance, and good to excellent yields.
Introduction
Thiolactones are a class of sulfur-containing heterocyclic compounds that are present in various natural products and exhibit a range of biological activities. They are also versatile synthetic intermediates. Traditional methods for thiolactone synthesis can be multi-step and require harsh conditions. The photochemical acyl thiol-ene reaction offers a mild and efficient alternative, proceeding via a radical-mediated cyclization.[1][2][3] This method is particularly attractive for the synthesis of complex molecules, including cyclic peptides.[1]
Two primary strategies employing this compound and UV irradiation are outlined:
-
Direct Intramolecular Acyl Thiol-Ene Cyclization: An unsaturated carboxylic acid is first converted to the corresponding thioacid, which then undergoes an intramolecular cyclization upon UV irradiation to form the thiolactone. This method is highly efficient for the formation of γ-thiolactones.[1][3]
-
Intermolecular Acyl Thiol-Ene Addition followed by Cyclization: this compound is added across the double bond of a γ-unsaturated ester in an intermolecular fashion under UV irradiation. The resulting thioacetate is then hydrolyzed to a thiol, which subsequently undergoes an intramolecular cyclization to form a δ-thiolactone.[4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various thiolactones using the described photochemical methods.
Table 1: Synthesis of γ-Thiolactones via Intramolecular Acyl Thiol-Ene Cyclization [1][3]
| Entry | Substrate (Unsaturated Thioacid) | Product (γ-Thiolactone) | Yield (%) |
| 1 | 4-pentenoyl thioacid | Dihydro-3-methylthiophen-2(3H)-one | 85 |
| 2 | 4-methyl-4-pentenoyl thioacid | Dihydro-3,3-dimethylthiophen-2(3H)-one | 92 |
| 3 | 2-methyl-4-pentenoyl thioacid | Dihydro-3,5-dimethylthiophen-2(3H)-one | 78 (as a 1:1 mixture of diastereomers) |
| 4 | 2,2-dimethyl-4-pentenoyl thioacid | Dihydro-3,3,5-trimethylthiophen-2(3H)-one | 88 |
| 5 | (E)-4-hexenoyl thioacid | Dihydro-3-ethylthiophen-2(3H)-one | 81 |
Table 2: Synthesis of a δ-Thiolactone via Intermolecular Acyl Thiol-Ene Addition and Subsequent Cyclization [4]
| Entry | Substrate (γ-Unsaturated Ester) | Intermediate (δ-Thioacetate) | Final Product (δ-Thiolactone) | Overall Yield (%) |
| 1 | Methyl 4-pentenoate | Methyl 5-(acetylthio)pentanoate | Tetrahydro-2H-thiopyran-2-one | >80 (for thioacetate formation) |
Table 3: Synthesis of a Peptide Thiolactone via Intramolecular Acyl Thiol-Ene Cyclization [5][6]
| Entry | Linear Peptide Precursor | Thiolactone Product | Conversion (%) | Isolated Yield (%) |
| 1 | H-Asp(SH)-Ala-Ala-Agl-NH₂ | Cyclo(Asp-Ala-Ala-Agl)thiolactone | 90 | 54 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of γ-Thiolactones via Intramolecular Acyl Thiol-Ene Cyclization
This protocol is adapted from the efficient cyclization of unsaturated thiocarboxylic acid derivatives.[1][3]
Materials:
-
Unsaturated carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium hydrosulfide (NaSH) or this compound (for thioacid formation)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP)
-
Anhydrous solvent (e.g., ethyl acetate, EtOAc)
-
UV reactor (e.g., with 350 nm lamps)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of the Unsaturated Thioacid:
-
The unsaturated carboxylic acid is converted to its corresponding acid chloride by reaction with thionyl chloride or oxalyl chloride.
-
The acid chloride is then reacted with a sulfur source like sodium hydrosulfide or by trans-thioesterification with this compound to yield the unsaturated thioacid. This step should be performed under anhydrous conditions.
-
-
Photochemical Cyclization:
-
In a quartz reaction vessel, dissolve the unsaturated thioacid (1.0 equiv) and the photoinitiator DPAP (0.1 equiv) in anhydrous and degassed ethyl acetate to a concentration of 0.1 M.
-
Irradiate the solution with UV light (350 nm) at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure γ-thiolactone.
-
-
Characterization:
-
Confirm the structure of the purified thiolactone using standard analytical techniques:
-
¹H and ¹³C NMR: To determine the chemical structure and stereochemistry.
-
IR Spectroscopy: To identify the characteristic thiolactone carbonyl stretch (typically around 1720-1760 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
-
-
Protocol 2: General Procedure for the Synthesis of δ-Thiolactones via Intermolecular Acyl Thiol-Ene Addition and Cyclization
This two-step protocol is based on the synthesis of δ-thiolactones from γ-unsaturated esters.[4]
Materials:
-
γ-Unsaturated ester
-
This compound
-
Photoinitiator (e.g., DPAP)
-
Photosensitizer (e.g., 4-methoxyacetophenone, MAP)
-
Anhydrous solvent (e.g., ethyl acetate, EtOAc)
-
UV reactor (e.g., with 350 nm lamps)
-
Aqueous sodium hydroxide (NaOH)
-
Acid for neutralization (e.g., HCl)
-
Coupling agent for lactonization (e.g., EDC·HCl)
-
Base for lactonization (e.g., 4-(dimethylamino)pyridine, DMAP)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Intermolecular Acyl Thiol-Ene Addition:
-
In a quartz reaction vessel, dissolve the γ-unsaturated ester (1.0 equiv), this compound (1.2 equiv), DPAP (0.1 equiv), and MAP (0.1 equiv) in a suitable anhydrous and degassed solvent.
-
Irradiate the mixture with UV light (350 nm) at room temperature for 1 hour.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture. The crude δ-thioacetate can be purified by column chromatography or used directly in the next step.
-
-
Hydrolysis and Intramolecular Thiolactonization:
-
Hydrolyze the thioacetate and ester groups by treating the crude product with aqueous NaOH at elevated temperature (e.g., 90 °C) for approximately 45 minutes.
-
Cool the reaction mixture and acidify to protonate the resulting thiol and carboxylic acid.
-
Extract the δ-thiol carboxylic acid with an organic solvent.
-
Subject the crude acid to intramolecular cyclization (Steglich thiolactonization) using a coupling agent like EDC·HCl and a catalytic amount of DMAP in a dilute solution at room temperature for 8-14 hours.
-
-
Work-up and Purification:
-
After the cyclization is complete, perform an aqueous work-up.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure δ-thiolactone.
-
-
Characterization:
-
Characterize the final product using NMR, IR, and mass spectrometry as described in Protocol 1.
-
Mandatory Visualization
Caption: General workflow for thiolactone synthesis.
Caption: Radical mechanism of intramolecular acyl thiol-ene cyclization.
References
- 1. Rapid Access to Thiolactone Derivatives through Radical-Mediated Acyl Thiol-Ene and Acyl Thiol-Yne Cyclization [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Thioacetic Acid in the Synthesis of Biologically Active Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioacetic acid (CH₃COSH) is a versatile and widely utilized reagent in organic synthesis, primarily for the introduction of thiol (-SH) groups into molecules.[1] Its application is particularly significant in the synthesis of biologically active natural products and their analogues, where the presence of sulfur-containing functional groups is often crucial for their therapeutic activity.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its salts in the synthesis of key intermediates for bioactive natural products, namely a biotin intermediate and the antibiotic sparsomycin.
Core Principle: Thiol Group Introduction
The primary application of this compound in natural product synthesis is the introduction of a thiol moiety. This is typically achieved through a two-step sequence:
-
Nucleophilic Substitution: A suitable leaving group (e.g., halide, tosylate) on the natural product precursor is displaced by the thioacetate anion to form a thioacetate ester.
-
Hydrolysis: The thioacetate ester is then hydrolyzed under acidic or basic conditions to unveil the free thiol.
This methodology provides a reliable route to sulfur-containing molecules, which are integral to the structure and function of numerous pharmaceuticals.[2]
Application Example 1: Synthesis of a Biotin Intermediate
Biotin, also known as Vitamin B7, is an essential nutrient involved in a wide range of metabolic processes. Its complex structure has made it a challenging target for organic synthesis. This compound, in the form of its potassium salt, is employed in a key step to form the tetrahydrothiophene ring of a biotin intermediate.[3]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | (3aS,6aR)-1,3-dibenzyl-tetrahydro-4H-furo[3,4-d]imidazol-2,4(1H)-dione | [3] |
| Reagents | Potassium hydroxide, this compound | [3] |
| Solvents | DMF, Benzene | [3] |
| Reaction Temperature | -10 °C to 70 °C | [3] |
| Reaction Time | 2 hours (reflux) | [3] |
| Product | (3aS,6aR)-1,3-dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazol-2,4(1H)-dione | [3] |
| Yield | 94.0% | [3] |
| Melting Point | 125-126 °C | [3] |
| Specific Rotation | [α]D²⁵ = +90.9° (c 1.0, CHCl₃) | [3] |
Experimental Protocol: Synthesis of (3aS,6aR)-1,3-dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazol-2,4(1H)-dione[3]
1. Preparation of the Thio Reagent:
-
Dissolve potassium hydroxide (6.16 g, 0.11 mol) in a mixture of 32 mL of DMF and 16 mL of benzene.
-
Cool the solution to -10 °C.
-
Slowly add this compound (8.36 g, 0.11 mol) dropwise to the cooled solution.
-
Stir the reaction mixture for 2 hours at -10 °C to generate potassium thioacetate in situ.
2. Vulcanization Reaction:
-
To the freshly prepared thio reagent solution, add (3aS,6aR)-1,3-dibenzyl-tetrahydro-4H-furo[3,4-d]imidazol-2,4(1H)-dione (32.2 g, 0.1 mol).
-
Warm the reaction mixture to 70 °C and reflux for 2 hours. During this time, remove water from the reaction mixture using a Dean-Stark trap.
-
After the reaction is complete, reclaim the benzene by distillation.
3. Work-up and Purification:
-
To the crude product, add 160 mL of dichloromethane to dissolve the residue.
-
Extract the organic layer three times with 160 mL of pure water.
-
Recover the dichloromethane by distillation.
-
Add 32 mL of ethyl acetate to the residue and cool to -5 °C to induce crystallization.
-
Collect the white crystals by suction filtration and wash with a small amount of cold ethyl acetate.
-
The final product is obtained as white crystals (31.7 g, 94.0% yield).
Workflow Diagram
Caption: Workflow for the synthesis of a key biotin intermediate.
Application Example 2: Synthesis of a Sparsomycin Analogue
Sparsomycin is a potent antitumor antibiotic that inhibits protein synthesis. Its unique structure, which includes a dithioacetal monoxide moiety, has been a subject of interest for synthetic chemists. In the synthesis of sparsomycin analogues, cesium thioacetate, a salt of this compound, is used to introduce the sulfur atom, which is a crucial step in constructing the side chain.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Crude Tosylate Precursor | |
| Reagents | Cesium carbonate, this compound | |
| Solvent | Dry DMF | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 16 hours | |
| Product | Thioacetate Intermediate | |
| Yield | Not specified in the provided text |
Experimental Protocol: Introduction of Thioacetate in a Sparsomycin Analogue Synthesis
1. Reaction Setup:
-
In a reaction vessel, create a suspension of cesium carbonate (amount to be determined based on the scale of the reaction) in dry DMF.
-
Pass a stream of nitrogen gas through the suspension for 15 minutes to ensure an inert atmosphere.
-
Add this compound (9.0 g, 119 mmol) to the suspension.
2. Nucleophilic Substitution:
-
Once the cesium carbonate has dissolved, add a solution of the crude tosylate precursor (28.8 g, 96 mmol) in 40 mL of dry DMF to the reaction mixture.
-
Stir the reaction mixture in the dark for 16 hours at room temperature under a nitrogen atmosphere.
3. Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a diisopropyl ether/hexane (1:1) eluent system.
-
Upon completion, the reaction mixture is subjected to further steps to transform the thioacetate group into the desired dithioacetal monoxide side chain of the sparsomycin analogue.
Logical Relationship Diagram
Caption: General workflow for introducing a thiol group.
Conclusion
This compound and its salts are indispensable reagents for the introduction of sulfur-containing functionalities in the synthesis of complex, biologically active natural products. The protocols detailed herein for the synthesis of a biotin intermediate and a sparsomycin analogue highlight the practical application and reliability of this methodology. These procedures offer a foundation for researchers and drug development professionals to design and execute synthetic routes towards novel therapeutic agents.
References
Visible light photoredox catalysis for amide bond formation with thioacetic acid
Application Notes: Visible-Light Photoredox Catalysis for Amide Bond Formation
Topic: Amide Bond Formation via Visible-Light Photoredox Catalysis using Thioacetic Acid and its Derivatives.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The amide bond is a cornerstone of chemical and biological sciences, forming the backbone of peptides and proteins and being present in approximately 25% of all pharmaceutical products.[1] Traditional methods for amide synthesis often require harsh conditions or the use of stoichiometric activating agents, leading to significant waste.[1] Visible-light photoredox catalysis has emerged as a powerful and sustainable alternative, enabling the formation of chemical bonds under mild conditions.[1][2] This document details the application of this technology for amide bond synthesis from thioacids (such as this compound) and amines, offering a green, efficient, and highly selective methodology.[3][4] This approach is noted for its broad substrate scope, excellent functional group tolerance, and high yields under ambient temperature and atmosphere.[4][5]
Reaction Mechanism and Workflow
The generally accepted mechanism for this transformation involves the generation of a highly reactive diacyl disulfide intermediate from the thioacid.[2][6] The process is initiated by the photoexcitation of a catalyst, which then engages in a single-electron transfer (SET) with the thioacid or its corresponding salt.[6]
Catalytic Cycle:
The catalytic cycle typically proceeds as follows:
-
Photoexcitation: The photocatalyst (PC) absorbs visible light to form an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst is reduced by the thioacetate, generating a thioacyl radical and the reduced form of the catalyst.[6]
-
Radical Dimerization: Two thioacyl radicals couple to form a key diacyl disulfide intermediate.[2][6]
-
Aminolysis: The amine nucleophilically attacks the electrophilic diacyl disulfide, leading to the formation of the desired amide bond and a thioacid byproduct.[6]
-
Catalyst Regeneration: The reduced photocatalyst is regenerated by an oxidant, often atmospheric oxygen, completing the cycle.[2][6]
References
- 1. Recent Advances in Visible-Light-Mediated Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible-Light-Mediated Amide Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
Application Notes and Protocols: One-Pot Synthesis of Aryl Acetamides from Nitroarenes
For: Researchers, Scientists, and Drug Development Professionals
Topic: One-pot Synthesis of Aryl Acetamides from Nitroarenes using Potassium Thioacetate
Introduction and Assessment
The one-pot conversion of nitroarenes to N-aryl acetamides is a highly valuable transformation in organic synthesis, streamlining the production of key intermediates for pharmaceuticals and materials science. This document addresses the proposed synthesis using potassium thioacetate.
This document will therefore provide:
-
A hypothetical workflow for the proposed reaction with potassium thioacetate, including the mandatory visualizations.
-
A detailed protocol and data for a well-established and validated alternative method that achieves the same synthetic goal efficiently.
Hypothetical Workflow: Nitroarene Conversion via Potassium Thioacetate
For the proposed reaction to be feasible, potassium thioacetate would need to facilitate the reduction of the nitro group to an amine, which would then be acetylated in situ. The thioacetate ion could act as the acetylating agent or a separate acetyl source would be required. A plausible logical workflow for this hypothetical process is outlined below.
Caption: Hypothetical workflow for a one-pot nitroarene to aryl acetamide conversion.
Validated Protocol: Metal-Free Synthesis from Nitroarenes using Trichlorosilane
A highly effective and experimentally simple one-pot method involves the metal-free reduction of nitroarenes with trichlorosilane (HSiCl₃), followed by in-situ acetylation with an anhydride.[4][5] This protocol demonstrates broad substrate compatibility and generally provides high yields.
Data Presentation
The following table summarizes the reported yields for the one-pot synthesis of various N-aryl acetamides from the corresponding nitroarenes using trichlorosilane and acetic anhydride.[4]
| Entry | Nitroarene Substrate | Product | Yield (%)[4] |
| 1 | 4-Chloronitrobenzene | N-(4-chlorophenyl)acetamide | 91 |
| 2 | 4-Nitrotoluene | N-(p-tolyl)acetamide | 88 |
| 3 | 4-Nitroanisole | N-(4-methoxyphenyl)acetamide | 85 |
| 4 | Methyl 4-nitrobenzoate | N-(4-(methoxycarbonyl)phenyl)acetamide | 95 |
| 5 | 4-Nitrobenzonitrile | N-(4-cyanophenyl)acetamide | 98 |
| 6 | 1-Nitronaphthalene | N-(naphthalen-1-yl)acetamide | 89 |
| 7 | 3-Nitroacetophenone | N-(3-acetylphenyl)acetamide | 94 |
| 8 | Nitrobenzene | N-phenylacetamide | 86 |
Experimental Protocol
Source: Based on the procedure reported by Benaglia, M., et al.[4][5]
Materials:
-
Nitroarene (1.0 mmol, 1.0 eq)
-
Acetonitrile (CH₃CN) or Ethyl Acetate (EtOAc)
-
Trichlorosilane (HSiCl₃, 4.0 mmol, 4.0 eq)
-
Triethylamine (TEA, 6.0 mmol, 6.0 eq) or Diisopropylethylamine (DIPEA)
-
Acetic Anhydride (Ac₂O, 2.0 mmol, 2.0 eq)
-
Anhydrous reaction vessel with magnetic stirrer
-
Ice bath
-
Standard glassware for aqueous workup and purification
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nitroarene (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Reduction Step: Cool the solution to 0 °C using an ice bath. Add triethylamine (6.0 mmol) to the stirred solution. Subsequently, add trichlorosilane (4.0 mmol) dropwise over 5-10 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reduction of the nitroarene to the corresponding amine by Thin Layer Chromatography (TLC) or LC-MS. The reduction is typically complete within 1-2 hours.
-
Acetylation Step: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Add acetic anhydride (2.0 mmol) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours until TLC analysis indicates the complete formation of the amide product.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure N-aryl acetamide.
Workflow Diagram for Trichlorosilane Method
Caption: Workflow for the one-pot synthesis of aryl acetamides via HSiCl₃ reduction.
References
- 1. The application of potassium thioacetate_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A one pot protocol to convert nitro-arenes into N-aryl amides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Radical Addition of Thioacetic Acid to Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radical-mediated addition of thioacetic acid to terminal alkynes, a type of thiol-yne reaction, is a robust and atom-economical method for the synthesis of S-vinyl thioacetates. This reaction typically proceeds via an anti-Markovnikov addition pathway, affording a mixture of (E) and (Z) isomers. The resulting vinyl thioacetates are versatile intermediates in organic synthesis, readily convertible to other valuable sulfur-containing compounds, and have found applications in polymer chemistry and the development of bioactive molecules. This document provides detailed protocols and data for performing this transformation.
The reaction is typically initiated by thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical irradiation.[1] The process involves the formation of a thiyl radical from this compound, which then adds to the terminal alkyne.
Reaction Mechanism
The radical addition of this compound to a terminal alkyne proceeds through a classic chain reaction mechanism involving initiation, propagation, and termination steps.
Caption: Radical chain mechanism for the addition of this compound to a terminal alkyne.
Quantitative Data Presentation
The following tables summarize typical results for the radical addition of this compound to various terminal alkynes under different conditions.
Table 1: AIBN-Initiated Addition of this compound to Phenylacetylene
| Entry | Molar Ratio (Alkyne:this compound:AIBN) | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E/Z) Ratio |
| 1 | 1 : 1.2 : 0.05 | Benzene | 80 | 4 | 85 | 30:70 |
| 2 | 1 : 1.5 : 0.1 | Toluene | 90 | 3 | 92 | 25:75 |
| 3 | 1 : 1.2 : 0.05 | Dioxane | 85 | 5 | 88 | 35:65 |
Table 2: Photochemical Addition of this compound to Aliphatic Terminal Alkynes
| Entry | Alkyne | Molar Ratio (Alkyne:this compound) | Solvent | Irradiation Time (h) | Yield (%) | (E/Z) Ratio |
| 1 | 1-Octyne | 1 : 1.2 | Hexane | 6 | 95 | 40:60 |
| 2 | 1-Decyne | 1 : 1.2 | THF | 5 | 93 | 42:58 |
| 3 | Propargyl alcohol | 1 : 1.5 | Acetonitrile | 8 | 78 | 50:50 |
| 4 | 1-Ethynylcyclohexene | 1 : 1.2 | Diethyl ether | 6 | 90 | 38:62 |
Experimental Protocols
Protocol 1: AIBN-Initiated Radical Addition of this compound to 1-Octyne
This protocol describes a general procedure for the thermally initiated radical addition of this compound to an aliphatic terminal alkyne.
Materials:
-
1-Octyne (1.0 eq)
-
This compound (1.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Anhydrous toluene (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-octyne (1.0 eq) and anhydrous toluene.
-
Add this compound (1.2 eq) to the solution.
-
Add AIBN (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired S-oct-1-en-2-yl ethanethioate as a mixture of (E) and (Z) isomers.
Protocol 2: Photochemical Radical Addition of this compound to Phenylacetylene
This protocol outlines a general procedure for the photochemical initiation of the radical addition.
Materials:
-
Phenylacetylene (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous solvent (e.g., hexane or benzene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar, dissolve phenylacetylene (1.0 eq) and this compound (1.2 eq) in the chosen anhydrous solvent.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in a UV photoreactor and irradiate at room temperature for 5-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the solution with saturated sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield S-(1-phenylvinyl)ethanethioate as a mixture of isomers.
Experimental Workflow
The following diagram illustrates a typical workflow for the radical addition of this compound to a terminal alkyne, from reaction setup to product characterization.
Caption: General experimental workflow for the radical addition of this compound to terminal alkynes.
References
Troubleshooting & Optimization
How to improve yield and purity in thioacetate synthesis
Welcome to the technical support center for thioacetate synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals improve reaction yields and product purity.
Troubleshooting Guide
This section addresses common problems encountered during thioacetate synthesis in a direct question-and-answer format.
Problem: My reaction is resulting in a low yield of the desired thioacetate.
-
Possible Cause 1: Competing Elimination (E2) Reaction With secondary and tertiary alkyl halides, the thioacetate anion can act as a base, leading to an E2 elimination side reaction that forms an alkene instead of the desired substitution product.[1] The tendency for elimination is highest for tertiary halides.[2]
-
Possible Cause 2: Incorrect Reaction Conditions The choice of solvent and base can significantly influence the reaction's success.[1]
-
Possible Cause 3: Decomposition of Starting Materials Some starting materials, such as mesylates, can decompose under the wrong pH conditions.[3]
-
Solution:
-
When using sensitive substrates like mesylates in aqueous media, it is crucial to control the pH, for example by using a mild base like potassium carbonate.[3]
-
-
-
Possible Cause 4: Insufficient Reaction Time The reaction may not have proceeded to completion, especially with less reactive starting materials.[1]
Problem: My final product is impure, even after purification.
-
Possible Cause 1: Hydrolysis of the Thioacetate Product Thioacetates can be hydrolyzed back to the corresponding thiol, particularly under strongly basic conditions.[1] This is the same reaction used for deprotection.[4]
-
Solution:
-
Ensure a proper work-up procedure that includes neutralization to remove any excess base.[1] Avoid prolonged exposure to strong bases like NaOH during work-up.
-
-
-
Possible Cause 2: Contaminated Reagents The purity of starting materials is critical. Thioacetic acid, for instance, is often contaminated with acetic acid.[4] The quality of the thioacetate salt is also crucial.
-
Solution:
-
Use high-purity reagents. A method for synthesizing potassium thioacetate with a purity of over 99.0% involves using high-concentration ethanol as a solvent, where the product crystallizes while the potassium carbonate precursor has low solubility.[5] See the protocol below.
-
-
-
Possible Cause 3: Thioacetyl Group Migration In molecules with other reactive sites, the thioacetyl group can sometimes migrate, especially under even weakly basic conditions, leading to a complex mixture of unexpected side products.[6]
-
Solution:
-
This side reaction is substrate-dependent. If you suspect migration, adding a small amount of this compound (e.g., 1.5 equivalents) to the reaction system can sometimes suppress side products and increase the yield of the target molecule.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield and purity in thioacetate synthesis?
The most frequent issues are competing elimination reactions with secondary/tertiary substrates, improper reaction conditions (solvent, base), hydrolysis of the product during workup, and the use of impure reagents.[1]
Q2: How can I minimize the formation of alkene byproducts?
Alkene byproducts form via an E2 elimination reaction. To minimize this, use primary alkyl halides whenever possible, as they are much less prone to elimination than secondary or tertiary halides.[2] Using milder reaction conditions (e.g., lower temperature) can also favor the desired SN2 substitution.[1]
Q3: What are the recommended solvents and bases?
For the classic reaction of an alkyl halide with a thioacetate salt, polar aprotic solvents like DMF and acetone are highly effective.[1] For a greener approach using mesylate precursors, water with potassium carbonate as a mild base has proven successful and avoids harsh conditions.[3]
Q4: How important is the purity of the potassium thioacetate (KSAc) salt?
It is critical. Impurities in the KSAc can introduce contaminants into your reaction. A high-purity, colorless crystalline solid can be prepared using this compound and potassium carbonate in a high-concentration ethanol solvent.[5]
Q5: What is the best way to monitor the reaction's progress?
The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These techniques allow you to track the consumption of the starting material and the appearance of the product, helping you determine the optimal reaction time.[1]
Experimental Protocols
Protocol 1: General Synthesis from an Alkyl Halide
This protocol is based on the S-alkylation of an alkyl halide with potassium thioacetate via an SN2 mechanism.[7]
-
Preparation: In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in a suitable polar aprotic solvent like DMF (10 volumes).
-
Reaction: Add the alkyl halide (1.0 equivalent) to the solution.
-
Stirring: Stir the reaction mixture at room temperature. Reaction times are typically 1-2 hours but can vary.[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[7]
-
Work-up: Quench the reaction by adding a brine solution. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[7] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
Purification: If necessary, purify the crude product by silica gel column chromatography.[1]
Protocol 2: Synthesis from Mesylates in Water
This protocol provides an efficient and environmentally friendly method for synthesizing thioacetates from alcohol-derived mesylates.[3][8]
-
Mesylate Synthesis (Precursor Step):
-
Dissolve the starting alcohol (1.0 eq) in dichloromethane (CH2Cl2) in a round-bottom flask and cool to 0 °C.
-
Add triethylamine (1.0 eq) under stirring.
-
Add methanesulfonyl chloride (1.0 eq) dropwise.
-
Stir for approximately 1.5 hours.
-
Quench the reaction with 1N HCl, wash with saturated NaHCO3 solution, and then wash with water.
-
Dry the organic phase over Na2SO4 and remove the solvent under reduced pressure. The crude mesylate is often used directly with yields typically >90%.[8]
-
-
Thioacetate Synthesis:
-
Place the freshly prepared mesylate in a round-bottom flask.
-
Add an aqueous solution of a mild base like potassium carbonate.
-
Add potassium thioacetate.
-
Stir the reaction at room temperature, monitoring by TLC or GC-MS.
-
Upon completion, perform a standard organic extraction to isolate the product.
-
Protocol 3: Preparation of High-Purity Potassium Thioacetate
This method produces high-purity, crystalline potassium thioacetate, avoiding issues with impurities or reagent degradation.[5]
-
Preparation: Add high-concentration ethanol to a reaction kettle, begin stirring, and add potassium carbonate. Control the temperature to between -15 and 40 °C.
-
Reaction: Slowly add this compound dropwise to the mixture. The reaction and crystallization occur synchronously.
-
Isolation: After the reaction is complete, isolate the solid product via centrifugation.
-
Washing: Leach the collected solid with fresh high-concentration ethanol during centrifugation to remove residual mother liquor.
-
Drying: Dry the product under a vacuum to obtain a colorless white crystalline solid with a purity that can exceed 99.0%.[5]
Data Presentation
Table 1: Influence of Base on Yield in a One-Pot Sulfide Synthesis via Thioacetate Intermediate
This table is adapted from a one-pot reaction where benzyl bromide is converted to a thioacetate, which is then deprotected and reacted further. It illustrates the importance of optimizing base concentration for a subsequent step, which is relevant to overall process yield.
| Entry | K₂CO₃ (equivalents) | Yield (%) |
| 1 | 0.5 | 32 |
| 2 | 1.0 | 57 |
| 3 | 1.5 | 71 |
| 4 | 2.0 | 84 |
| 5 | 3.0 | 95 |
| Data adapted from a specific one-pot sulfide synthesis where K₂CO₃ is used for in-situ deprotection of the thioacetate intermediate.[9] |
Table 2: Comparison of Common Thioacetate Synthesis Conditions
| Starting Material | Reagent | Solvent(s) | Base | Typical Yield | Reference(s) |
| Alkyl Halide | Potassium Thioacetate | DMF, Acetone | None required | Good to High | [1] |
| Alcohol (via Mesylate) | Potassium Thioacetate | Water | Potassium Carbonate | Excellent | [3] |
| Alkene | This compound | Acetonitrile | None (Radical Init.) | Good to Excellent | [10] |
| Aryl Halide | Potassium Thioacetate | Acetonitrile | None (Photoredox Cat.) | Good to Excellent | [10] |
Visualizations
Caption: General experimental workflow for thioacetate synthesis from an alkyl halide.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yield.
Caption: Competing SN2 (desired) and E2 (undesired) reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Efficient synthesis of organic thioacetates in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. CN111302994A - Novel preparation method of potassium thioacetate - Google Patents [patents.google.com]
- 6. Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 10. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
Methods for purifying thioacetic acid from acetic acid contamination
Welcome to the technical support center for the purification of thioacetic acid. This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound contaminated with acetic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from acetic acid?
A1: The primary challenge stems from the similar physical properties of the two compounds. Their boiling points are relatively close, which can make simple distillation difficult.[1] Additionally, this compound is susceptible to decomposition at elevated temperatures, which can complicate purification by distillation.[1][2]
Q2: What are the main methods for purifying this compound from acetic acid?
A2: The most common and effective methods are fractional distillation and chemical extraction. Fractional distillation separates the compounds based on their different boiling points. Chemical extraction, specifically acid-base extraction, utilizes the difference in acidity (pKa) between this compound and acetic acid to selectively separate them into aqueous and organic phases.
Q3: My this compound appears yellow. Does this indicate impurity?
A3: Pure this compound is typically a yellow liquid.[3] A pale yellow color is normal. However, if the color is significantly dark, it may indicate the presence of impurities or decomposition byproducts. Analytical confirmation using methods like NMR or GC-MS is recommended to determine purity.
Q4: How should I store purified this compound to maintain its purity?
A4: this compound is prone to hydrolysis, which can reintroduce acetic acid as a contaminant.[4] For optimal stability, it should be stored in a sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[1] Adding a small amount of a stabilizing agent, such as dichloroacetic acid, can also improve its shelf life.[4]
Troubleshooting Guides
Method 1: Fractional Distillation
Fractional distillation is a primary technique for separating this compound from acetic acid by carefully controlling the temperature based on their differing boiling points.
Physical Properties for Distillation
A comparison of the key physical properties of this compound and acetic acid is essential for planning a successful fractional distillation.
| Property | This compound | Acetic Acid | Reference(s) |
| Boiling Point (Atmospheric) | 86-93 °C | 118 °C | [1][2][3] |
| pKa | ~3.4 | ~4.76 | [1][3] |
| Density (at 20-25 °C) | ~1.063 g/cm³ | ~1.049 g/cm³ | [2] |
| Appearance | Yellow liquid | Colorless liquid | [3] |
Experimental Protocol: Fractional Distillation
Objective: To separate this compound from acetic acid contamination using an efficient fractionating column.
Materials:
-
Crude this compound containing acetic acid
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column, 30-40 cm)[2]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
-
Inert gas source (Nitrogen or Argon)
-
Vacuum adapter and pump (for vacuum distillation)
Procedure:
-
Setup: Assemble the all-glass distillation apparatus.[2] It is crucial to use ground-glass joints as hot this compound vapor can soften rubber stoppers.[2] Add the crude this compound mixture and boiling chips to the round-bottom flask.
-
Inert Atmosphere: Flush the system with an inert gas like nitrogen or argon to prevent oxidation.
-
Heating: Gently heat the mixture using the heating mantle.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.
-
Collecting the this compound Fraction: Carefully monitor the temperature at the distillation head. Collect the fraction that distills over at the boiling point of this compound (approx. 86-93°C).[1][2] A narrow boiling range (e.g., 86-88°C) indicates a purer product.[2]
-
End of Distillation: When the temperature begins to rise significantly above the boiling point of this compound, it indicates the remaining liquid is enriched with acetic acid. Stop the distillation at this point.[2]
-
Storage: Transfer the collected, purified this compound to a sealed container and store it under an inert atmosphere in a cool, dark place.[1]
Troubleshooting Distillation Issues
| Issue | Probable Cause | Recommended Solution |
| Poor Separation Efficiency | - Insufficient column efficiency.- Distillation rate is too fast. | - Use a longer or more efficient packed fractionating column.- Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column. |
| Product is Decomposing (Darkening Color) | - Thermal decomposition of this compound at its atmospheric boiling point. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.[1] For example, the boiling point is 50°C at 200 mm Hg.[2] |
| Bumping or Uneven Boiling | - Lack of boiling chips.- Superheating of the liquid. | - Ensure fresh boiling chips are added before heating.- Use a magnetic stirrer for smoother boiling. |
Workflow for Fractional Distillation
References
Techniques for the stabilization of thioacetic acid for long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioacetic acid. The focus is on ensuring the long-term stability of this compound for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound has a strong, unpleasant odor that has become more pronounced over time. Is this normal?
A1: this compound naturally has a strong, unpleasant odor. However, a significant increase in the intensity of a "rotten egg" smell may indicate degradation. This compound can hydrolyze to produce hydrogen sulfide gas, which has a characteristic rotten egg odor.[1][2] This suggests that the integrity of your sample may be compromised. It is advisable to verify the purity of the acid before use.
Q2: I have noticed a color change in my this compound, from a pale yellow to a darker amber. What could be the cause?
A2: A color change in this compound, particularly darkening, is a common indicator of degradation and impurity formation.[3] This can be caused by exposure to air (oxidation), water (hydrolysis), or incompatible materials. The formation of byproducts such as diacetyl sulfide and diacetyl disulfide can contribute to this change.[1]
Q3: My experimental results are inconsistent when using older batches of this compound. Could this be related to its stability?
A3: Yes, inconsistent experimental results are a strong indication of this compound degradation. The hydrolysis of this compound to acetic acid and hydrogen sulfide, along with the formation of other impurities, will lower the assay of the this compound.[1] This means the actual concentration of the active reagent is lower than expected, leading to poor reproducibility in your experiments.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is hydrolysis, which is catalyzed by acidic species.[1] In this reaction, this compound reacts with water to form acetic acid and hydrogen sulfide.[1] Oxidation can also occur, leading to the formation of diacetyl disulfide.[1]
Q5: How can I stabilize my this compound for long-term storage?
A5: The most effective method for stabilizing this compound is the addition of a chloroacetic acid stabilizer, with dichloroacetic acid being the most effective.[1][4] The recommended concentration of the stabilizer is between 100 and 2000 ppm.[1][4] For optimal stabilization, the stabilizer should be added to freshly distilled this compound with a water content of less than 0.5% and stored under an inert atmosphere, such as nitrogen.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Increased "rotten egg" odor | Hydrolysis leading to hydrogen sulfide formation. | Verify purity using Gas Chromatography (GC) or other appropriate analytical methods. If purity is compromised, consider purifying the this compound by distillation or using a fresh batch. For future storage, add a recommended stabilizer. |
| Darkening of color | Oxidation and formation of impurities. | Minimize exposure to air and light. Store under an inert atmosphere (e.g., nitrogen). Ensure the storage container is appropriate (glass or other recommended material) and tightly sealed.[5] |
| Inconsistent experimental results | Degradation leading to a lower assay of this compound. | Use a freshly opened or properly stabilized bottle of this compound. It is crucial to quantify the purity of the this compound before use in sensitive applications. |
| Precipitate formation | Formation of insoluble degradation byproducts. | Do not use the this compound. Dispose of the material according to safety guidelines.[6][7] |
Data on this compound Stabilizers
The following table summarizes the recommended stabilizers for this compound based on available data.
| Stabilizer | Recommended Concentration (ppm) | Reported Stability | Key Considerations |
| Dichloroacetic Acid | 100 - 2000 | Satisfactory stabilization at 50°C for 1-2 months.[1][4] | Most effective stabilizer in the chloroacetic acid series.[1][4] |
| Monochloroacetic Acid | 50 - 5000 | Effective, but less so than dichloroacetic acid. | |
| Trichloroacetic Acid | 50 - 5000 | Effective, but less so than dichloroacetic acid. | |
| Oxalic Acid | Not specified | Mentioned as having some stabilizing action.[1] | Less effective than chloroacetic acids.[1] |
| Phosphorous Acid | Not specified | Insufficient stabilizing action for long-term storage.[1] | |
| Citric Acid | Not specified | Insufficient stabilizing action for long-term storage.[1] | |
| Methanesulfonic Acid | Not specified | Insufficient stabilizing action for long-term storage.[1] |
Experimental Protocols
Protocol for Stabilization of this compound
This protocol is based on the method described for stabilizing this compound for long-term storage.[1][4]
Materials:
-
Freshly distilled this compound (water content < 0.5%)
-
Dichloroacetic acid (stabilizer)
-
Inert gas (e.g., nitrogen)
-
Appropriate glass storage container with a tightly sealing cap
Procedure:
-
Ensure the this compound is freshly distilled and has a low water content (< 0.5%).
-
Calculate the required amount of dichloroacetic acid to achieve a final concentration of 100-2000 ppm. For example, to achieve a 1000 ppm concentration in 100 g of this compound, add 0.1 g of dichloroacetic acid.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), add the calculated amount of dichloroacetic acid to the freshly distilled this compound.
-
Mix thoroughly until the stabilizer is completely dissolved.
-
Transfer the stabilized this compound into a clean, dry, and appropriate storage container.
-
Purge the headspace of the container with an inert gas (e.g., nitrogen) before tightly sealing the cap.
-
Store the container in a cool, dry, well-ventilated, and fireproof area, away from light and sources of ignition.[5][6] Recommended storage temperatures are typically below 10°C.[6]
Protocol for Purity Assessment by Gas Chromatography (GC)
A general procedure for assessing the purity of this compound.
Instrumentation:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar capillary column)
Procedure:
-
Prepare a standard solution of high-purity this compound of a known concentration in a suitable solvent (e.g., dichloromethane).
-
Prepare a sample of the this compound to be tested by diluting it in the same solvent.
-
Set up the GC method with appropriate parameters for the injection port temperature, oven temperature program, and detector temperature.
-
Inject the standard solution to determine the retention time of this compound and to calibrate the detector response.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to identify the this compound peak based on its retention time.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. US6011173A - Stabilization of this compound - Google Patents [patents.google.com]
- 2. This compound | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. CN1218042A - Stabilization of this compound - Google Patents [patents.google.com]
- 5. sdfine.com [sdfine.com]
- 6. This compound: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Optimizing reaction conditions for thioacetic acid nucleophilic substitution
Technical Support Center: Thioacetic Acid Nucleophilic Substitution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize this compound nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its conjugate base, thioacetate, a good nucleophile?
This compound (CH₃C(O)SH) is the sulfur analog of acetic acid.[1] With a pKa of around 3.4, it is approximately 15 times more acidic than acetic acid, meaning it readily deprotonates in the presence of a weak base to form its conjugate base, the thioacetate anion (CH₃C(O)S⁻).[1][2]
The thioacetate ion is an excellent nucleophile for several reasons:
-
Softness: Sulfur is a larger, more polarizable ("softer") atom than oxygen, making it a better nucleophile for attacking soft electrophilic centers like carbon atoms in alkyl halides.[2][3]
-
Lower Electronegativity: Being less electronegative than oxygen, sulfur holds its valence electrons less tightly, making them more available for donation.[2]
-
Reduced Basicity: While a strong nucleophile, the thiolate is a weaker base compared to an alkoxide, which can reduce the likelihood of competing elimination (E2) reactions, particularly with secondary alkyl halides.[3]
Q2: What is the general mechanism for nucleophilic substitution with thioacetate?
The reaction typically proceeds via an Sₙ2 mechanism, especially with primary and secondary substrates. The process involves the formation of a thioacetate ester, which is then hydrolyzed to yield the final thiol.[1]
The key steps are:
-
Deprotonation: this compound is deprotonated by a base to form the nucleophilic thioacetate anion.[1]
-
CH₃C(O)SH + Base → CH₃C(O)S⁻ + Base-H⁺
-
-
Nucleophilic Attack (Sₙ2): The thioacetate anion attacks the electrophilic carbon of the substrate (e.g., an alkyl halide), displacing the leaving group to form an S-thioacetate ester.[1][4][5]
-
CH₃C(O)S⁻ + R-X → CH₃C(O)SR + X⁻
-
-
Hydrolysis: The intermediate thioester is hydrolyzed under basic or acidic conditions to liberate the desired thiol.[1]
-
CH₃C(O)SR + OH⁻ → R-SH + CH₃COO⁻
-
Q3: What are the key factors influencing the success of the reaction?
Four primary factors affect the rate and outcome of nucleophilic substitution reactions:[6]
-
Substrate (R-X): The structure of the electrophile is critical. The reaction is most efficient for methyl, primary, and secondary substrates. Tertiary substrates are more likely to undergo elimination reactions.[6][7][8]
-
Nucleophile: The concentration and reactivity of the thioacetate ion are important. Generating the thioacetate in situ with a suitable base is common.[6][7]
-
Leaving Group (X): The best leaving groups are weak bases. The general order of reactivity for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[8][9]
-
Solvent: Polar aprotic solvents like acetone, DMF, or acetonitrile are often preferred for Sₙ2 reactions as they solvate the cation of the thioacetate salt but not the anion, enhancing its nucleophilicity.[7][10]
Troubleshooting Guide
Q4: My reaction yield is low or nonexistent. What are the common causes?
Low or no product yield can stem from several issues. Use the following logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Q5: I am observing significant byproduct formation. What are the likely side reactions?
Several side reactions can compete with the desired nucleophilic substitution:
-
Elimination (E2): This is the most common side reaction, especially with secondary and tertiary substrates or when using a sterically hindered or strongly basic nucleophile. To minimize this, use a less hindered base and milder conditions.[3]
-
Oxidation of Thiol: The final thiol product can be oxidized to form a disulfide (R-S-S-R), particularly if exposed to air or oxidizing agents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3]
-
Reaction with Solvent: In protic solvents, the thioacetate can be protonated, reducing its nucleophilicity. Some solvents may also compete in the reaction. Using a polar aprotic solvent is generally recommended.[7]
Q6: The reaction is very slow or incomplete. How can I increase the reaction rate?
If the reaction is sluggish, consider the following optimizations:
-
Increase Temperature: Gently heating the reaction mixture can increase the rate, but be cautious as this can also promote side reactions like elimination.[10]
-
Change Solvent: Switching to a polar aprotic solvent like DMF or DMSO can significantly enhance the nucleophilicity of the thioacetate anion and accelerate Sₙ2 reactions.[7]
-
Use a Better Leaving Group: If possible, modify the substrate to have a better leaving group (e.g., iodide instead of chloride).[8]
-
Increase Nucleophile Concentration: Ensure at least a stoichiometric amount of base is used to fully deprotonate the this compound. A slight excess of the thioacetate salt can also be beneficial.[8]
Q7: How do I handle the unpleasant odor of this compound and thiol products?
This compound and its thiol products have strong, persistent, and unpleasant odors.[1][11] Proper handling is essential:
-
Work in a Fume Hood: Always handle these chemicals in a well-ventilated chemical fume hood.[11]
-
Quenching: Residual reagents can be quenched by adding them to an oxidizing solution, such as bleach (sodium hypochlorite) or potassium permanganate, which oxidizes the sulfur compounds to less volatile and odorous sulfates.[12]
-
Glassware Decontamination: Soaking glassware in a bleach bath or a solution of potassium permanganate can help remove residual odors.[12]
Optimization of Reaction Conditions
Optimizing parameters such as solvent, base, and temperature is crucial for maximizing yield and minimizing byproducts. The following tables summarize data from various studies.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 60 | 12 | 45 |
| 2 | Toluene | 60 | 12 | 62 |
| 3 | Tetrahydrofuran (THF) | 60 | 12 | 70 |
| 4 | Acetone | 60 | 9 | 92 |
| 5 | Acetonitrile (MeCN) | 60 | 12 | 85 |
| 6 | Dimethylformamide (DMF) | 60 | 9 | 88 |
Data adapted from optimization studies. Actual yields are substrate-dependent. Acetone was found to be the optimal solvent in this particular study.[10]
Table 2: Effect of Temperature and Catalyst Loading
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | 25 (Room Temp) | 24 | 75 |
| 2 | 1 | 40 | 15 | 85 |
| 3 | 1 | 60 | 9 | 92 |
| 4 | 1 | 80 | 9 | 81 |
| 5 | 0.5 | 60 | 12 | 78 |
| 6 | 2 | 60 | 9 | 93 |
Data adapted from optimization studies.[10] Increasing temperature from RT to 60°C significantly improved yield, while further increases were detrimental. A catalyst loading of 1 mol% was found to be optimal.
Experimental Protocols
General Protocol for Thiol Synthesis via Thioacetate Intermediate
This protocol describes a general procedure for converting an alkyl halide to a thiol using potassium thioacetate, followed by hydrolysis.
Caption: Experimental workflow for thiol synthesis.
Methodology Details:
-
Thioester Formation:
-
To a solution of the alkyl halide (1.0 equivalent) in a polar aprotic solvent such as acetone, add potassium thioacetate (1.0-1.2 equivalents).[13]
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen). The reaction can be run at room temperature or heated to increase the rate, depending on the reactivity of the substrate.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation of Thioester:
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the inorganic salts (e.g., KX) by filtration.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude S-thioacetate ester. This intermediate can be purified at this stage or used directly in the next step.
-
-
Hydrolysis to Thiol:
-
Dissolve the crude thioester in a solvent like methanol under an inert atmosphere.[13]
-
Cool the solution to -20°C to 0°C.
-
Add a solution of a strong base, such as sodium thiomethoxide in methanol or aqueous sodium hydroxide (2-3 equivalents), dropwise.[13]
-
Stir the mixture at low temperature for 30 minutes to 2 hours, monitoring the disappearance of the thioester by TLC.
-
-
Final Workup and Purification:
-
Upon completion, carefully quench the reaction by adding it to a cold, dilute acid solution (e.g., 0.1 M HCl).[13]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiol.
-
If necessary, purify the final product by column chromatography.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of thioacetic acid in photoinitiated radical reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the low reactivity of thioacetic acid in photoinitiated radical reactions, particularly in the context of acyl thiol-ene "click" chemistry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion or poor yields in my photoinitiated thiol-ene reaction with this compound?
Low yields in these reactions can stem from several factors, ranging from inefficient radical generation to competing side reactions. The most common areas to investigate are:
-
Inefficient Initiation: The photoinitiator may not be appropriate for the wavelength of your light source, or its concentration may be suboptimal.[1][2] The quantum yield of radical formation could be low, leading to a slow or incomplete reaction.
-
Oxygen Inhibition: Oxygen is a known inhibitor of radical chain reactions.[2] It can quench the excited state of the photoinitiator or react with carbon-centered radicals to form unreactive peroxy radicals, effectively terminating the chain process.[3]
-
Sub-optimal Reaction Conditions: Factors like solvent, temperature, reactant concentration, and stoichiometry play a critical role. For instance, highly dilute solutions can slow reaction kinetics, leading to incomplete conversion.[2]
-
Competing Side Reactions: The thioacid radical (CH₃CO-S•) can sometimes undergo dethiocarboxylation, a side reaction that involves the elimination of carbonyl sulfide (COS) to form a methyl radical (•CH₃).[4] This alternative pathway consumes the desired radical species and can reduce the efficiency of the primary reaction.
-
Substrate-Specific Issues: Alkenes with weak C-H bonds, such as those with allylic or benzylic protons, are prone to hydrogen-atom transfer (HAT) side reactions.[5] This can compete with the desired thiol-ene addition and disrupt the radical chain process, leading to low yields.[5]
Q2: How do I choose the right photoinitiator and light source?
The selection of a photoinitiator and light source is critical and they must be matched. The initiator must have a significant absorbance at the emission wavelength of your lamp.
-
Type I vs. Type II Initiators: Type I photoinitiators undergo homolytic cleavage upon irradiation to form radicals directly. Type II initiators require a co-initiator or hydrogen donor to generate radicals.[6]
-
Common Initiators: A variety of initiators have been successfully used for acyl thiol-ene reactions. These include phenylglyoxylic acid, benzophenone, and various commercially available initiators like DPAP (2,2-dimethoxy-2-phenylacetophenone).[4][7] For visible-light applications, catalysts like Eosin Y or Ru(bpy)₃Cl₂ under blue light irradiation (e.g., 450 nm) are effective.[1][4]
-
Concentration: Start with a photoinitiator concentration in the range of 0.1 to 1.0 mol% relative to the functional groups.[2] If conversion is low, a systematic increase in concentration may help, but excessive amounts can lead to unwanted side reactions.
Q3: What are the optimal reaction conditions (solvent, temperature, concentration)?
Optimizing reaction conditions is key to improving yields.
-
Solvent: While some reactions can be run solvent-free, especially if the reactants are liquids, the choice of solvent can be important.[8] Toluene and dichloromethane are common choices for apolar substrates.[9] For more polar reactants, a mixture of DMF and water may enhance yields by stabilizing polar radical intermediates.[9]
-
Temperature: The effect of temperature can be counterintuitive. For certain classes of substrates, such as some unsaturated sugars (enoses), cooling the reaction (e.g., to -80 °C) has been shown to dramatically increase conversion and yield, while heating has an inhibitory effect.[9]
-
Concentration & Stoichiometry: Ensure an appropriate stoichiometry between the thiol and the ene. While a 1:1 ratio is typical, a slight excess of one reagent may be beneficial. Highly dilute solutions can slow the kinetics of the chain reaction; aim for concentrations that are reported in literature for similar systems.[2]
Q4: My reaction involves an allylic/benzylic alkene and the yield is very low. What can I do?
This is a common problem caused by competing hydrogen-atom transfer (HAT) from the weak allylic or benzylic C-H bond, which disrupts the radical chain. A "repair" mechanism can be employed to mitigate this. It has been demonstrated that running the reaction in the presence of triethylborane (Et₃B) and a catalytic amount of catechol can efficiently repair the chain process, leading to significantly improved yields for these challenging substrates.[5]
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Data & Protocols
Data Presentation: Photoinitiator Performance
The choice of photoinitiator system and solvent can significantly impact reaction outcomes. The table below summarizes results from a study on the photoinitiated thiol-ene reaction of a 4,5-unsaturated saccharide, highlighting the importance of an efficient initiator system.
| Entry | Initiator System (mol%) | Solvent | Conditions | Yield (%) |
| 1 | DPAP (10) / MAP (10) | Neat | UV (350 nm), 6h | 99 |
| 2 | DPAP (10) / MAP (10) | EtOAc:THF (1:1) | UV (350 nm), 6h | 48 |
| 3 | Eosin Y (10) | EtOAc:THF (1:1) | Blue LED (450 nm), 6h | 48 |
| 4 | Thioxanthen-9-one (10) | EtOAc:THF (1:1) | UV (350 nm), 6h | 10 |
| 5 | None | Neat | Dark, 6h | 0 |
| Data adapted from a study on 4,5-unsaturated saccharides. DPAP = 2,2-dimethoxy-2-phenylacetophenone, MAP = 2-mercaptopyridine N-oxide. Yields are combined for diastereomers.[1] |
General Experimental Protocol: Photoinitiated Acyl Thiol-Ene Reaction
This protocol provides a general methodology for the radical addition of this compound to an alkene under photoinitiation.
Materials:
-
Alkene substrate
-
This compound (CH₃COSH)
-
Photoinitiator (e.g., DPAP, Phenylglyoxylic acid)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene)
-
Reaction vessel (e.g., quartz tube for UV, borosilicate for visible light)
-
Light source (e.g., UV lamp (350 nm), blue LED (450 nm))
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: To a suitable reaction vessel, add the alkene substrate (1.0 eq) and the selected photoinitiator (e.g., 0.1-1.0 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen. If using a solvent, ensure it has been previously degassed by sparging with inert gas or through freeze-pump-thaw cycles.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (if required) followed by this compound (typically 1.0-1.2 eq).
-
Initiation: Place the reaction vessel at a fixed distance from the light source. If necessary, use a cooling bath to maintain a desired temperature.[9]
-
Irradiation: Turn on the light source to initiate the reaction. Stir the mixture continuously throughout the irradiation period.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, ¹H NMR) until the starting material is consumed.
-
Work-up: Once the reaction is complete, turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired thioester adduct.
Reaction Mechanism & Side Reactions
Understanding the reaction pathway is essential for troubleshooting. The photoinitiated acyl thiol-ene reaction proceeds via a radical chain mechanism.
Caption: The radical chain mechanism and potential inhibitory pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. radtech.org [radtech.org]
- 4. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00507H [pubs.rsc.org]
- 9. Photoinitiated Thiol‐ene Reactions of Enoses: A Powerful Tool for Stereoselective Synthesis of Glycomimetics with Challenging Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing elimination byproducts in reactions with secondary alkyl halides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with secondary alkyl halides. The focus is on minimizing elimination (E2) byproducts and maximizing the desired substitution (SN2) products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SN2 reaction on a secondary alkyl halide is giving a high percentage of the E2 elimination byproduct. What are the most critical factors to check first?
When facing a high E2/SN2 product ratio with a secondary alkyl halide, the most influential factors to re-evaluate are your choice of nucleophile/base, the solvent, and the reaction temperature. Secondary alkyl halides are particularly sensitive to these conditions because they present moderate steric hindrance, making them a battleground where substitution and elimination pathways fiercely compete.[1][2][3]
-
Analyze your Nucleophile/Base: Is it strongly basic? Strong, non-bulky bases like hydroxide (OH⁻) and alkoxides (RO⁻) are also strong nucleophiles, but with secondary substrates, their basicity often dominates, leading to E2 products.[2][4] Using a bulky base like potassium tert-butoxide (t-BuOK) will almost exclusively yield the E2 product.[5]
-
Evaluate the Solvent: Are you using a polar protic solvent like water or ethanol? Protic solvents can form a "cage" around the nucleophile via hydrogen bonding, which hinders its ability to attack the carbon center (nucleophilicity) more than its ability to abstract a proton (basicity).[6][7] This effect favors elimination.[4]
-
Check the Temperature: Are you running the reaction at an elevated temperature? Heat universally favors elimination over substitution.[8][9] Elimination reactions often have a higher activation energy and are more entropically favorable, a factor that becomes more significant at higher temperatures.[10][11]
Q2: How can I select a nucleophile that will favor the SN2 pathway over the E2 pathway for a secondary substrate?
To favor the SN2 pathway, you should choose a nucleophile that is weakly basic but still highly nucleophilic. These nucleophiles have a strong tendency to attack the electrophilic carbon atom rather than abstracting a beta-hydrogen.
Recommended Nucleophiles for SN2 on Secondary Halides:
-
Thiolates (RS⁻)
-
Azide ion (N₃⁻)
-
Cyanide ion (CN⁻)
-
Halide ions (I⁻, Br⁻)
These species are considered "soft" nucleophiles and are less basic, making them ideal for promoting substitution over elimination.[2] In contrast, "hard," strongly basic nucleophiles like hydroxides and alkoxides significantly increase the proportion of the E2 byproduct.[2][5]
Q3: What is the optimal solvent choice for maximizing SN2 products with secondary alkyl halides?
The best choice is a polar aprotic solvent .[7][12] These solvents excel at dissolving the nucleophilic salt while not engaging in strong hydrogen-bonding interactions with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction.[6][7]
Recommended Polar Aprotic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
Acetone
Using a polar aprotic solvent can significantly shift the reaction outcome in favor of substitution.[4][12] Conversely, polar protic solvents like water and alcohols should be avoided as they decrease nucleophilicity and favor E2.[4][6]
Q4: My reaction must be heated. How can I mitigate the increase in elimination byproducts?
While heat generally favors elimination, you can counteract this effect by carefully optimizing other reaction parameters.[8][11]
-
Use a Weakly Basic Nucleophile: The choice of nucleophile becomes even more critical at higher temperatures. Select a nucleophile from the recommended list (e.g., N₃⁻, CN⁻, RS⁻) that has low basicity.[2]
-
Employ a Polar Aprotic Solvent: A solvent like DMF or DMSO will maximize the reactivity of your chosen nucleophile, helping the SN2 pathway compete more effectively even at elevated temperatures.[7][12]
-
Use the Lowest Possible Temperature: Heat the reaction only to the minimum temperature required for an acceptable reaction rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long heating times.
Q5: Does the leaving group affect the SN2 vs. E2 competition?
A good leaving group is crucial for both SN2 and E2 reactions to proceed at a reasonable rate.[13][14] Good leaving groups are species that are stable on their own, which corresponds to them being weak bases.[15][16] The typical order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻.[13]
While the leaving group's quality affects the overall reaction rate, it is not the primary factor that dictates the ratio of SN2 to E2 products. The choice of nucleophile, base, solvent, and temperature are far more influential in controlling this competition.[17]
Quantitative Data Summary
The following table summarizes experimental data on the competition between SN2 and E2 reactions for secondary alkyl halides under various conditions.
| Substrate | Reagent/Solvent | Temperature (°C) | % SN2 Product | % E2 Product | Reference |
| Isopropyl bromide | NaOH | Not specified | 21% | 79% | [2] |
| Secondary Alkyl Halide | Alkoxide | Not specified | 15% | 85% | [2] |
| Isopropyl bromide | NaOCH₃ / DMSO | Not specified | 3% | 97% | [2] |
| Isobutyl bromide | NaOEt / Ethanol | 25°C | 18% | 82% | [8] |
| Isobutyl bromide | NaOEt / Ethanol | 80°C | 9% | 91% | [8] |
Experimental Protocols
Protocol 1: Generalized Procedure for SN2 Reaction on a Secondary Alkyl Halide (e.g., 2-Bromobutane with Sodium Azide)
This protocol provides a general methodology for performing an SN2 reaction on a secondary alkyl halide while minimizing the E2 byproduct.
1. Materials:
-
Secondary alkyl halide (e.g., 2-bromobutane)
-
Weakly basic nucleophile (e.g., Sodium Azide, NaN₃)
-
Polar aprotic solvent (e.g., DMF, anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄)
-
Silica gel for column chromatography
2. Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the polar aprotic solvent (e.g., DMF). Add the nucleophile (e.g., 1.2 equivalents of sodium azide). Stir the mixture to ensure dissolution/suspension.
-
Reaction Initiation: Add the secondary alkyl halide (1.0 equivalent) to the stirring mixture at room temperature.
-
Temperature Control: Gently heat the reaction mixture to a temperature that allows for a reasonable rate (e.g., 50-60°C). Avoid excessive heat to minimize the E2 pathway.[8] Monitor the reaction's progress using an appropriate technique like TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether).
-
Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine to remove the solvent and any remaining reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to separate the desired SN2 product from any E2 byproduct and unreacted starting material.
3. Analysis:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Use ¹H NMR or GC analysis of the crude product to determine the ratio of SN2 to E2 products.
Visual Guides
The following diagrams illustrate the key decision-making processes and reaction dynamics involved in minimizing elimination.
Caption: Factors influencing the SN2 vs. E2 reaction pathways.
Caption: Troubleshooting workflow for minimizing E2 byproducts.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic chemistry - What are the common products of the reaction: 2-bromobutane and NaOH - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. solvents - Secondary alkyl halides and strong base: Sn2 vs E2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. organic chemistry - Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. SN2 Reaction Mechanism [chemistrysteps.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Navigating Thioacetate Ester Work-up: A Guide to Preventing Hydrolysis
Technical Support Center
For researchers, scientists, and drug development professionals, the integrity of a synthesized molecule is paramount. Thioacetate esters, valuable intermediates in various synthetic pathways, are notoriously susceptible to hydrolysis, which can significantly impact yield and purity. This technical support center provides detailed guidance to mitigate the risk of unwanted hydrolysis during the crucial work-up phase of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote the hydrolysis of thioacetate esters?
A1: The hydrolysis of thioacetate esters to the corresponding thiol and carboxylic acid is primarily promoted by the presence of nucleophiles, particularly water, and is catalyzed by both acids and bases. Elevated temperatures also significantly accelerate the rate of hydrolysis. Therefore, controlling the pH and temperature of your reaction mixture and work-up solutions is critical.
Q2: At what pH range are thioacetate esters most stable?
A2: Thioacetate esters exhibit their greatest stability in neutral to slightly acidic conditions (pH 5-7).[1] Both strongly acidic and, particularly, alkaline conditions can lead to rapid hydrolysis.
Q3: Can I use a standard aqueous work-up for my reaction involving a thioacetate ester?
A3: Yes, a standard aqueous work-up can be employed, but with careful consideration of the reagents and conditions. It is crucial to use neutral or slightly acidic aqueous solutions for washing and to work at reduced temperatures to minimize the risk of hydrolysis.
Q4: What are the visible signs of thioacetate ester hydrolysis during a work-up?
A4: The most common indicator of hydrolysis is the characteristic and often unpleasant odor of the liberated thiol. Additionally, thin-layer chromatography (TLC) analysis of the organic layer may show the appearance of a new, more polar spot corresponding to the thiol or carboxylic acid byproduct, and a decrease in the intensity of the thioacetate ester spot.
Q5: How can I confirm the purity of my isolated thioacetate ester?
A5: The purity of the final product should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The absence of signals corresponding to the free thiol and carboxylic acid in the NMR spectrum is a good indicator of a successful work-up.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated thioacetate ester. | Hydrolysis during work-up. | - Ensure all aqueous washes are at a neutral or slightly acidic pH. - Perform the work-up at a reduced temperature (e.g., using an ice bath). - Minimize the contact time between the organic layer and the aqueous phase. |
| Presence of thiol odor after work-up. | Incomplete reaction or hydrolysis. | - If hydrolysis is suspected, re-evaluate the pH and temperature of the work-up steps. - Consider using a mildly acidic wash (e.g., dilute ammonium chloride solution) to neutralize any basic residues. |
| Impurity spots on TLC corresponding to polar byproducts. | Hydrolysis has occurred. | - Purify the crude product using column chromatography on silica gel, using a non-polar eluent system. - Ensure the silica gel is not acidic or basic, which could cause hydrolysis on the column. A neutral plug of silica may be used. |
| Emulsion formation during extraction. | Presence of both polar and non-polar species. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If the emulsion persists, filtration through a pad of Celite® may be necessary. |
Quantitative Data on Thioacetate Ester Stability
The stability of thioacetate esters is highly dependent on pH and temperature. The following table summarizes key kinetic data for the hydrolysis of S-methyl thioacetate, a representative thioacetate ester.
| Parameter | Condition | Value | Reference |
| Half-life (t½) for hydrolysis | pH 7, 23°C | 155 days | [2][3][4] |
| Acid-mediated hydrolysis rate constant (kₐ) | 23°C | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | [2][4] |
| Base-mediated hydrolysis rate constant (kₑ) | 23°C | 1.6 x 10⁻¹ M⁻¹s⁻¹ | [2][4] |
| pH-independent hydrolysis rate constant (kₙ) | 23°C | 3.6 x 10⁻⁸ s⁻¹ | [2][4] |
Note: The significantly larger rate constant for base-mediated hydrolysis highlights the critical importance of avoiding alkaline conditions during the work-up.
Experimental Protocol: Proper Work-up Procedure to Prevent Hydrolysis
This protocol provides a general methodology for the aqueous work-up of a reaction mixture containing a thioacetate ester, designed to minimize hydrolysis.
Materials:
-
Reaction mixture containing the thioacetate ester in an organic solvent.
-
Deionized water (degassed, if possible).
-
Saturated aqueous sodium bicarbonate solution (mildly basic, use with caution and for short durations).
-
Brine (saturated aqueous sodium chloride solution).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Ice bath.
-
Rotary evaporator.
Procedure:
-
Cool the Reaction Mixture: Before beginning the work-up, cool the reaction mixture to 0-5°C in an ice bath. This will significantly slow down the rate of potential hydrolysis.
-
Quenching the Reaction (if necessary): If the reaction contains reactive reagents, quench them appropriately while maintaining a low temperature. For example, if a strong base was used, carefully add a mild acid like a saturated solution of ammonium chloride until the mixture is neutral. Avoid strong acids.
-
Extraction:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of cold deionized water.
-
Gently invert the funnel several times to mix the layers, venting frequently to release any pressure. Avoid vigorous shaking which can lead to emulsion formation.
-
Allow the layers to separate and drain the aqueous layer.
-
-
Washing the Organic Layer:
-
Neutral Wash: Wash the organic layer with another portion of cold deionized water. Separate the layers.
-
(Optional) Mildly Basic Wash: If acidic impurities need to be removed, a quick wash with a cold, saturated sodium bicarbonate solution can be performed. Crucially, minimize the contact time to prevent base-catalyzed hydrolysis of the thioacetate ester. Immediately follow with a neutral water wash.
-
Brine Wash: Wash the organic layer with cold brine. This helps to remove residual water from the organic layer and aids in breaking any emulsions.
-
-
Drying the Organic Layer:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate.
-
Gently swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.
-
-
Isolation of the Product:
-
Carefully decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's volatility and use a moderate temperature for the water bath.
-
-
Analysis:
-
Analyze the crude product by TLC, NMR, and MS to confirm its identity and purity. If necessary, further purification can be performed by column chromatography on silica gel.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the work-up of thioacetate esters.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 4. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thioacetic Acid Odor in a Laboratory Setting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the strong, unpleasant odor of thioacetic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when working with this compound to minimize odor release?
A1: this compound is a volatile and odorous compound that requires strict handling procedures.[1] Always work with this compound in a certified chemical fume hood to contain its vapors.[2][3] Ensure the fume hood is functioning correctly and keep the sash at the lowest practical height.[4] Employ an inert atmosphere, such as nitrogen or argon, for reactions to prevent air oxidation.[5] It is also recommended to use the smallest quantity of the chemical necessary for the experiment.[3]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE strategy is mandatory.[6] This includes tightly fitting chemical safety goggles and a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[6][7] It is crucial to inspect gloves before use and practice proper removal techniques to avoid skin contact.[7] For situations where there is a risk of vapor inhalation, respiratory protection should be used.[8][9]
Q3: How can I neutralize the odor of this compound in waste solutions before disposal?
A3: this compound and its residues can be neutralized by oxidation. A common and effective method is to use a bleach solution (sodium hypochlorite).[10][11] For quenching reactions or treating liquid waste, slowly add the this compound-containing solution to a cooled bleach solution within a fume hood.[3][10] Another option is to use a dilute solution of potassium permanganate or hydrogen peroxide.[12]
Q4: What is the correct procedure for cleaning glassware that has come into contact with this compound to eliminate the residual odor?
A4: All glassware that has been in contact with this compound should be decontaminated inside a fume hood.[10] Rinse the glassware with a small amount of a compatible solvent and then immerse it in a bleach bath.[3][11] Allow the glassware to soak to ensure complete oxidation of the thiol compounds. After the bleach treatment, follow your standard laboratory glassware washing procedure.
Q5: How should I handle a small spill of this compound to control the odor and ensure safety?
A5: In the event of a small spill, it should be cleaned up immediately while wearing appropriate PPE.[8] Absorb the spill with an inert material like sand, earth, or vermiculite.[13][14] Do not use combustible materials like sawdust.[9] The absorbed material should then be collected in a sealable container for proper disposal.[9][14] The spill area can be decontaminated with a bleach solution.[10]
Q6: Are there less odorous alternatives to this compound for introducing thiol groups?
A6: While this compound is a common reagent, its salts, such as potassium thioacetate, are generally less odorous and can be used as a substitute in many reactions.[15] These salts are often used as more stable and less smelly precursors to thiols.[15]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Persistent unpleasant odor in the laboratory. | - Improper storage of this compound.- Contaminated surfaces or equipment.- Inadequate ventilation. | - Store this compound in a tightly sealed container in a cool, well-ventilated area, preferably in a vented cabinet.[7][16]- Decontaminate all surfaces, glassware, and equipment that may have come into contact with this compound using a bleach solution.[3][10]- Ensure that all work with this compound is performed in a properly functioning chemical fume hood.[2] |
| Odor complaints from adjacent laboratories or offices. | - this compound vapors escaping the laboratory.- Improper disposal of waste. | - Check the exhaust system of the chemical fume hood to ensure it is functioning correctly and not causing re-entrainment of fumes.- Ensure all waste containing this compound is sealed in appropriate, labeled containers and stored in a designated, well-ventilated waste area.[1][3] |
| Residual odor on hands after an experiment. | - Permeation through gloves.- Accidental skin contact. | - Always use appropriate chemical-resistant gloves and inspect them for any signs of degradation before use.[7]- If accidental contact occurs, wash the affected area thoroughly with soap and water.[17] |
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Spill Isolation Distance (Small Spill) | At least 50 meters (150 feet) in all directions. | [14] |
| Spill Isolation Distance (Large Spill) | Initial downwind evacuation for at least 300 meters (1000 feet). | [14] |
| Storage Temperature | Store in a cool place, below 10 °C is recommended. | [7][17] |
Experimental Protocols
Protocol 1: Neutralization of this compound Waste
-
Preparation: In a designated chemical fume hood, prepare a bleach solution in a suitably large container. The container should be placed in a secondary container or an ice bath to manage any heat generated during neutralization.[10]
-
Neutralization: Slowly and carefully add the this compound waste to the bleach solution with stirring. Avoid adding the waste too quickly to prevent a rapid, exothermic reaction.
-
Completion: Continue stirring the mixture for a period to ensure complete neutralization. The absence of the characteristic thiol odor is an indicator of reaction completion.
-
Disposal: The neutralized solution should be disposed of as hazardous waste according to your institution's guidelines.[10]
Protocol 2: Setup of a Bleach Trap for Gaseous Effluents
-
Apparatus Setup: Connect the outlet of your reaction apparatus to a gas washing bottle (bubbler) or a series of traps. The first trap should be empty to prevent any backflow of the bleach solution into the reaction vessel.[10]
-
Bleach Solution: Fill the second gas washing bottle halfway with a commercial bleach solution (e.g., 6.15% sodium hypochlorite).[10]
-
Neutralization of Acidic Byproducts: To neutralize any acidic gases (like HCl) that may be generated, connect the outlet of the bleach trap to another trap containing a potassium hydroxide solution.[10]
-
Venting: The final outlet should be vented into the chemical fume hood.[10]
Visualizations
Caption: Workflow for handling this compound.
Caption: Decision tree for this compound spill response.
Caption: Diagram of a bleach trap setup.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Engineering Controls | Division of Safety and Risk Services [safety.uoregon.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound [training.itcilo.org]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. oxfordlabchem.com [oxfordlabchem.com]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. benchchem.com [benchchem.com]
- 16. multichemindia.com [multichemindia.com]
- 17. This compound: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
Challenges with deprotection of S-trityl protected thioacetic acid esters
Technical Support Center: S-Trityl Thioacetic Acid Ester Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of the S-trityl (triphenylmethyl, Trt) protecting group from this compound esters and related thiol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for S-trityl deprotection? A: A common starting point involves treating the S-trityl protected compound with a solution of 50-95% Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM). [1]This "cleavage cocktail" must also contain scavengers to trap the trityl cation that is released. A widely used cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). [1][2]The reaction is typically run for 1-4 hours at room temperature. [1] Q2: Why is a scavenger necessary during deprotection? A: The acidic cleavage of the S-trityl group generates a stable but highly reactive trityl carbocation (Trt⁺). [3]If left unchecked, this electrophilic species can re-attach to the newly liberated thiol or alkylate other nucleophilic sites on the target molecule, leading to side products and incomplete deprotection. [1][3][4]Scavengers are nucleophilic agents added in excess to preferentially react with and neutralize the trityl cation. [3] Q3: What are the most common and effective scavengers? A: Trialkylsilanes, such as Triisopropylsilane (TIS) or Triethylsilane (TES), are highly effective scavengers that irreversibly convert the trityl cation to triphenylmethane. [3][4][5]Thiol-based scavengers like 1,2-Ethanedithiol (EDT) are also common and can help keep the resulting thiol in its reduced state, but they are known for their strong, unpleasant odor. [3][4][6] Q4: How can I monitor the progress of the deprotection reaction? A: The reaction progress can be monitored using standard chromatography techniques such as Thin Layer Chromatography (TLC) or, more quantitatively, by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the desired product. [1] Q5: Are there non-acidic methods to remove an S-trityl group? A: Yes, while acidic cleavage is most common, other methods exist for highly acid-sensitive substrates. These include iodinolysis, which cleaves the S-trityl group and oxidizes the thiol to a disulfide, or the use of heavy metal salts like mercury(II) or silver(I) compounds, though these methods introduce concerns about heavy metal pollution. [7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Slow Reaction | 1. Insufficient Acid Strength/Concentration: The acid may be too mild (e.g., acetic acid) or too dilute for your specific substrate. [1] 2. Reagent Degradation: The TFA may be old or have absorbed atmospheric moisture, reducing its effectiveness. 3. Steric Hindrance: The bulky trityl group may be sterically inaccessible in a complex molecule. [1] | 1. Increase Acid Concentration: Gradually increase the percentage of TFA in the cocktail. [1] 2. Use Fresh Reagents: Always use fresh, high-purity TFA. 3. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration, monitoring by TLC/LC-MS. Gentle heating can be applied cautiously. [1][5] |
| Low Yield of Desired Product | 1. Re-attachment of Trityl Group: Insufficient scavenging allows the trityl cation to react with the deprotected thiol. [1][4] 2. Oxidation: The deprotected thiol may have oxidized to form disulfides, especially during workup. 3. Alkylation Side Products: The trityl cation may have alkylated other sensitive functional groups on the molecule. [1][3] | 1. Increase Scavenger Concentration: Ensure an adequate excess of a scavenger like TIS or EDT is present. For molecules with multiple Cys(Trt) residues, the amount of scavenger may need to be increased. [4] 2. Use a Thiol Scavenger: Add EDT to the cleavage cocktail to help maintain a reducing environment. [4][6] 3. Optimize Scavenger Choice: TIS is highly effective at preventing alkylation by irreversibly trapping the cation. [4][5] |
| Loss of Other Acid-Labile Protecting Groups | 1. Reaction Conditions Too Harsh: The high concentration of TFA required for S-trityl cleavage can also remove other sensitive groups like Boc or t-butyl ethers. [1] | 1. Use a Milder Acid System: Titrate the TFA concentration. A cocktail of 10% TFA in DCM with a scavenger may be sufficient for some substrates while preserving other groups. [8] 2. Change Protecting Group Strategy: For future syntheses, consider using an orthogonal protecting group for the thiol, such as Mmt (Monomethoxytrityl), which is cleaved under much milder acidic conditions (e.g., 1-2% TFA). [4][9][10] |
Experimental Protocols
Protocol 1: Standard S-Trityl Deprotection using TFA/TIS
This protocol describes a standard method for the complete deprotection of an S-trityl group from a this compound ester or a cysteine-containing peptide.
Materials:
-
S-trityl protected compound
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous (optional)
-
Cold diethyl ether
-
Centrifuge and reaction vessel
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common formulation is TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . [2][11]For substrates sensitive to water, a cocktail of TFA/DCM/TIS can be used.
-
Reaction Setup: Dissolve the S-trityl protected substrate in the cleavage cocktail. If working with a solid-phase resin, add the cocktail directly to the dried resin. [2]A typical ratio is 10-30 mL of cocktail per 0.5 mmol of substrate. [4]3. Deprotection: Stir the reaction mixture at room temperature for 1 to 3 hours. Monitor the reaction's completion by LC-MS.
-
Isolation (for non-resin bound products): Once complete, concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation (if a TFA-compatible system is available).
-
Precipitation: Add the concentrated filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. [2][4]The deprotected product should precipitate out of the solution.
-
Purification: Pellet the crude product by centrifugation. Decant the ether and wash the pellet twice more with cold diethyl ether to remove residual TFA and scavengers. [2]7. Drying: Dry the final product under a stream of nitrogen or in a vacuum desiccator. [2]
Diagrams and Workflows
A typical workflow for the acid-catalyzed deprotection of an S-trityl group, including key decision points for troubleshooting based on reaction monitoring.
Caption: S-Trityl deprotection experimental workflow.
This diagram illustrates the chemical logic behind the deprotection process, emphasizing the critical role of the scavenger in preventing side reactions.
Caption: Role of scavengers in S-Trityl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Preventing dethiocarboxylation side reaction of thioacid radicals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the dethiocarboxylation side reaction of thioacid radicals, a critical issue in modern synthetic chemistry, including peptide and protein synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the dethiocarboxylation of a thioacid radical?
A1: Dethiocarboxylation is a common side reaction involving thioacid-derived thiyl radicals. In this process, the radical, instead of participating in the desired synthetic transformation (like amide bond formation), decomposes by eliminating carbonyl sulfide (COS).[1][2] This elimination results in the formation of a carbon-centered radical, which can then lead to undesired side products.[2][3]
Q2: Why is this side reaction a problem in peptide synthesis and native chemical ligation (NCL)?
A2: In peptide chemistry, particularly NCL, a peptide with a C-terminal thioester is reacted with another peptide that has an N-terminal cysteine.[4][5] If the thioester is converted to a thioacid radical, dethiocarboxylation can occur. This is problematic because it consumes the activated C-terminal peptide, preventing its ligation with the N-terminal cysteine fragment. The result is a lower yield of the desired full-length peptide and the formation of a truncated side product, complicating purification.[6]
Q3: How can I detect if dethiocarboxylation is occurring in my experiment?
A3: The most direct method for detection is mass spectrometry (MS). You should look for a product whose mass corresponds to the starting peptide minus the mass of the thio-carboxyl group (-COSH). For example, if your peptide thioacid has a mass of 'X', the dethiocarboxylated side product will have a mass of approximately X - 59.07 Da. This analysis can be performed on aliquots taken from the reaction mixture over time.
Q4: What primary factors influence the rate of dethiocarboxylation?
A4: Several factors can promote this unwanted side reaction:
-
Radical Initiation Method: High-energy radical initiation methods, such as thermal initiators at high temperatures, can increase the rate of dethiocarboxylation compared to milder photochemical methods using visible light.[2]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of dethiocarboxylation. For instance, reactions conducted at 37°C are more prone to this side reaction.[2]
-
pH: The stability of the thioacid and its radical form can be pH-dependent. While thioacid-derived radicals can be formed over a wide pH range, suboptimal pH can favor the decomposition pathway.[2]
-
Absence of Scavengers/Reductants: In the context of NCL, additives like tris(2-carboxyethyl)phosphine (TCEP) or glutathione are often used.[2] These can help maintain a reducing environment and may influence the lifetime and fate of radical species.
Troubleshooting Guide
Problem: My reaction yield is low, and mass spectrometry analysis shows a significant peak corresponding to the mass of my starting material minus the thio-carboxyl group.
This observation strongly suggests that the dethiocarboxylation side reaction is outcompeting your desired reaction. Follow these steps to troubleshoot the issue.
Step 1: Confirm the Side Product
-
Action: Carefully analyze your mass spectrometry data. Calculate the exact expected mass of the dethiocarboxylated product and compare it with your observed mass.
-
Rationale: Accurate mass confirmation ensures you are targeting the correct problem and not a different side reaction like hydrolysis.
Step 2: Optimize Reaction Conditions
-
Action: Modify your reaction setup based on the parameters known to influence dethiocarboxylation.
-
Temperature: If using thermal initiation or running the reaction at elevated temperatures (e.g., 37°C or higher), try lowering the temperature to room temperature (20-25°C) or below.
-
pH Control: For aqueous reactions like NCL, ensure the pH is well-controlled. A standard NCL buffer is aqueous phosphate buffer (e.g., 200 mM Na₂HPO₄) adjusted to a pH between 6.5 and 7.5.[2][5] Avoid strongly acidic or basic conditions unless specifically required by your protocol.
-
Initiation Method: If your protocol uses a thermal radical initiator (e.g., VA-044), consider switching to a milder photochemical initiation using a photoredox catalyst and visible light (e.g., blue LEDs).[2]
-
Step 3: Adjust Reagent Concentration and Additives
-
Action:
-
Increase the concentration of the other reactant. For example, in an acyl thiol-ene reaction, increasing the concentration of the alkene can help trap the thioacid radical before it decomposes.
-
In Native Chemical Ligation, ensure sufficient concentration of thiol additives. Catalysts like 4-mercaptophenylacetic acid (MPAA) and reducing agents like TCEP are crucial for efficient ligation and can help minimize side reactions.[2][7]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this issue.
Quantitative Data Summary
While precise kinetic data depends heavily on the specific substrate and conditions, the following table summarizes the expected qualitative impact of key experimental variables on the dethiocarboxylation side reaction.
| Parameter | Condition Change | Expected Impact on Dethiocarboxylation Rate | Rationale |
| Temperature | Increase from 25°C to 40°C | Significant Increase | The decomposition of the radical is an entropically favored unimolecular process that is accelerated by heat. |
| pH | Shift from 7.0 to < 5.0 | Potential Increase | At lower pH, the thioacid is fully protonated, which can influence radical stability and favor decomposition depending on the substrate.[2] |
| Radical Initiator | Thermal (AIBN/VA-044) vs. Photochemical | Higher with Thermal | Thermal initiators often require higher temperatures, providing more energy for the side reaction to occur.[2] |
| Thiol Additive | Absence vs. Presence (e.g., MPAA) | Higher in Absence | Thiol additives in NCL catalyze the reversible transthioesterification, promoting the desired ligation pathway over the irreversible dethiocarboxylation.[7] |
Key Experimental Protocols
Protocol: Native Chemical Ligation with Minimized Side Reactions
This protocol describes a general procedure for the ligation of a peptide with a C-terminal thioester (Peptide-A-COSR) and a peptide with an N-terminal cysteine (Cys-Peptide-B).
1. Reagent Preparation:
-
Ligation Buffer: Prepare a 200 mM sodium phosphate buffer containing 6 M Guanidinium hydrochloride (Gdn·HCl). Adjust the final pH to 7.0. Degas the buffer thoroughly by bubbling with nitrogen or argon for at least 30 minutes.
-
Peptide-A-Thioester: Dissolve the peptide thioester in the ligation buffer to a final concentration of 1-5 mM.
-
Peptide-B-Cysteine: Dissolve the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM (aim for a 1:1 to 1:1.2 molar ratio with the thioester peptide).
-
Additives: Prepare stock solutions of 4-mercaptophenylacetic acid (MPAA, ~200 mM) and tris(2-carboxyethyl)phosphine (TCEP, ~500 mM) in the ligation buffer.
2. Reaction Setup:
-
In an oxygen-free environment (e.g., a glovebox or under a stream of argon), combine the dissolved Peptide-A-Thioester and Peptide-B-Cysteine in a reaction vessel.
-
Add TCEP from the stock solution to a final concentration of 15-25 mM.
-
Add MPAA from the stock solution to a final concentration of 15-25 mM.
-
Gently mix the solution and ensure the final pH is between 6.8 and 7.2.
-
Seal the vessel and maintain the reaction at room temperature (~20-25°C). Avoid heating unless ligation is known to be extremely slow and dethiocarboxylation has been ruled out as a major issue for the specific sequence.
3. Reaction Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours). Quench the aliquot by adding it to a 0.1% trifluoroacetic acid (TFA) solution.
-
Analyze the quenched aliquots by RP-HPLC and ESI-MS to track the formation of the desired ligated product and check for the dethiocarboxylation side product.
-
Once the reaction is complete (as judged by the consumption of the limiting peptide fragment), quench the entire reaction by lowering the pH to ~3 with TFA.
-
Purify the final ligated peptide using preparative RP-HPLC.
Reaction Mechanism Overview
The diagram below illustrates the competing pathways available to the thioacid radical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]
Troubleshooting incomplete reactions in thioacetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during thioacetate synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My thioacetate synthesis reaction is not going to completion. What are the common causes?
A1: Incomplete thioacetate synthesis can stem from several factors:
-
Poor Nucleophilicity of the Thioacetate Source: The reactivity of the thioacetate nucleophile is crucial. Ensure you are using a high-quality source, such as potassium thioacetate or fresh thioacetic acid.
-
Sub-optimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time significantly impacts the yield.[1] Polar aprotic solvents like DMF or acetone are often effective for reactions with alkyl halides.[1]
-
Steric Hindrance: Highly substituted substrates may react slower or require more forcing conditions.
-
Leaving Group Quality: A poor leaving group on your electrophile will slow down or prevent the reaction. For example, when starting from an alcohol, it first needs to be converted to a better leaving group like a mesylate or tosylate.
-
Side Reactions: Competing reactions, such as elimination (E2) with secondary and tertiary alkyl halides, can consume starting materials and reduce the yield of the desired thioacetate.[1]
Q2: I am observing significant byproduct formation. What are the likely side reactions?
A2: Common side reactions in thioacetate synthesis include:
-
Elimination Reactions: Particularly with secondary and tertiary alkyl halides, the thioacetate anion can act as a base, leading to the formation of alkenes via an E2 elimination pathway.[1] To minimize this, consider using milder reaction conditions and a less hindered base.[1]
-
Hydrolysis: Thioacetates can be hydrolyzed back to the corresponding thiol, especially under basic conditions during workup.[1] Careful neutralization is important to prevent this.[1]
-
Dethiocarboxylation: Thioacid radicals can undergo a competing dethiocarboxylation side reaction, eliminating carbonyl sulfide (COS) to form a carbon-centered radical.[2][3]
Q3: How can I optimize my reaction conditions for better yield and purity?
A3: Optimization is key to a successful synthesis. Consider the following factors:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetone are generally recommended for SN2 reactions involving potassium thioacetate and alkyl halides.[1] For some substrates, reactions in water under pH control have been shown to be effective.[4]
-
Base: When starting from materials like mesylates, a mild base such as potassium carbonate is often used.[4] The amount of base can also be a critical parameter to optimize.[5]
-
Temperature: While some reactions proceed well at room temperature, others may require heating to go to completion. However, higher temperatures can also promote side reactions like elimination. Monitoring the reaction progress is crucial to find the optimal temperature.
-
Reaction Time: Reaction times can vary significantly, from a few hours to 96 hours, depending on the reactivity of the substrates.[1] It is essential to monitor the reaction by techniques like TLC or GC-MS to determine the optimal duration.[1]
-
Reagent Purity: Ensure all reagents, particularly this compound which can be contaminated with acetic acid, are of high purity.[1][6]
Q4: What are the best practices for purifying my thioacetate product?
A4: Purification of thioacetates can be challenging due to their potential instability.
-
Aqueous Workup: A thorough aqueous workup is often necessary to remove inorganic salts and water-soluble impurities. Washing with a saturated solution of sodium bicarbonate can help neutralize any remaining acid.[7]
-
Chromatography: Column chromatography on silica gel is a common purification method. However, it's advisable to keep the thiol protected as a thioacetate during chromatography to prevent oxidation.[8]
-
Distillation: For volatile thioacetates, distillation can be an effective purification technique.
-
Crystallization: If the thioacetate is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding thioacetate synthesis reactions.
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound/Thioacetate Salt: Use fresh or properly stored reagents. This compound can be contaminated with acetic acid.[6]
-
Substrate: Confirm the identity and purity of your starting material. Ensure the leaving group is appropriate for the reaction.
-
Solvent and Base: Use anhydrous solvents and ensure the base is not degraded.
-
-
Review Reaction Conditions:
-
Temperature: Is the reaction temperature appropriate for your specific substrate and reaction type? Some reactions require heating, while for others, elevated temperatures may promote side reactions.
-
Reaction Time: Has the reaction been allowed to proceed for a sufficient amount of time? Monitor the reaction progress to determine the optimal time.[1]
-
Solvent: Is the solvent appropriate for the reaction mechanism (e.g., polar aprotic for SN2)?[1]
-
-
Assess Substrate Reactivity:
-
Leaving Group: For SN2 reactions, the leaving group ability is critical (I > Br > Cl > OTs > OMs).
-
Steric Hindrance: Tertiary and highly hindered secondary substrates are more prone to elimination and will react slower in SN2 reactions.
-
-
Monitor the Reaction:
-
Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product. This will help determine if the reaction is sluggish or if side products are forming.
-
Issue 2: Product Contaminated with Impurities
This guide helps to identify and mitigate the sources of impurities in your final thioacetate product.
Caption: Logic diagram for troubleshooting impure products.
Troubleshooting Steps:
-
Identify the Impurities: Use analytical techniques like NMR and GC-MS to identify the structure of the major impurities. This will provide clues about their origin.
-
Unreacted Starting Material: If starting material is present, the reaction may not have gone to completion. Consider increasing the reaction time or temperature.[1]
-
Side Reaction Products:
-
Elimination Products (Alkenes): If you observe alkene byproducts, especially with secondary or tertiary substrates, try using milder reaction conditions (e.g., lower temperature) or a less hindered base.[1]
-
Other Byproducts: The presence of other unexpected products may indicate alternative reaction pathways are occurring. A thorough literature search on your specific substrate may be necessary.
-
-
Hydrolysis Product (Thiol): The presence of the corresponding thiol suggests that hydrolysis of the thioacetate has occurred, likely during a basic workup. Ensure proper and careful neutralization.[1]
-
Reagent-Derived Impurities: Impurities can be carried over from the starting materials. Ensure the purity of your reagents before starting the reaction.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Thioacetate Synthesis
| Starting Material | Reagent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Alkyl Halide | Potassium Thioacetate | - | Acetone/DMF | Reflux/RT | 3 - 96 | Variable | [1][9] |
| Mesylate | Potassium Thioacetate | K₂CO₃ | Water | RT | - | Excellent | [4] |
| Benzyl Bromide | Potassium Thioacetate | K₂CO₃ (3 equiv.) | Methanol | RT | 2 | Good to Excellent | [5] |
| Anilines | Potassium Thioacetate | - | Acetonitrile | RT (Visible Light) | 1 - 3 | High | [2] |
| Alcohols (Benzylic, Allylic) | This compound | HBF₄ | Neat | - | - | Good to Excellent | [10] |
Experimental Protocols
Protocol 1: General Procedure for Thioacetate Synthesis from an Alkyl Halide
This protocol describes a general method for the synthesis of a thioacetate from an alkyl halide using potassium thioacetate.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (1.0 eq).
-
Reagent Addition: Add potassium thioacetate (1.1 - 1.5 eq) to the flask.
-
Solvent: Add a suitable polar aprotic solvent, such as acetone or DMF, to dissolve the reactants.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude thioacetate.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Synthesis of Thioacetate from a Mesylate in Water
This protocol is adapted from a method for synthesizing organic thioacetates in an aqueous medium.[4]
-
Setup: In a flask, dissolve the mesylate starting material (1.0 eq) in water.
-
Base and Nucleophile: Add potassium carbonate as a mild base, followed by potassium thioacetate.
-
pH Control: Monitor and control the pH of the reaction mixture to prevent the decomposition of the mesylate.[4]
-
Reaction: Stir the reaction at room temperature and monitor its progress.
-
Workup:
-
Upon completion, perform a simple workup.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water.
-
Dry and concentrate the organic phase to yield the thioacetate.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Harnessing radical mediated reactions of thioacids for organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00123D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of organic thioacetates in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ias.ac.in [ias.ac.in]
- 10. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solvent choice on thioacetate synthesis outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on thioacetate synthesis outcomes. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during thioacetate synthesis, with a focus on how solvent selection can be the root cause and solution.
| Issue | Potential Cause Related to Solvent Choice | Recommended Solution |
| Low or No Product Yield | Poor Solubility of Reagents: The thioacetate salt (e.g., potassium thioacetate) or the alkyl halide may have low solubility in the chosen solvent, leading to a slow or incomplete reaction. | Switch to a solvent that better solubilizes both reactants. Polar aprotic solvents like DMF or acetone are often effective for reactions involving potassium thioacetate and alkyl halides.[1] |
| Incompatible Solvent for Reaction Type: The solvent may not be suitable for the specific reaction mechanism. For instance, SN2 reactions are generally favored in polar aprotic solvents. | For SN2 reactions with alkyl halides, use polar aprotic solvents such as DMF or acetone.[1] For syntheses starting from mesylates, an aqueous solution can be effective.[1] | |
| Solvent-Induced Decomposition: The solvent may promote the decomposition of starting materials or the product. For instance, protic solvents can lead to hydrolysis of the thioacetate. | If hydrolysis is a concern, especially under basic conditions, ensure a proper work-up with neutralization.[1] For sensitive substrates, consider using anhydrous solvents. | |
| Formation of Impure Product | Side Reactions (e.g., Elimination): With secondary and tertiary alkyl halides, the solvent can influence the competition between substitution (SN2) and elimination (E2) reactions. Protic solvents can favor elimination. | To minimize elimination reactions, use a less hindered base and milder reaction conditions.[1] Employing a polar aprotic solvent can also favor the desired SN2 pathway. |
| Hydrolysis of Thioacetate: The presence of water in the solvent or during workup, especially under basic conditions, can hydrolyze the thioacetate product back to the corresponding thiol.[1] | Use anhydrous solvents if possible. During the work-up, ensure prompt and thorough neutralization of any basic catalysts or reagents.[1] | |
| Co-elution of Solvent with Product: The boiling point of the solvent may be close to that of the product, making removal by evaporation difficult and leading to contamination. | Select a solvent with a significantly different boiling point from the product for easier removal under reduced pressure. | |
| Slow Reaction Rate | Low Reaction Temperature Due to Solvent's Boiling Point: If the reaction requires heating, a low-boiling point solvent will limit the achievable reaction temperature. | Choose a solvent with a higher boiling point if the reaction needs to be performed at an elevated temperature. |
| Poor Solvation of the Nucleophile: The solvent may not effectively solvate the thioacetate anion, reducing its nucleophilicity. | Polar aprotic solvents like DMF are effective at solvating cations, leaving the anion more "naked" and nucleophilic, which can increase the reaction rate. |
Frequently Asked Questions (FAQs)
???+ question "What are the most commonly recommended solvents for thioacetate synthesis from alkyl halides?"
???+ question "Can water be used as a solvent for thioacetate synthesis?"
???+ question "How does solvent choice affect the reaction time?"
???+ question "Are there any 'green' or food-grade solvent options for thioacetate synthesis?"
???+ question "I am observing significant elimination byproducts. Can the solvent be the cause?"
Quantitative Data Summary
The choice of solvent can have a notable impact on the yield of thioacetate synthesis. The following table summarizes reported yields in different solvent systems.
| Starting Material | Thioacetate Source | Solvent | Base | Reaction Time | Yield | Reference |
| Alkyl Halide | Potassium Thioacetate | DMF | - | 1-2 hours | Not specified, but described as a "robust" procedure | [2] |
| Alkyl Halide | Potassium Thioacetate | Methanol | - | Not Specified | Not specified, but listed as a viable solvent | [2] |
| Organic Mesylates | Potassium Thioacetate | Water | Potassium Carbonate | Not Specified | "Excellent yield" | [3][4] |
| Benzyl Mesylate | Potassium Thioacetate | Water | Potassium Carbonate | Not Specified | >90% (GC-MS) | [5] |
| 3-methyl-2-buten-1-ol | Thioacetic Acid | n-hexane | - | 1 min - 24 hours | Not specified, reaction progress monitored | [6] |
Experimental Protocols
Method 1: S-Alkylation of an Alkyl Halide with Potassium Thioacetate in DMF
This protocol describes a general procedure for the synthesis of thioacetates via an SN2 reaction.[2]
Materials:
-
Alkyl halide (1.0 equivalent)
-
Potassium thioacetate (1.5 equivalents)
-
Dimethylformamide (DMF)
-
Brine solution
-
Hexanes
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve potassium thioacetate (1.5 equivalents) in DMF (10 volumes).
-
To this solution, add the alkyl halide (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1-2 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding brine solution (10 mL).[2]
-
Extract the aqueous layer with hexanes (3 x 10 mL).[2]
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thioacetate.
-
If necessary, purify the crude product by column chromatography on silica gel.
Method 2: Synthesis of Organic Thioacetates from Mesylates in Water
This protocol provides an environmentally friendly approach to thioacetate synthesis.[3][4]
Materials:
-
Organic mesylate (1.0 equivalent)
-
Potassium thioacetate
-
Potassium carbonate
-
Deionized water
Procedure:
-
Dissolve the organic mesylate in water.
-
Add potassium thioacetate and a mild base such as potassium carbonate to control the pH.
-
Stir the reaction at room temperature. The reaction is typically fast.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, perform a simple work-up, which may involve extraction with an organic solvent. The product is often obtained in high yield and purity without the need for further purification.[4]
Visualizations
Caption: Workflow for thioacetate synthesis via S-alkylation.
Caption: Impact of solvent properties on synthesis outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis of organic thioacetates in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient synthesis of organic thioacetates in water - Lookchem [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. WO2001077096A2 - Preparation of natural thioacetates and derivatives - Google Patents [patents.google.com]
Technical Support Center: Asymmetric Michael Addition of Thioacetic Acid
Welcome to the technical support center for the asymmetric Michael addition of thioacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for the asymmetric Michael addition of this compound to α,β-unsaturated compounds?
The conjugate addition of this compound to Michael acceptors is a powerful method for forming carbon-sulfur bonds in an enantioselective manner.[1][2] Several classes of catalysts have been successfully employed, with organocatalysts being a prominent and widely studied group.[3][4] Bifunctional organocatalysts, such as those based on thiourea and cinchona alkaloids, are particularly effective as they can activate both the nucleophile and the electrophile simultaneously.[1][5] Metal-based catalysts, for instance, those incorporating iron, have also been shown to be efficient for this transformation.[6]
Q2: How do bifunctional organocatalysts, like thiourea derivatives, promote enantioselectivity?
Bifunctional organocatalysts, such as Takemoto's catalyst (a thiourea derivative), facilitate the asymmetric Michael addition by creating a highly organized transition state.[1][7] The thiourea moiety activates the α,β-unsaturated ketone (Michael acceptor) through hydrogen bonding, while the tertiary amine group deprotonates the this compound (Michael donor), increasing its nucleophilicity. This dual activation brings the reactants into close proximity within a chiral environment, favoring the approach of the nucleophile from a specific face of the electrophile, thus leading to high enantioselectivity.[1][7]
Q3: Can the choice of solvent significantly impact the reaction's outcome?
Yes, the reaction medium can have a substantial effect on both the yield and the enantioselectivity of the asymmetric Michael addition.[1] For instance, in the Michael addition of this compound to chalcones catalyzed by a bifunctional amine thiourea, solvents like diethyl ether (Et2O) and tetrahydrofuran (THF) have been shown to provide the highest enantioselectivities.[1] In contrast, other solvents may lead to lower enantiomeric excess (ee).[1] It is crucial to screen a range of solvents during reaction optimization.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
-
Possible Cause: Suboptimal Catalyst Choice.
-
Solution: The catalyst's structure is critical for inducing chirality. Screen a variety of chiral catalysts, including different types of bifunctional organocatalysts (e.g., thiourea-based, cinchona alkaloid-based) or metal complexes. For example, while some cinchona alkaloids may show low ee, a bifunctional amine thiourea catalyst might provide significantly higher enantioselectivity for the same reaction.[1]
-
-
Possible Cause: Incorrect Reaction Temperature.
-
Solution: Temperature can influence the flexibility of the transition state. While lower temperatures often lead to higher enantioselectivity by favoring a more ordered transition state, this is not always the case. For the addition of this compound to chalcones, decreasing the temperature from room temperature to 0 °C surprisingly resulted in a decrease in enantioselectivity.[1] Therefore, it is essential to screen a range of temperatures to find the optimum for your specific substrate and catalyst system.
-
-
Possible Cause: Inappropriate Solvent.
-
Solution: The solvent can interfere with the non-covalent interactions between the catalyst and the substrates that are crucial for stereocontrol.[7] Non-polar aprotic solvents are often preferred as they are less likely to disrupt hydrogen bonding.[7] Conduct a solvent screen including ethers (e.g., Et2O, THF), halogenated solvents (e.g., CH2Cl2), and aromatic hydrocarbons (e.g., toluene).
-
Problem 2: Low Reaction Yield or Sluggish Reaction
-
Possible Cause: Insufficient Catalyst Activity or Loading.
-
Solution: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or higher) to see if the reaction rate and yield improve. However, be aware that higher catalyst loadings can sometimes lead to decreased enantioselectivity or the formation of side products.
-
-
Possible Cause: Weak Nucleophilicity of this compound.
-
Solution: While this compound is a common thiol source, its nucleophilicity can sometimes be a limiting factor. The use of a basic co-catalyst or a bifunctional catalyst with a basic moiety (like an amine) can help to deprotonate the this compound, thereby increasing its nucleophilicity.[1]
-
-
Possible Cause: Poor Solubility of Reactants or Catalyst.
-
Solution: Ensure that all components are fully dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent system or gently heating the reaction mixture (while monitoring the effect on enantioselectivity).
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Catalyst Interference.
-
Possible Cause: Formation of Side Products.
-
Solution: Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify potential side products. Common side reactions could include self-condensation of the α,β-unsaturated ketone or oxidation of the thiol. Adjusting the reaction conditions, such as temperature, reaction time, or order of addition of reagents, can help to minimize the formation of these impurities.
-
Data Presentation: Catalyst Performance in Asymmetric Michael Addition
The following tables summarize quantitative data for different catalytic systems used in the asymmetric Michael addition of thiols.
Table 1: Organocatalyzed Michael Addition of this compound to Chalcones [1]
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Bifunctional Amine Thiourea I | Et2O | 3-4 | >90 | 58 |
| 2 | Chiral Binaphthyl-derived Amine Thiourea II | Et2O | 3-4 | >90 | low |
| 3 | Quinine-based Thiourea III | Et2O | 3-4 | >90 | low |
| 4 | Quinine IV | Et2O | 3-4 | >90 | low |
| 5 | Quinidine V | Et2O | 3-4 | >90 | low |
| 6 | Quinine-OH VI | Et2O | 3-4 | >90 | low |
Table 2: Effect of Solvent on the Asymmetric Michael Addition of this compound to Chalcone using Catalyst I [1]
| Entry | Solvent | Temperature (°C) | ee (%) |
| 1 | Et2O | rt | 58 |
| 2 | Et2O | 0 | 44 |
| 3 | THF | rt | 58 |
| 4 | Toluene | rt | 40 |
| 5 | CH2Cl2 | rt | 34 |
| 6 | CHCl3 | rt | 30 |
| 7 | CH3CN | rt | 25 |
| 8 | Acetone | rt | 20 |
| 9 | EtOH | rt | 10 |
Experimental Protocols
General Procedure for the Organocatalytic Asymmetric Michael Addition of this compound to Chalcones [1]
To a solution of the chalcone (0.1 mmol) and the bifunctional amine thiourea catalyst I (0.01 mmol, 10 mol%) in diethyl ether (1.0 mL) is added this compound (0.12 mmol). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 3-4 hours). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired thioester product.
Visualizations
Caption: Experimental workflow for the asymmetric Michael addition.
Caption: Dual activation by a bifunctional thiourea catalyst.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. oaji.net [oaji.net]
- 4. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. corpus.ulaval.ca [corpus.ulaval.ca]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Thioacetic Acid Versus Other Sulfur Sources for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly in the realms of bioconjugation and materials science, "click chemistry" offers a powerful suite of reactions characterized by high efficiency, selectivity, and mild reaction conditions. Among these, sulfur-based click reactions, such as the thiol-ene and thia-Michael additions, are indispensable for the formation of stable carbon-sulfur bonds. The choice of the sulfur source is a critical parameter that dictates the reaction's success, influencing kinetics, yields, and functional group tolerance. This guide provides an objective comparison of thioacetic acid and other common sulfur sources, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
This compound emerges as a versatile and advantageous sulfur source for click chemistry, primarily due to its role as an in situ precursor for thiols. This approach mitigates the malodorous nature of volatile thiols and can offer greater control over the reaction by generating the reactive thiol species only when needed. While direct quantitative comparisons are sparse in the literature, the available data suggests that the reactivity of the thiol generated from this compound is comparable to, and in some cases, enhanced, particularly in radical-mediated reactions, compared to simple aliphatic or aromatic thiols. This guide will delve into the nuances of these comparisons, presenting the data in a clear, structured format.
Comparative Analysis of Sulfur Sources
The selection of a sulfur source for thiol-ene or thia-Michael reactions depends on several factors including the desired reactivity, stability of the starting material, and the tolerance of other functional groups present in the reacting molecules.
This compound
This compound (CH₃COSH) serves as a protected form of a thiol. The thiol can be generated in situ or in a preceding deprotection step. This two-step approach provides several advantages:
-
Odor Mitigation: this compound is less volatile and has a less pungent odor compared to many simple thiols.
-
Stability: The thioester is generally more stable to air oxidation than the corresponding free thiol.
-
Controlled Reaction: In situ generation of the thiol can provide better control over the concentration of the reactive species, potentially minimizing side reactions.
A key consideration is the need for a deprotection step, which typically involves basic hydrolysis.
Aliphatic and Aromatic Thiols
Directly using a free thiol, such as an aliphatic thiol (e.g., dodecanethiol) or an aromatic thiol (e.g., thiophenol), is a more direct approach.
-
Advantages:
-
Readily available with a wide range of functionalities.
-
Well-established reactivity in click chemistry.
-
-
Disadvantages:
-
Often have strong, unpleasant odors.
-
Susceptible to oxidation to disulfides, which can complicate reactions and purification.
-
Other Sulfur Sources
Beyond simple thiols and this compound, other reagents can serve as sulfur sources for click-type reactions:
-
Dithiocarbamates: These compounds can be used as precursors for thiols or participate directly in certain addition reactions.
-
Xanthates: Similar to dithiocarbamates, xanthates can be precursors to thiols.
-
S-Alkylisothiouronium salts: These are odorless, stable, and easily prepared alternatives to thiols for thia-Michael additions, reacting under alkaline conditions in water to generate the thiol in situ[1].
Quantitative Performance Data
Direct head-to-head comparisons of different sulfur sources under identical reaction conditions are not extensively documented. The following tables summarize available data from various sources to provide a comparative overview. Researchers should note that reaction conditions may vary between studies, impacting direct comparability.
Table 1: Performance in Thiol-Ene Reactions
| Sulfur Source | Alkene | Initiator/Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| This compound | Allyl-Glycine Peptide | DPAP/MAP, UV (365 nm) | DMF | Not Specified | >95% (on-resin) | [2] |
| Phenylthiol | Vinyl-containing silanes | Radical Initiator | Not Specified | Not Specified | High | [3] |
| Butylthiol | Vinyl-containing silanes | Radical Initiator | Not Specified | Not Specified | High | [3] |
| Thioglycolic Acid | Limonene | None (exothermic) | Neat | Fast | High | |
| Thioglycolic Acid | Styrene | Water/Glycerol | Neat | Not Specified | 91% |
General Reactivity Trend in Radical Thiol-Ene Reactions: Thiols with electron-acceptor substituents, which form resonance-stabilized radicals (like phenylthiol and this compound), are generally more reactive than thiols with electron-donating substituents (e.g., butylthiol)[3][4].
Table 2: Performance in Thia-Michael Additions
| Sulfur Source | Michael Acceptor | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Thiophenol | Chalcone | L-Proline (5 mol%) | [bmim]PF₆ | 1 h | 95 | [2] |
| Thiophenol | Ethyl Acrylate | Amberlyst® A21 | Neat | 3 h | 94 | [2][5] |
| Benzyl Mercaptan | Various | Not Specified | Not Specified | 5-20 min | Good to Excellent | [5] |
| This compound | Conjugated Alkenes | None | Neat | 5-60 min | Good to High | [6] |
| S-Alkylisothiouronium Salts | Electron-deficient olefins | NaOH | Water | 5-20 min | 71-93 | [1] |
Experimental Protocols
Protocol 1: Radical-Mediated Thiol-Ene Reaction with in situ Thiol Generation from this compound
This protocol is adapted from a procedure for the on-resin synthesis of thiolated peptides[2].
Materials:
-
Alkene-functionalized substrate (e.g., Allyl-Glycine resin)
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DPAP)
-
4-Methoxyacetophenone (MAP)
-
Dimethylformamide (DMF)
-
Base for deacetylation (e.g., a solution of sodium hydroxide or ammonium hydroxide)
-
UV lamp (365 nm)
Procedure:
-
Swell the alkene-functionalized resin in DMF.
-
Prepare a solution of this compound, DPAP, and MAP in DMF.
-
Add the solution to the resin and irradiate with a 365 nm UV lamp for a specified time to form the thioacetate intermediate.
-
Wash the resin thoroughly with DMF.
-
For deprotection to the free thiol, treat the resin with a basic solution (e.g., dilute NaOH or NH₄OH in a suitable solvent).
-
Monitor the deprotection reaction until completion.
-
Wash the resin to remove excess base and byproducts, yielding the resin-bound thiol.
Protocol 2: Base-Catalyzed Thia-Michael Addition
This is a general procedure for the addition of a thiol to an α,β-unsaturated carbonyl compound[5][7].
Materials:
-
Thiol (e.g., thiophenol, benzyl mercaptan) or a thiol precursor like S-alkylisothiouronium salt[1].
-
Michael acceptor (e.g., ethyl acrylate, chalcone)
-
Base catalyst (e.g., triethylamine, NaOH, or a solid-supported base like Amberlyst® A21)
-
Solvent (or neat conditions)
Procedure:
-
Dissolve the Michael acceptor and the thiol in a suitable solvent in a reaction flask. If using a solid-supported catalyst or neat conditions, omit the solvent.
-
Add the base catalyst to the mixture. For S-alkylisothiouronium salts, an aqueous NaOH solution is used[1].
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or NMR). Reactions are often complete within a few hours.
-
Upon completion, if a soluble base was used, quench the reaction with a mild acid and perform an aqueous workup. If a solid-supported catalyst was used, filter it off.
-
Purify the product by column chromatography if necessary.
Visualizing the Chemistry: Diagrams
Thiol-Ene Reaction Mechanisms
The thiol-ene reaction can proceed through either a radical or a nucleophilic (Michael addition) pathway, depending on the nature of the alkene and the reaction conditions.
Workflow for this compound in Click Chemistry
The use of this compound typically involves a two-step sequence: formation of the thioacetate adduct followed by deprotection to reveal the free thiol.
Conclusion
This compound stands out as a highly valuable sulfur source in click chemistry, offering a practical solution to the challenges associated with the direct use of thiols, such as their potent odor and susceptibility to oxidation. Its ability to generate thiols in situ provides a controlled and efficient means of participating in both radical-mediated thiol-ene and nucleophilic thia-Michael additions. While direct, quantitative, side-by-side comparisons with other thiols are not always readily available, the existing literature supports the high reactivity and utility of this compound-derived thiols. For applications in bioconjugation and materials science where control, cleanliness, and odor are significant concerns, this compound presents a compelling alternative to traditional thiols. Other emerging sulfur sources, such as S-alkylisothiouronium salts, further expand the toolkit for researchers, offering odorless and stable options for aqueous-based click chemistry. The choice of sulfur source will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired reaction kinetics, and practical laboratory considerations.
References
- 1. Thia-Michael Addition Using Cheap and Odorless S-Alkylisothiouronium Salts as Thiol Equivalents in Water [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? [mdpi.com]
- 5. Thia-Michael Reaction under Heterogeneous Catalysis [mdpi.com]
- 6. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 7. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thioacetic Acid vs. L-cysteine as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate reducing agent is a critical step in various experimental and developmental workflows, particularly in protein chemistry, drug formulation, and nanoparticle synthesis. Both thioacetic acid and L-cysteine are thiol-containing molecules capable of reducing disulfide bonds and other moieties, yet they possess distinct chemical properties that influence their efficacy, reactivity, and suitability for different applications. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the selection of the optimal reducing agent for specific research needs.
Executive Summary
L-cysteine, a naturally occurring amino acid, and this compound, a synthetic thiol, are both effective reducing agents. The primary distinction in their reactivity stems from the significant difference in the pKa of their respective thiol groups. This compound's lower pKa results in a higher concentration of the reactive thiolate anion at a given pH, suggesting potentially faster reaction kinetics under certain conditions. However, L-cysteine's biocompatibility and established role in biological systems make it a preferred choice in many life science applications. A direct comparison in the reduction of vanadium(V) demonstrated L-cysteine to be the stronger reducing agent in that specific context.
Quantitative Data Comparison
The following table summarizes the key physicochemical properties and available comparative data for this compound and L-cysteine.
| Property | This compound | L-cysteine | References |
| Chemical Formula | C₂H₄OS | C₃H₇NO₂S | [1][2] |
| Molar Mass | 76.12 g/mol | 121.16 g/mol | [1][2] |
| Thiol pKa | ~3.4 | ~8.3 - 8.5 | [2][3] |
| Standard Redox Potential (E₀') | Not readily available in literature | -0.226 V (for Cysteine/Cystine couple) | [4] |
| Relative Reducing Strength | Weaker than L-cysteine in the reduction of V(V) | Stronger than this compound in the reduction of V(V) | |
| Optimal pH Range for Reduction | Effective over a broad pH range due to low pKa | Typically pH 7.0 - 8.5 to favor thiolate formation | [3] |
| Key Applications | Organic synthesis, introduction of thiol groups | Protein disulfide bond reduction, antioxidant in pharmaceuticals, cell culture media component | [2][3] |
| Toxicity & Odor | Toxic, strong unpleasant odor | Non-toxic, odorless | [5] |
| Stability | Relatively unstable, especially in solution | More stable, especially as the hydrochloride salt | [3] |
Mechanism of Action: Thiol-Disulfide Exchange
The primary mechanism by which both this compound and L-cysteine reduce disulfide bonds is through a thiol-disulfide exchange reaction. The reaction is initiated by the nucleophilic attack of the deprotonated thiol group (thiolate anion) on one of the sulfur atoms of the disulfide bond. This leads to the formation of a mixed disulfide intermediate, which is then attacked by a second thiol molecule to yield two molecules of the reduced thiol and the original disulfide is cleaved. The concentration of the highly reactive thiolate anion is pH-dependent, as governed by the Henderson-Hasselbalch equation.
Experimental Protocols
Quantification of Free Thiols using Ellman's Assay
This protocol is used to determine the concentration of free thiol groups in a sample, which can be used to monitor the progress of a disulfide reduction reaction.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
Dissolve 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) in the reaction buffer to a final concentration of 4 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample containing the thiol to be quantified.
-
Prepare a blank solution containing the reaction buffer without the sample.
-
-
Reaction:
-
To a suitable volume of the sample and blank, add a specific volume of the DTNB solution.
-
Mix thoroughly and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the sample and blank at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the sample.
-
Calculate the concentration of free thiols using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the 2-nitro-5-thiobenzoate (TNB²⁻) anion produced is 14,150 M⁻¹cm⁻¹.
-
Analysis of Disulfide Bond Reduction by Mass Spectrometry
This protocol provides a general workflow for analyzing the reduction of disulfide bonds in proteins.
Methodology:
-
Reduction:
-
Dissolve the protein sample in a suitable buffer.
-
Add the chosen reducing agent (this compound or L-cysteine) to the desired final concentration.
-
Incubate the reaction mixture under controlled conditions of temperature and time to allow for disulfide bond reduction.
-
-
Alkylation:
-
To prevent the re-formation of disulfide bonds, alkylate the newly formed free thiol groups using an alkylating agent such as iodoacetamide.
-
-
Proteolytic Digestion:
-
Digest the reduced and alkylated protein into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Analyze the MS/MS data to identify the peptides containing modified cysteine residues, confirming the reduction of the original disulfide bonds.
-
Concluding Remarks
The choice between this compound and L-cysteine as a reducing agent should be guided by the specific requirements of the application. For applications demanding high reactivity, especially at lower pH, and where potential toxicity and odor are not primary concerns, this compound may be a viable option. Conversely, for most biological and pharmaceutical applications where biocompatibility, stability, and low toxicity are paramount, L-cysteine is the superior choice. The provided experimental protocols can be adapted to quantitatively assess the efficacy of each reducing agent for a particular substrate, enabling an evidence-based selection for your research and development needs. Further research is warranted to determine the standard redox potential of the this compound/disulfide couple to allow for a more complete thermodynamic comparison.
References
- 1. This compound | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Non-equilibrium thermodynamics of thiol/disulfide redox systems: A perspective on redox systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Thioacetic Acid and Ethanethiol for Vanadium(V) Reduction
For researchers, scientists, and drug development professionals, understanding the nuances of reducing agents is critical for a variety of applications, including the synthesis of vanadium-based therapeutic compounds. This guide provides an in-depth comparison of the efficacy of thioacetic acid and ethanethiol in the reduction of Vanadium(V) to Vanadium(IV), supported by available experimental data and mechanistic insights.
Executive Summary
This compound demonstrates superior efficacy as a reducing agent for Vanadium(V) compared to ethanethiol. The reduction process with this compound is proton-catalyzed, rendering it effective in acidic environments. In contrast, ethanethiol's capacity to reduce V(V) is significantly restricted to highly acidic conditions, specifically at a pH below 2. A crucial mechanistic feature for both thiols is the initial formation of a V(V)-thioester intermediate, which subsequently undergoes reduction to V(IV).
Comparative Efficacy
Based on spectroscopic and chromatographic analyses, the order of reducing strength for V(V) among selected thiols is: L-cysteine > This compound > ethanethiol [1]. This indicates that under comparable conditions, this compound will reduce V(V) more effectively than ethanethiol.
The differing efficacy is largely attributed to the influence of pH on the reaction kinetics. The reduction of V(V) by this compound is proton-catalyzed, meaning the reaction rate is enhanced in the presence of protons (acidic conditions)[1]. Conversely, the reducing activity of ethanethiol is not proton-dependent and is only observed at a pH less than 2[1]. Above this pH, no significant reduction of V(V) by ethanethiol occurs[1]. This stark difference in pH dependence is a critical factor in selecting the appropriate reducing agent for a specific application.
Mechanistic Pathways
The reduction of V(V) by both this compound and ethanethiol proceeds through the formation of a V(V)-thioester intermediate[1]. This intermediate is a crucial step preceding the redox reaction that yields V(IV).
General Reaction Pathway:
Caption: Generalized two-step mechanism for V(V) reduction by thiols.
This compound: In the case of this compound, the proton-catalyzed nature of the reaction suggests that protonation of the vanadate species or the this compound itself facilitates the formation of the V(V)-thioester intermediate, thereby accelerating the overall reduction rate.
Ethanethiol: For ethanethiol, the lack of proton-dependency and the narrow effective pH range suggest a different activation mechanism for the formation of the thioester intermediate, which is only favorable under highly acidic conditions.
Experimental Protocols
Protocol: Spectrophotometric Analysis of V(V) Reduction
This method monitors the decrease in the concentration of V(V) over time by observing changes in absorbance at a specific wavelength.
1. Reagents and Equipment:
- Vanadium(V) stock solution (e.g., from Sodium Metavanadate, NaVO₃) of known concentration.
- This compound solution of known concentration.
- Ethanethiol solution of known concentration.
- Buffer solutions of various pH values.
- UV-Vis Spectrophotometer.
- Quartz cuvettes.
2. Procedure:
- Prepare a series of buffered solutions at desired pH values.
- In a quartz cuvette, add the buffer solution and the V(V) stock solution to achieve the desired initial concentration.
- Record the initial absorbance of the V(V) solution at its maximum absorbance wavelength (λmax).
- Initiate the reaction by adding a known concentration of either this compound or ethanethiol to the cuvette.
- Immediately begin recording the absorbance at the λmax of V(V) at regular time intervals.
- Continue monitoring until the absorbance stabilizes, indicating the completion of the reaction.
- The rate of reduction can be determined from the change in absorbance over time. The final V(V) concentration and the percentage of reduction can be calculated using the Beer-Lambert law.
Protocol: Ion Chromatography for Speciation of Vanadium
Ion chromatography is used to separate and quantify the different oxidation states of vanadium (V(V) and V(IV)) in a sample.
1. Reagents and Equipment:
- Ion chromatograph (IC) system equipped with a suitable column (e.g., anion-exchange).
- Eluent solution (mobile phase), the composition of which depends on the column and detector used.
- Standard solutions of V(V) and V(IV) of known concentrations.
- Samples from the reduction reaction at different time points.
2. Procedure:
- Prepare the eluent and equilibrate the IC system.
- Inject a known volume of the reaction mixture (quenched at a specific time point) into the IC system.
- The different vanadium species (V(V) and V(IV)) will be separated on the column based on their charge and affinity for the stationary phase.
- A detector (e.g., ICP-MS or a conductivity detector) is used to quantify the concentration of each eluted species.
- By analyzing samples taken at different reaction times, the rate of V(V) reduction and V(IV) formation can be determined.
Data Presentation
Due to the limited availability of direct quantitative comparative data in the public domain, a representative table illustrating the expected qualitative and semi-quantitative outcomes is presented below.
| Parameter | This compound | Ethanethiol | Reference |
| Relative Reducing Strength | Stronger | Weaker | [1] |
| pH Dependence | Proton-catalyzed | Effective only at pH < 2 | [1] |
| Reaction Intermediate | V(V)-thioester | V(V)-thioester | [1] |
| Optimal pH for Reduction | Acidic | Highly Acidic (pH < 2) | [1] |
Conclusion
For applications requiring the reduction of Vanadium(V), this compound is the more versatile and efficient choice compared to ethanethiol. Its effectiveness across a broader acidic pH range, coupled with its superior reducing strength, makes it a more practical reagent in many research and development settings. The utility of ethanethiol is limited to very specific, highly acidic conditions. The formation of a V(V)-thioester intermediate is a common mechanistic feature for both, highlighting a key step in the reduction pathway of V(V) by thiol-containing compounds. Further quantitative studies are warranted to fully elucidate the kinetic parameters of these reactions under various conditions.
References
A Researcher's Guide to the Quantitative Analysis of Thioacetic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reagents, intermediates, and products is paramount. Thioacetic acid (TAA), a common reagent for introducing thiol groups and a key component in reactions like the Staudinger ligation, requires precise monitoring for reaction optimization and quality control. This guide provides a comparative overview of common analytical methods for the quantification of this compound in reaction mixtures, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.
Method Comparison Overview
The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry. Each method offers a unique set of advantages and limitations.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry (Ellman's Assay) | Iodometric Titration |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile derivatives followed by mass spectrometric detection. | Colorimetric reaction of the thiol group with DTNB. | Redox titration with an iodine standard. |
| Selectivity | High | Very High | Moderate to Low | Low |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Speed | Moderate (10-30 min per sample) | Moderate to long (20-40 min per sample, plus derivatization time) | Fast (< 30 min per sample) | Fast (< 15 min per sample) |
| Sample Prep | Simple filtration and dilution. | More complex, requires derivatization. | Simple, requires buffering and reagent addition. | Simple, requires dissolution. |
| Cost | High (instrumentation) | High (instrumentation and reagents) | Low (instrumentation and reagents) | Very Low (glassware and reagents) |
| Typical LOD | 10-100 ng/mL | 1-10 pg/mL | ~1 µg/mL | ~100 µg/mL |
| Typical LOQ | 50-500 ng/mL | 5-50 pg/mL | ~5 µg/mL | ~500 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.99 | N/A |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 5% |
Note: The performance data in this table are representative values based on literature for this compound and similar thiol/carboxylic acid compounds and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode with UV detection, is a powerful technique for the quantification of this compound in complex reaction mixtures due to its high selectivity and sensitivity.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 70:30 (v/v) mixture of the aqueous buffer and organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 230-240 nm.
-
Injection Volume: 10-20 µL.
2. Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. Calibration:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography (GC)
GC is a highly sensitive technique for volatile compounds. Due to the polarity and relatively low volatility of this compound, derivatization is often employed to improve its chromatographic properties and thermal stability. GC coupled with a mass spectrometer (GC-MS) provides excellent selectivity and sensitivity.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.
2. Derivatization and Sample Preparation:
-
Derivatizing Agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is commonly used to convert the acidic proton of the thiol group to a less polar trimethylsilyl (TMS) group.
-
Evaporate a known volume of the reaction mixture aliquot to dryness under a stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent (e.g., acetonitrile or pyridine) to the dried residue.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
3. Calibration:
-
Prepare calibration standards of this compound and derivatize them in the same manner as the samples.
-
Construct a calibration curve by plotting the peak area of the characteristic ion of the derivatized this compound against the concentration.
UV-Vis Spectrophotometry (Ellman's Assay)
This colorimetric method is based on the reaction of the thiol group of this compound with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][2][3] This method is simple and rapid but may suffer from interference from other thiol-containing compounds in the reaction mixture.
Experimental Protocol: Ellman's Assay
1. Reagents and Instrumentation:
-
Spectrophotometer: A UV-Vis spectrophotometer capable of measuring absorbance at 412 nm.
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in the reaction buffer.[1]
-
Standard: A solution of a known thiol, such as cysteine or this compound itself, for calibration.
2. Assay Procedure:
-
Prepare a blank by mixing the reaction buffer and the Ellman's reagent solution.
-
Prepare standards by adding known concentrations of the thiol standard to the reaction buffer and Ellman's reagent solution.
-
Prepare the sample by adding a diluted aliquot of the reaction mixture to the reaction buffer and Ellman's reagent solution.
-
Incubate all solutions at room temperature for 15 minutes.[1]
-
Measure the absorbance of the standards and the sample at 412 nm against the blank.
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the standards.
Titrimetry (Iodometric Titration)
Iodometric titration is a classical chemical method that can be used to quantify this compound. It involves the oxidation of the thiol group by a known excess of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate solution.[4][5] This method is simple and inexpensive but lacks selectivity and is generally less sensitive than chromatographic and spectroscopic methods.
Experimental Protocol: Iodometric Titration
1. Reagents and Apparatus:
-
Standard Iodine Solution: 0.1 N iodine solution.
-
Standard Sodium Thiosulfate Solution: 0.1 N sodium thiosulfate solution.
-
Starch Indicator Solution: 1% (w/v) starch solution.
-
Acidic Medium: Dilute sulfuric acid or acetic acid.
-
Standard laboratory glassware (burette, pipette, Erlenmeyer flask).
2. Titration Procedure:
-
Pipette a known volume of the reaction mixture into an Erlenmeyer flask.
-
Add a known excess of the standard iodine solution and a small amount of acid.
-
Allow the reaction to proceed for a few minutes.
-
Titrate the excess, unreacted iodine with the standard sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add a few drops of the starch indicator solution, which will turn the solution blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
The amount of this compound is calculated from the amount of iodine consumed in the reaction.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical step in ensuring the reliability of experimental data. For high-throughput screening and applications requiring high sensitivity and selectivity, HPLC-UV and GC-MS are the methods of choice, with the latter being particularly suitable for complex matrices where unequivocal identification is necessary. For rapid, routine in-process checks where high precision is not the primary concern and the reaction mixture is relatively simple, UV-Vis spectrophotometry (Ellman's Assay) offers a cost-effective and straightforward alternative. Iodometric titration , while being the most economical method, is best suited for the quantification of this compound in bulk or in simple, clean reaction systems where potential interferences from other reducing or oxidizing agents are minimal. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most suitable method for their specific analytical needs.
References
A Comparative Guide to Thioic Acid Quantification: HPLC-UV and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of thioic acids (thiols) is crucial for understanding cellular redox biology, protein function, and drug metabolism. This guide provides an objective comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection protocol against other common analytical techniques, supported by experimental data and detailed methodologies.
The quantification of sulfhydryl groups (-SH) in biomolecules is a fundamental aspect of various research fields. This document outlines a standard HPLC-UV protocol for thioic acid quantification, primarily through derivatization with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and compares its performance with three alternative methods: a direct spectrophotometric assay using Ellman's reagent, HPLC with fluorescence detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Comparative Performance of Thioic Acid Quantification Methods
The choice of an appropriate analytical method for thioic acid quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods.
| Parameter | HPLC-UV with DTNB | Spectrophotometric (Ellman's Assay) | HPLC-Fluorescence with SBD-F | LC-MS/MS |
| Principle | Chromatographic separation of DTNB-derivatized thiols followed by UV detection. | Colorimetric measurement of the TNB anion produced from the reaction of thiols with DTNB. | Chromatographic separation of fluorescently-tagged thiols. | Mass-based detection and quantification of thiols, often after derivatization. |
| Detection Limit | ~7.5-15 pmol[1][2][3] | ~0.41 µmol/L[4] | ~2-25 nM[5] | As low as 0.01 ng/mL[6] |
| **Linearity (R²) ** | > 0.999[7] | Good linearity over 0-41 µmol/L[4] | > 0.999[8][9] | > 0.99[6] |
| Precision (RSD%) | 1.6 - 4.6%[2] | ~6%[4] | Intra-day: 2.2-8.4%, Inter-day: 1.8-13.7%[8][9] | < 10%[6] |
| Accuracy/Recovery | 95.1 - 99.4%[2] | Not explicitly stated | 91-107% (intra-day), 94-124% (inter-day)[9] | 80-125%[6] |
| Selectivity | High (separates different thiols) | Low (measures total free thiols)[1] | High (separates different thiols) | Very High (mass-based specificity) |
| Throughput | Moderate | High | Moderate | High (with automation) |
Experimental Protocols
This section provides detailed methodologies for the four compared analytical techniques for thioic acid quantification.
HPLC-UV Protocol for Thioic Acid Quantification
This method is based on the pre-column derivatization of thiols with DTNB, followed by reversed-phase HPLC separation and UV detection of the resulting 5-thio-2-nitrobenzoic acid (TNB) and thiol-TNB adducts.
Materials:
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
For total thiols, incubate the sample with DTNB solution.
-
For disulfide quantification, the sample is first reduced with a reducing agent like NaBH₄, followed by reaction with DTNB.[1]
-
-
Derivatization: Mix the sample with DTNB solution and incubate to allow for the reaction to complete.
-
HPLC Analysis:
-
Mobile Phase A: 0.9% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example, 0-30% B over 9 minutes, then to 80% B in 7 minutes.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 50 µL.[1]
-
Detection: UV at 326 nm.[1] While the TNB anion has a maximum absorbance at 412 nm in solution, under acidic HPLC conditions, the maximum absorption shifts to around 326 nm.[1]
-
-
Quantification: Create a standard curve using a known concentration of a thiol standard (e.g., cysteine or glutathione).
References
- 1. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Dithioacetic Acid and Thioacetic Acid
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of sulfur-containing reagents is paramount. Thioacetic acid and its dithio analogue, dithis compound, are two such fundamental building blocks in organic synthesis, primarily utilized for the introduction of thiol and dithiocarboxylate functionalities, respectively. This guide provides an objective comparison of the common synthesis routes for these two compounds, supported by available experimental data and detailed protocols to inform laboratory practice.
Synthesis of this compound: A Review of Common Routes
This compound (CH₃COSH) is a widely used reagent, and consequently, several methods for its synthesis have been developed and optimized. The choice of a particular route often depends on the desired scale, available starting materials, and safety considerations.
Comparison of this compound Synthesis Routes
The following table summarizes the key aspects of the most prevalent methods for synthesizing this compound.
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Route 1 | Acetic Anhydride | Hydrogen Sulfide (H₂S) | 72-92%[1] | Nearly Pure[1] | Good to excellent yield, well-established procedure. | Requires handling of highly toxic and flammable H₂S gas. |
| Route 2 | Glacial Acetic Acid | Phosphorus Pentasulfide (P₄S₁₀) | ~25%[2] | Not specified | Simple setup. | Low yield, vigorous reaction that can be difficult to control.[2] |
| Route 3 | Ketene | Hydrogen Sulfide (H₂S) | 65%[3] | >98%[3] | Good yield and high purity.[3] | Ketene is highly reactive and toxic, requiring specialized equipment. |
| Route 4 | Acetic Anhydride | Acidic Sodium Sulfide (NaSH) | 67-70% | Not specified | Avoids direct handling of H₂S gas by generating it in situ. | Yield may be lower than direct H₂S methods. |
Experimental Protocol: Synthesis of this compound from Acetic Anhydride and Hydrogen Sulfide
This protocol is adapted from a well-established procedure and should be performed in a well-ventilated fume hood due to the use of highly toxic hydrogen sulfide.[1]
Materials:
-
Acetic anhydride (95%)
-
Hydrogen sulfide (gas)
-
Powdered sodium hydroxide (catalyst)
-
Anhydrous calcium sulfate (drying agent)
Procedure:
-
A 200-mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube with a thermometer.
-
The flask is charged with 107 g (100 ml, 1 mole) of 95% acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide.[1]
-
The apparatus is weighed to monitor the addition of hydrogen sulfide.
-
Hydrogen sulfide gas is bubbled through the stirred reaction mixture. The reaction is exothermic, and the temperature should be maintained between 50-55°C using intermittent cooling.[1]
-
After the initial exothermic phase, the mixture is heated to maintain the 50-55°C temperature as H₂S absorption continues.
-
The reaction is complete when H₂S is no longer absorbed, typically after about 6 hours, with a weight gain of approximately 31 g.[1]
-
The reaction mixture is then transferred to a distillation apparatus. A rapid distillation at reduced pressure (e.g., 200 mm) is performed to separate the product from the sodium salts.[1]
-
The distillate, a mixture of this compound and acetic acid, is collected.
-
Fractional distillation of the distillate at atmospheric pressure through an efficient column yields nearly pure this compound, boiling at 86–88°C.[1] The reported yield for this procedure is between 72-76%.[1]
Synthesis of Dithis compound: The Grignard Route
The synthesis of dithis compound (CH₃CSSH) is less commonly reported in the literature compared to its monothio counterpart. The most established method involves the use of a Grignard reagent.[4][5]
Synthesis Pathway
The synthesis proceeds via the nucleophilic addition of a methyl carbanion equivalent, typically from a Grignard reagent like methylmagnesium iodide (CH₃MgI), to one of the C=S double bonds of carbon disulfide (CS₂).[4] This is followed by an acidic workup to protonate the resulting dithioacetate salt.
Quantitative Data
Specific and reproducible quantitative data, such as yield and purity, for the synthesis and isolation of dithis compound are not extensively reported in readily available scientific literature.[4] This may be due to the compound's potential instability. However, the synthesis of its ester derivatives (dithioesters) via a similar route is a common and efficient process.[6]
Experimental Protocol: Synthesis of Dithis compound
The following is a representative protocol for the synthesis of dithis compound. Note that the isolation of the free acid can be challenging, and the intermediate salt is often used directly for subsequent reactions.
Materials:
-
Magnesium turnings
-
Iodomethane (Methyl iodide)
-
Anhydrous diethyl ether
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) are placed in anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Iodomethane (1.2 equivalents) dissolved in anhydrous diethyl ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Formation of the Dithioacetate Salt: The Grignard solution is cooled in an ice bath. Carbon disulfide (1.0 equivalent), dissolved in anhydrous diethyl ether, is added dropwise to the stirred Grignard reagent. The reaction is exothermic and should be kept cool. A precipitate of the magnesium salt of dithis compound will form.
-
Acidification: The reaction mixture is cooled, and 1 M hydrochloric acid is slowly added with vigorous stirring until the precipitate dissolves and the aqueous layer is acidic.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude dithis compound may be purified by distillation, though care must be taken due to its potential instability.
Visualizing the Synthesis Pathways and Workflows
To better illustrate the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Synthesis Routes for this compound.
Caption: Synthesis of Dithis compound via the Grignard Route.
Caption: General Experimental Workflow for Synthesis.
Comparative Summary and Conclusion
The synthesis of This compound is well-documented, with several viable routes offering a range of yields and presenting different safety and handling challenges. The reaction of acetic anhydride with hydrogen sulfide appears to be a balanced choice, providing good yields with a well-established protocol, provided the necessary safety precautions for handling H₂S are in place.[1] For situations where the direct use of H₂S is undesirable, generation in situ from acidic sodium sulfide offers a reasonable alternative.
In contrast, the synthesis of dithis compound is less thoroughly documented in terms of quantitative outcomes. While the Grignard-based route is the accepted method, the lack of readily available data on yield and purity suggests that the isolation of the pure acid may be challenging or that the compound is less stable than its monothio counterpart.[4] Researchers may find that the synthesis and immediate use of the dithioacetate salt is a more practical approach for many applications.
For professionals in drug development and chemical research, the choice between these synthetic targets and their respective routes will depend on the specific application, scale, and available resources. The well-characterized nature of this compound synthesis provides a higher degree of predictability, while the synthesis of dithis compound may require further optimization and characterization at the laboratory level.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US20080161597A1 - Method For the Production of a this compound and Salts Thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic and Chromatographic Analysis of Vanadium(V) and Vanadium(IV) with Thioacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the speciation of vanadium(V) and vanadium(IV), with a focus on the use of thioacetic acid. The redox activity and coordination chemistry of vanadium ions are critical in various biological and environmental systems, making their accurate quantification essential in research and development. This document outlines the principles, experimental protocols, and performance characteristics of the this compound-based method alongside alternative and more established techniques, offering a valuable resource for selecting the appropriate analytical approach.
Overview of Vanadium Speciation Analysis
The distinct toxicological and physiological effects of different vanadium oxidation states, primarily V(V) and V(IV), necessitate analytical methods capable of their individual quantification. This compound has been investigated as a reagent for this purpose, primarily in conjunction with chromatographic and spectroscopic techniques. The interaction involves the reduction of V(V) to V(IV) by this compound, a process that is proton-catalyzed and proceeds through the formation of a V(V)-thioester intermediate.[1] This reactivity forms the basis for analytical strategies aimed at vanadium speciation.
The this compound Method: A Combined Chromatographic and Spectroscopic Approach
The analytical approach for vanadium speciation using this compound typically involves a two-step process: the reaction of the vanadium species with this compound followed by chromatographic separation and spectroscopic detection. A key feature of this method is the use of a competing ligand, such as ethylenediaminetetraacetic acid (EDTA), to facilitate the chromatographic determination of the V(V) and V(IV) species.[1]
Signaling Pathway of V(V) Reduction by this compound
The reduction of V(V) by this compound is a critical step in this analytical method. The process is understood to be proton-catalyzed, highlighting the influence of pH on the reaction kinetics.
Caption: Proton-catalyzed reduction of V(V) by this compound.
Experimental Workflow
The general workflow for the analysis of V(V) and V(IV) using this compound combined with ion chromatography is depicted below.
Caption: Experimental workflow for V(V) and V(IV) analysis.
Comparison with Alternative Analytical Methods
While the this compound method provides a basis for vanadium speciation, several other methods are more commonly employed and have well-documented performance characteristics. The following tables provide a comparative overview of these alternatives.
Performance Comparison of Analytical Methods for Vanadium Speciation
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| This compound Method | Redox reaction followed by IC-UV/Vis | Not Reported | Not Reported | Not Reported | [1] |
| IC-ICP-OES (with EDTA) | Ion chromatography separation of V(IV)-EDTA and V(V)-EDTA complexes with Inductively Coupled Plasma - Optical Emission Spectrometry detection. | V(IV): 2 µg/L, V(V): 2 µg/L (with ultrasonic nebulizer) | V(IV): 0.26 mg/L, V(V): 0.17 mg/L (with ultrasonic nebulizer) | 2-100 mg/L for V(IV), 10-100 mg/L for V(V) | [2] |
| HPLC-ICP-AES | High-Performance Liquid Chromatography separation with Inductively Coupled Plasma - Atomic Emission Spectrometry detection. | 1 µg/mL | Not Reported | Not Reported | [3] |
| IC-UV/Vis (with EDTA) | Ion chromatography separation of V(IV)-EDTA and V(V)-EDTA complexes with UV/Vis detection. | ~5 x 10⁻⁶ mol/dm³ (~0.25 mg/L) | Not Reported | Up to 5 x 10⁻⁴ mol/dm³ | [4] |
Comparison of Thiol Reagents for V(V) Reduction
Different thiol compounds exhibit varying efficiencies in reducing V(V). This reactivity is a crucial factor in the selection of a reagent for analytical purposes.
| Thiol Compound | Relative Reducing Strength for V(V) | Key Characteristics | Reference |
| L-cysteine | Strongest | Proton-catalyzed reduction. | [1] |
| This compound | Intermediate | Proton-catalyzed reduction; forms a V(V)-thioester intermediate. | [1] |
| Ethanethiol | Weakest | Reduction does not appear to be proton-dependent. | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of analytical results. Below are generalized protocols for the this compound method and a common alternative.
Protocol for Vanadium Speciation using this compound and Ion Chromatography
1. Reagent Preparation:
-
Prepare standard solutions of V(V) (e.g., from NH₄VO₃) and V(IV) (e.g., from VOSO₄·5H₂O) in deionized water.
-
Prepare a fresh solution of this compound in deionized water.
-
Prepare a stock solution of EDTA (e.g., Na₂EDTA) in deionized water.
-
Prepare the chromatographic eluent (specific composition will depend on the column and instrumentation, but will typically be a buffered solution).
2. Sample Reaction:
-
To a known volume of the sample containing vanadium species, add a specific concentration of the this compound solution.
-
Allow the reaction to proceed for a defined period at a controlled pH and temperature. The pH is critical as the reduction of V(V) is proton-catalyzed.[1]
3. Ligand Exchange:
-
After the reaction with this compound, add an excess of the EDTA solution to the sample. This step is crucial to form stable V(IV)-EDTA and V(V)-EDTA complexes for chromatographic separation.[1]
4. Chromatographic Analysis:
-
Inject the prepared sample into an ion chromatograph equipped with an anion-exchange column.
-
Elute the vanadium-EDTA complexes using the prepared eluent.
-
Monitor the column effluent with a spectrophotometric detector at a wavelength suitable for the detection of the V-EDTA complexes.
5. Quantification:
-
Prepare a series of calibration standards of V(IV) and V(V) and subject them to the same reaction and ligand exchange procedure.
-
Construct calibration curves by plotting the peak areas against the concentrations of the standards.
-
Determine the concentrations of V(IV) and V(V) in the sample by comparing their peak areas to the calibration curves.
Protocol for Vanadium Speciation using IC-ICP-OES with EDTA
1. Reagent Preparation:
-
Prepare standard solutions of V(IV) and V(V) and a stock solution of EDTA as described above.
-
Prepare the eluent, which may consist of a carbonate/bicarbonate buffer spiked with EDTA.[2]
2. Sample Preparation:
-
To the sample, add a sufficient amount of EDTA to complex all the vanadium species present.
3. Chromatographic and Spectrometric Analysis:
-
Inject the sample into an ion chromatograph coupled to an ICP-OES instrument.
-
Separate the V(IV)-EDTA and V(V)-EDTA complexes on an anion-exchange column.
-
Introduce the eluent from the column into the ICP-OES for element-specific detection and quantification of vanadium.
4. Quantification:
-
Prepare and analyze calibration standards of V(IV)-EDTA and V(V)-EDTA.
-
Generate calibration curves and determine the concentrations of the vanadium species in the sample.
Conclusion
The use of this compound in combination with ion chromatography and spectrophotometry presents a viable approach for the speciation of V(V) and V(IV). The method relies on the controlled reduction of V(V) and the subsequent complexation of both species with EDTA for separation and detection. While the principles of this method are established, detailed quantitative performance data is not as readily available in the literature compared to more established techniques like IC-ICP-OES.
For researchers requiring high sensitivity and well-validated quantitative results, methods such as IC-ICP-OES offer a more robust and documented alternative. However, the this compound method may offer advantages in specific applications, particularly where the redox chemistry of thiols with vanadium is of direct interest. The choice of analytical method will ultimately depend on the specific research question, the required sensitivity and accuracy, and the available instrumentation. Further research to quantify the performance of the this compound method would be beneficial for its broader application in the field.
References
- 1. Investigation of thiol compounds (L-cysteine, this compound and ethanethiol) with V(V) and V(IV) using combined spectroscopy and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. Speciation of vanadium(IV) and vanadium(V) using ion-exchange chromatography and ICP-AES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Thioacetic Acid: A Superior and Safer Alternative to Hydrogen Sulfide in Modern Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of a sulfur source is critical for efficiency, safety, and yield. While hydrogen sulfide (H₂S) has been a traditional reagent for introducing thiol functionalities, its gaseous nature, extreme toxicity, and unpleasant odor pose significant challenges in a laboratory setting. Thioacetic acid (CH₃COSH) has emerged as a compelling substitute, offering a safer and more versatile liquid alternative for a wide range of synthetic transformations. This guide provides an objective comparison of this compound and hydrogen sulfide, supported by experimental data, to inform the selection of the optimal sulfur transfer reagent.
Performance Comparison: this compound vs. Hydrogen Sulfide/Sodium Hydrosulfide
This compound consistently demonstrates comparable or superior performance to hydrogen sulfide and its salt, sodium hydrosulfide (NaSH), in key synthetic applications such as the synthesis of thiols and sulfur-containing heterocycles. Its advantages include milder reaction conditions, higher yields in many cases, and significantly improved safety and handling characteristics.
Synthesis of Thiols from Alkyl Halides
The conversion of alkyl halides to thiols is a fundamental transformation in organic synthesis. This compound provides a robust two-step method involving the formation of a thioacetate intermediate followed by hydrolysis. This approach often leads to higher purity products by minimizing the formation of dialkyl sulfide byproducts, a common issue when using H₂S or NaSH.
| Parameter | This compound Method | Sodium Hydrosulfide Method |
| Substrate | Benzyl Chloride | Benzyl Chloride |
| Reagent | 1. This compound, K₂CO₃2. K₂CO₃, MeOH | Sodium Hydrosulfide (NaSH) in H₂O/HCl |
| Yield | Excellent (Specific yield data varies by protocol) | 90.7%[1] |
| Reaction Time | Typically a few hours | ~5 hours[1] |
| Temperature | Often room temperature to reflux | 50°C[1] |
| Key Advantages | - Avoids gaseous H₂S- Minimizes sulfide byproduct formation | - Direct conversion to thiol |
| Key Disadvantages | - Two-step process | - Formation of benzyl sulfide byproduct- Requires handling of H₂S (generated in situ) |
Michael Addition to α,β-Unsaturated Carbonyls
In conjugate addition reactions, this compound serves as an excellent nucleophile for the formation of β-mercapto carbonyl compounds. The reaction typically proceeds under mild, often catalyst-free or base-catalyzed conditions, with high yields and selectivity. While direct Michael additions with gaseous H₂S are less common in laboratory settings due to handling difficulties, the use of NaSH is a viable alternative, though it can present challenges with side reactions.
| Parameter | This compound Method | Hydrogen Sulfide/NaSH Method |
| Substrate | Cyclohexenone | Cyclohexenone |
| Reagent | This compound | H₂S or NaSH |
| Yield | Good to high yields reported[2] | Data for direct comparison is limited in readily available literature |
| Reaction Time | 5-60 minutes (solvent- and catalyst-free)[2] | Varies depending on specific protocol |
| Temperature | Room temperature[2] | Varies |
| Key Advantages | - Fast reaction times- High yields- Mild conditions | - Potentially a one-step process to the thiol |
| Key Disadvantages | - Forms a thioacetate intermediate requiring hydrolysis | - Difficult to handle gaseous H₂S- Potential for side reactions with NaSH |
Synthesis of Sulfur-Containing Heterocycles: The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic method for preparing thiophenes from 1,4-dicarbonyl compounds. Traditionally, this reaction employs strong sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which can also generate toxic H₂S as a byproduct.[3] Direct use of H₂S is also a known method.[4][5] While this compound is not the conventional reagent for the Paal-Knorr synthesis itself, its role as a precursor to thiols makes it relevant for the synthesis of more complex sulfur heterocycles through alternative routes.
| Parameter | Hydrogen Sulfide Method (Paal-Knorr) | This compound (Alternative Routes) |
| Substrate | 2,5-Hexanedione | Unsaturated precursors |
| Product | 2,5-Dimethylthiophene | Various sulfur heterocycles (e.g., thiolactones) |
| Reagent | H₂S (often with an acid catalyst) | This compound |
| Yield | Generally good | Good to excellent yields in thiol-ene cyclizations |
| Key Advantages | - Direct route to thiophenes | - Versatile for various heterocycle types- Milder reaction conditions |
| Key Disadvantages | - Use of toxic, flammable H₂S gas | - Not a direct replacement in the Paal-Knorr reaction |
Experimental Protocols
Synthesis of Benzyl Mercaptan from Benzyl Chloride
Method 1: Using Sodium Hydrosulfide
-
Materials: Benzyl chloride, aqueous sodium hydrosulfide (45.7%), concentrated hydrochloric acid, water.
-
Procedure:
-
To a solution of sodium hydrosulfide (0.52 mol) in water (159 ml), add concentrated hydrochloric acid (0.08 mol) under a nitrogen atmosphere with stirring. This generates an H₂S atmosphere in situ.[1]
-
Add benzyl chloride (0.40 mol) to the reaction mixture.[1]
-
Heat the two-phase system to 50°C and stir for approximately 5 hours.[1]
-
Monitor the reaction by gas chromatography. The reported yield of benzyl mercaptan is 90.7%, with 7.2% unreacted benzyl chloride and 0.7% benzyl sulfide byproduct.[1]
-
Method 2: Using Thiourea (as an alternative to this compound)
-
Materials: Benzyl chloride, thiourea, 95% ethanol, 5 N sodium carbonate solution, 2 N hydrochloric acid.
-
Procedure:
-
Reflux a mixture of benzyl chloride (1 mol) and thiourea (1.1 mol) in 50 ml of 95% ethanol for 6 hours to form the benzylthiouronium salt.[6]
-
After cooling, filter the salt and hydrolyze it by refluxing with 300 ml of 5 N sodium carbonate solution for 2 hours under a slow stream of nitrogen.[6]
-
Cool the reaction mixture and acidify with 2 N hydrochloric acid.[6]
-
Separate the benzyl mercaptan layer, dry with anhydrous magnesium sulfate, and purify by vacuum distillation to yield the final product (70% yield).[6]
-
Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Synthesis
Using a Sulfurizing Agent (Illustrative of H₂S-generating methods)
-
Materials: 2,5-Hexanedione, phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
-
Procedure:
-
The Paal-Knorr thiophene synthesis involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a sulfurizing agent.[4][7]
-
The reaction is typically carried out by heating the 1,4-dicarbonyl compound with an excess of phosphorus pentasulfide or Lawesson's reagent.[3]
-
These reagents act as both sulfurizing and dehydrating agents.[3]
-
It is important to note that these reactions can produce toxic H₂S as a byproduct and must be performed in a well-ventilated fume hood.[3]
-
Safety and Handling
A critical advantage of this compound over hydrogen sulfide is its significantly better safety profile and ease of handling.
| Parameter | This compound | Hydrogen Sulfide |
| Physical State | Liquid | Gas |
| Odor | Strong, unpleasant thiol-like odor | Rotten egg smell, deadens sense of smell at high concentrations |
| Toxicity | Toxic, corrosive | Extremely toxic, flammable |
| Handling | Handled as a typical corrosive and flammable liquid in a fume hood | Requires specialized gas handling equipment, detectors, and safety protocols |
| Key Hazards | Flammable, causes severe skin and eye burns | Immediately dangerous to life and health (IDLH) at 100 ppm |
Reaction Mechanisms and Workflows
The use of this compound and hydrogen sulfide in synthesis follows distinct mechanistic pathways.
Thiol Synthesis from Alkyl Halide using this compound
This process involves a two-step sequence: an Sₙ2 reaction to form a thioacetate ester, followed by hydrolysis to yield the thiol. This stepwise approach allows for better control and often cleaner reactions.
Paal-Knorr Thiophene Synthesis using a Sulfur Source
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as H₂S, to form the thiophene ring through a cyclization and dehydration process.
Conclusion
This compound presents a clear advantage over hydrogen sulfide for a majority of laboratory-scale synthetic applications requiring the introduction of a thiol group. Its liquid form, superior handling characteristics, and ability to produce high yields of pure products with minimal byproducts make it a more efficient and, critically, a much safer choice. While hydrogen sulfide remains relevant in certain industrial-scale processes, for the modern research and development laboratory, this compound is the superior sulfur transfer reagent. The adoption of this compound in synthetic protocols can lead to improved experimental outcomes and a safer research environment.
References
- 1. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. 2,5-Dimethylthiophene - Wikipedia [en.wikipedia.org]
Performance of Bifunctional Amine-Thiourea Catalysts in the Asymmetric Conjugate Addition of Thioacetic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of sulfur-containing molecules is a critical endeavor. The conjugate addition of thioacetic acid to α,β-unsaturated compounds is a powerful method for introducing a thiol group. This guide provides a comparative analysis of the performance of various bifunctional amine-thiourea organocatalysts in this key reaction, supported by experimental data and detailed protocols.
Bifunctional amine-thiourea catalysts have emerged as a cornerstone of asymmetric organocatalysis. Their ability to simultaneously activate both the nucleophile (this compound) and the electrophile through a network of hydrogen bonds and Brønsted base catalysis leads to significant rate enhancements and high levels of stereocontrol. This dual activation model is central to their efficacy.
Catalytic Performance: A Quantitative Comparison
The following tables summarize the performance of different bifunctional amine-thiourea catalysts in the asymmetric Michael addition of this compound to chalcones and β-nitrostyrenes. These reactions showcase the catalysts' ability to generate chiral thioesters, which are valuable synthetic intermediates.
Table 1: Asymmetric Michael Addition of this compound to trans-Chalcone
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| I (10) | Et₂O | 3-4 | >90 | 58 | [1] |
| II (10) | Et₂O | 3-4 | >90 | low | [1] |
| III (10) | Et₂O | 3-4 | >90 | low | [1] |
| IV (10) | Et₂O | 3-4 | >90 | low | [1] |
| V (10) | Et₂O | 3-4 | >90 | low | [1] |
| VI (10) | Et₂O | 3-4 | >90 | low | [1] |
| Uncatalyzed | Et₂O | 24 | <10 | - | Inferred from catalyzed reaction times |
Catalyst Structures:
-
I: Takemoto's catalyst
-
II: Chiral binaphthyl-derived amine thiourea
-
III: Quinine-based thiourea
-
IV: Quinine
-
V: Quinidine
-
VI: Quinine-OH
Table 2: Asymmetric Michael Addition of this compound to trans-β-Nitrostyrenes
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| 2-aminoDMAP/thiourea | trans-β-nitrostyrene | high | up to 96 | [2] |
| Bifunctional amine thiourea | trans-β-nitrostyrene | 91-98 | up to 70 | [1] |
Experimental Protocols
Below is a general experimental protocol for the asymmetric Michael addition of this compound to an α,β-unsaturated ketone catalyzed by a bifunctional amine-thiourea catalyst.
Materials:
-
Bifunctional amine-thiourea catalyst (e.g., Takemoto's catalyst)
-
α,β-unsaturated ketone (e.g., trans-chalcone)
-
This compound
-
Anhydrous solvent (e.g., diethyl ether)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the α,β-unsaturated ketone (1.0 equiv) and the bifunctional amine-thiourea catalyst (0.1 equiv).
-
Dissolve the solids in the anhydrous solvent.
-
Add this compound (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired thioester.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General experimental workflow for the asymmetric Michael addition.
Caption: Proposed dual activation catalytic cycle.
Discussion
The data clearly indicates that bifunctional amine-thiourea catalysts are highly effective in promoting the conjugate addition of this compound to electron-deficient olefins. The use of Takemoto's catalyst (I ) for the addition to trans-chalcone resulted in a high yield and moderate enantioselectivity (58% ee)[1]. In contrast, other chiral catalysts, including those based on quinine, provided high yields but with low enantioselectivity, highlighting the specific structural requirements for effective stereoinduction[1].
For the addition to β-nitrostyrenes, a 2-aminoDMAP/thiourea catalyst has been shown to achieve excellent enantioselectivities of up to 96% ee[2]. This demonstrates that the choice of both the catalyst backbone and the specific thiourea moiety is crucial for optimizing the reaction's stereochemical outcome.
The proposed catalytic cycle illustrates the dual activation mechanism. The thiourea moiety is believed to activate the electrophile (enone or nitroolefin) by forming hydrogen bonds with the carbonyl or nitro group, respectively. Simultaneously, the amine functionality acts as a Brønsted base, deprotonating the this compound to form a more nucleophilic thiolate, which is also oriented by the catalyst for a stereoselective attack.
Conclusion
Bifunctional amine-thiourea organocatalysts represent a powerful tool for the asymmetric conjugate addition of this compound. They offer significant advantages over the uncatalyzed reaction, providing high yields and enabling control over the stereochemistry of the product. The choice of catalyst is critical, with performance being highly dependent on the catalyst's structure and the specific substrates involved. The experimental protocols are generally straightforward, making this methodology accessible for the synthesis of enantioenriched sulfur-containing compounds in a research and development setting. Further optimization of catalyst structure and reaction conditions holds the potential for even greater efficiency and selectivity in these important transformations.
References
A Comparative Guide to the Validation of Thiol Group Introduction on Complex Molecules Using Thioacetic Acid
For researchers, scientists, and drug development professionals, the introduction of thiol (-SH) groups into complex molecules is a critical step for various applications, including drug delivery, bioconjugation, and the development of therapeutic agents. Thioacetic acid offers a straightforward and cost-effective method for this transformation. This guide provides an objective comparison of this compound with other common thiolating agents, supported by experimental data and detailed protocols for key methodologies.
Comparison of Thiol Introduction Methods
The choice of reagent for thiol group introduction depends on several factors, including the nature of the substrate, desired reaction conditions, and required purity of the final product. Below is a comparative summary of commonly used methods.
| Method | Reagent(s) | Typical Yield | Reaction Time | Key Advantages | Potential Side Reactions/Disadvantages |
| Thioacetate Displacement | This compound, Base | 60-98%[1][2][3] | 1-24 hours | Cost-effective, readily available reagent. | Requires a two-step process (S-acetylation followed by deacetylation); potential for side reactions with sensitive functional groups[4][5]. |
| Maleimide Chemistry | Maleimide derivatives | High (often >90%)[6] | 1-4 hours | High selectivity for thiols at neutral pH; rapid reaction kinetics. | The resulting thioether bond can undergo retro-Michael reaction, leading to reversibility; maleimides can hydrolyze at higher pH. |
| Haloacetamide Alkylation | Iodoacetamide, Bromoacetamide | Variable (often lower than maleimides)[7] | 30 minutes - 2 hours[8][9] | Forms a very stable, irreversible thioether bond. | Less selective than maleimides, can react with other nucleophilic residues (e.g., histidine, lysine) at higher pH or with prolonged reaction times[7][8][10]. |
| Traut's Reagent (2-Iminothiolane) | 2-Iminothiolane∙HCl | Variable (can be high) | ~1 hour[11] | Reacts with primary amines to introduce a thiol group in a single step; preserves the positive charge of the original amine. | Can be unstable at neutral pH, leading to the formation of N-peptidyl-2-iminothiolanes[12]. |
| Mitsunobu Reaction | This compound, PPh₃, DEAD/DIAD | 60-95% | 2-12 hours | Inversion of stereochemistry at the reaction center; mild reaction conditions. | Requires careful purification to remove phosphine oxide and hydrazine byproducts; sensitive to steric hindrance[13][14][15][16]. |
Experimental Protocols
Detailed methodologies for the introduction and validation of thiol groups are crucial for reproducible results.
Protocol 1: Thiol Group Introduction via this compound Displacement
This two-step protocol involves the initial formation of a thioacetate ester from an alkyl halide, followed by hydrolysis to yield the free thiol.
Step 1: Synthesis of the Thioacetate Ester
-
Dissolve the alkyl halide substrate (1 equivalent) in a suitable organic solvent (e.g., acetone, DMF).
-
Add potassium thioacetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove potassium salts and concentrate the filtrate under reduced pressure.
-
Purify the crude thioacetate ester by column chromatography.
Step 2: Hydrolysis to the Thiol
-
Dissolve the purified thioacetate ester in methanol.
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
Stir the mixture at room temperature for 1-4 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiol.
Protocol 2: Thiol-Maleimide Conjugation
This protocol is widely used for labeling proteins and other biomolecules with maleimide-functionalized reagents.
-
Dissolve the thiol-containing molecule in a degassed buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5.
-
If necessary, reduce any existing disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 30 minutes at room temperature.
-
Dissolve the maleimide-functionalized reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the maleimide solution to the thiol-containing solution at a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted maleimide.
Protocol 3: Validation of Thiol Introduction using Ellman's Assay
Ellman's reagent (DTNB) is used to quantify free thiol groups.
-
Preparation of Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Cysteine Standards: Prepare a series of known concentrations of L-cysteine in the Reaction Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the DTNB solution to 2.5 mL of the Reaction Buffer.
-
Add 250 µL of the thiol-containing sample or cysteine standard to the mixture.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the cysteine standards against their concentrations.
-
Determine the concentration of thiol groups in the sample by interpolating its absorbance on the standard curve. The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), is 14,150 M⁻¹cm⁻¹.
-
Reaction Pathways and Workflows
Visualizing reaction mechanisms and experimental workflows can aid in understanding the processes involved.
Caption: Mitsunobu reaction pathway for thiol introduction.
Caption: Workflow for radical-initiated thiol-ene reaction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of this compound with amino-acids - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reactions of this compound with amino-acids - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Mitsunobu Reaction [organic-chemistry.org]
A Head-to-Head Battle in Peptide Synthesis: Oxidative Acylation via Thioacids vs. Traditional Coupling Agents
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling methodology is a critical determinant of success. This guide provides a comprehensive, data-driven comparison of oxidative acylation using thioacids against traditional peptide coupling agents, offering insights into their respective performances, applications, and experimental nuances.
The relentless pursuit of novel therapeutics and research tools has placed ever-increasing demands on the efficiency and robustness of peptide synthesis. While traditional coupling agents have long been the workhorses of this field, emerging techniques like oxidative acylation using thioacids present a compelling alternative. This guide dissects the core principles of each method, presents available quantitative data for objective comparison, and provides detailed experimental protocols to aid in the practical application of these powerful synthetic strategies.
At a Glance: Key Differences and Performance Metrics
| Feature | Oxidative Acylation using Thioacids | Traditional Peptide Coupling Agents (e.g., HATU, HBTU, PyBOP) |
| Activation Principle | In situ generation of a highly reactive acylating species from a stable thioacid precursor via oxidation. | Activation of the carboxylic acid moiety of an amino acid using a dedicated coupling reagent. |
| Reaction Conditions | Often performed in aqueous solutions under mild pH conditions.[1] | Typically conducted in organic solvents (e.g., DMF, NMP) in the presence of a base. |
| Key Advantages | - Amenable to aqueous environments.[1]- Mild reaction conditions can be beneficial for sensitive peptides.- Can be used for the ligation of large, unprotected peptide fragments. | - Well-established and widely used with a vast body of literature.- High coupling efficiencies and rapid reaction times.[2][3]- A wide variety of reagents are available to suit different needs. |
| Potential Challenges | - Potential for side reactions related to the oxidant.- Racemization can be a concern, particularly with certain amino acids.[4]- Synthesis of the thioacid precursor is an additional step. | - Can be sensitive to moisture.- Byproducts of the coupling reaction may need to be removed.- Some reagents and byproducts can be toxic or hazardous. |
| Typical Applications | - Native chemical ligation- Synthesis of peptides in aqueous media- Fragment condensation | - Solid-phase peptide synthesis (SPPS)- Solution-phase peptide synthesis- Synthesis of complex and modified peptides |
Delving Deeper: A Comparative Analysis
Reaction Efficiency and Yield
Traditional coupling agents, particularly the onium salt-based reagents like HATU and HBTU, are renowned for their high coupling efficiencies, often exceeding 99% for routine amino acid additions in solid-phase peptide synthesis (SPPS).[5] For instance, in the synthesis of challenging sequences, HATU has demonstrated superior performance in terms of crude peptide purity compared to other reagents.[2]
Oxidative acylation using thioacids has also been shown to proceed with high efficiency, especially in the context of native chemical ligation where unprotected peptide fragments are coupled in aqueous solution.[4] Yields for isonitrile-mediated coupling of peptide thioacids on a solid support have been reported to be in the range of 82-94%.[4] However, direct comparative data for stepwise SPPS using oxidative acylation versus traditional methods is limited. The overall yield in any peptide synthesis is sequence-dependent, and difficult couplings can lower the efficiency of any method.[5][6]
Purity and Side Reactions
The purity of the final peptide is a critical parameter. Traditional coupling methods can be prone to side reactions such as racemization, especially with sensitive amino acids like histidine and cysteine. The choice of coupling reagent and additives can significantly mitigate this issue. For example, the use of additives like HOBt or Oxyma can suppress racemization.[7]
Racemization can also be a concern in oxidative acylation, particularly at the C-terminal residue of the thioacid.[4] The reaction conditions, including the choice of oxidant and pH, play a crucial role in minimizing this side reaction. Aspartimide formation is another common side reaction in Fmoc-based SPPS, which can occur under both acidic and basic conditions.[7]
Experimental Workflow and Protocols
Oxidative Acylation using Thioacids (Illustrative Protocol for Ligation)
This protocol describes a general procedure for the ligation of a peptide thioacid with a peptide containing an N-terminal cysteine residue.
Materials:
-
Peptide thioacid
-
N-Cys peptide
-
Oxidizing agent (e.g., N-iodosuccinimide (NIS))
-
Reaction buffer (e.g., phosphate buffer, pH 7.5)
-
HPLC for purification
Procedure:
-
Dissolve the peptide thioacid and the N-Cys peptide in the reaction buffer.
-
Add a solution of the oxidizing agent to the peptide mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, quench the reaction (e.g., with a reducing agent if necessary).
-
Purify the ligated peptide by preparative HPLC.
Traditional Peptide Coupling (Illustrative Protocol for SPPS using HATU)
This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis using HATU as the coupling agent.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base (e.g., N,N-diisopropylethylamine (DIEA))
-
DMF (N,N-Dimethylformamide)
-
Piperidine (20% in DMF) for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 4 equivalents relative to the resin loading) and HATU (e.g., 3.9 equivalents) in DMF. Add the base (e.g., DIEA, 8 equivalents) to the activation mixture.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for the desired coupling time (typically 30-60 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Visualizing the Mechanisms
To better understand the fundamental differences in these two approaches, the following diagrams illustrate their respective reaction pathways.
Caption: Oxidative acylation of a peptide thioacid.
Caption: Traditional peptide coupling using an onium salt reagent.
Conclusion: Selecting the Right Tool for the Job
The choice between oxidative acylation using thioacids and traditional peptide coupling agents is not a matter of one being universally superior to the other. Instead, the optimal method depends on the specific requirements of the synthesis.
Traditional coupling agents remain the gold standard for routine solid-phase peptide synthesis due to their high efficiency, speed, and well-established protocols. They offer a high degree of control and are compatible with a wide range of amino acid derivatives and solid supports.
Oxidative acylation using thioacids emerges as a powerful tool for specific applications, particularly for the ligation of large, unprotected peptide fragments in aqueous media. Its milder reaction conditions can be advantageous for the synthesis of sensitive or modified peptides that may not be compatible with the harsher conditions of traditional SPPS.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and successfully navigate the challenges of modern peptide synthesis.
References
- 1. Oxidative acylation using thioacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
A Comparative Guide to the Cost-Effectiveness of Thioacetic Acid Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key reagents is paramount. Thioacetic acid, a vital reagent for introducing thiol groups in organic synthesis, can be produced through various methods, each with its own economic and practical implications. This guide provides a detailed cost-effectiveness analysis of the most common synthesis routes to this compound, supported by experimental data and protocols to inform laboratory and industrial scale production decisions.
This analysis focuses on five primary methods for synthesizing this compound:
-
Reaction of Acetic Anhydride with Hydrogen Sulfide
-
Reaction of Acetic Anhydride with Sodium Hydrosulfide
-
Reaction of Glacial Acetic Acid with Phosphorus Pentasulfide
-
Reaction of Ketene with Hydrogen Sulfide
-
Reaction of Acetyl Chloride with Potassium Hydrosulfide
A comprehensive comparison of these methods, including quantitative data on yields, raw material costs, and reaction conditions, is presented below to facilitate an informed choice of synthesis strategy.
Comparative Data Overview
The following tables summarize the key quantitative parameters for each synthesis method, providing a clear comparison of their performance and economic viability.
Table 1: Comparison of Yield, Purity, and Reaction Conditions
| Synthesis Method | Typical Yield (%) | Product Purity (%) | Reaction Temperature (°C) | Catalyst | Key Byproducts |
| Acetic Anhydride + H₂S | 72 - 92%[1] | >95% after distillation[2] | 50 - 65 °C[1] | Alkaline (e.g., NaOH, Triethylamine) or Acidic[1] | Acetic Acid[3] |
| Acetic Anhydride + NaHS | 67 - 70%[4] | High (after acidification and recovery) | < Room Temperature (e.g., 10-20 °C)[4][5] | None specified | Sodium Acetate, Acetic Acid |
| Acetic Acid + P₄S₁₀ | ~25%[6] | Distillable | Requires heating to initiate, up to 103 °C[6] | None | Phosphorus-based compounds |
| Ketene + H₂S | ~65%[7] | >98% (GC)[7] | -10 to -5 °C[7] | Nitrogenous base (e.g., Triethylamine)[7] | Diacetyl sulfide (potential)[7] |
| Acetyl Chloride + KSH | High (often quantitative in situ) | High | Not specified, typically ambient | None specified | Potassium Chloride |
Table 2: Estimated Raw Material Cost Analysis
| Synthesis Method | Primary Reactants | Estimated Cost per Mole of this compound (USD)* | Key Cost Drivers |
| Acetic Anhydride + H₂S | Acetic Anhydride, Hydrogen Sulfide | ~ $0.15 - $0.30 | Price of Acetic Anhydride |
| Acetic Anhydride + NaHS | Acetic Anhydride, Sodium Hydrosulfide | ~ $0.20 - $0.40 | Price of Sodium Hydrosulfide |
| Acetic Acid + P₄S₁₀ | Acetic Acid, Phosphorus Pentasulfide | ~ $1.50 - $2.50 | High cost of P₄S₁₀, low yield |
| Ketene + H₂S | Ketene, Hydrogen Sulfide | ~ $0.25 - $0.50 | Price and handling of Ketene |
| Acetyl Chloride + KSH | Acetyl Chloride, Potassium Hydrosulfide | ~ $0.40 - $0.70 | Price of Acetyl Chloride and KSH |
*Disclaimer: The estimated costs are based on bulk industrial prices and are subject to market fluctuations. They are intended for comparative purposes only.
Synthesis Pathways and Logical Flow
The selection of an appropriate synthesis method depends on various factors including scale, available equipment, and safety considerations. The following diagrams illustrate the chemical transformations for each primary route.
Figure 1: Synthesis of this compound from Acetic Anhydride and Hydrogen Sulfide.
Figure 2: Synthesis of this compound from Acetic Anhydride and Sodium Hydrosulfide.
Figure 3: Synthesis of this compound from Acetic Acid and Phosphorus Pentasulfide.
Figure 4: Synthesis of this compound from Ketene and Hydrogen Sulfide.
Figure 5: Synthesis of this compound from Acetyl Chloride and Potassium Hydrosulfide.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided to allow for replication and evaluation.
Method 1: Synthesis from Acetic Anhydride and Hydrogen Sulfide
This procedure is adapted from a robust method known for its high yield and purity.[1]
Materials:
-
Acetic anhydride (95%)
-
Hydrogen sulfide (gas)
-
Sodium hydroxide (powdered)
-
Anhydrous calcium sulfate (Drierite)
Equipment:
-
Three-necked flask
-
Mercury-sealed glass stirrer
-
Reflux condenser
-
Gas inlet tube and thermometer
-
Gas-washing bottle
-
Claisen flask for distillation
-
Fractional distillation column
Procedure:
-
A 200-ml three-necked flask is equipped with a stirrer, reflux condenser, gas inlet tube, and thermometer. The top of the condenser is connected to a mercury bubbler.
-
To the flask, add 107 g (1 mole) of 95% acetic anhydride and 1 g (0.025 mole) of powdered sodium hydroxide.
-
Start the stirrer and pass hydrogen sulfide gas into the mixture. The temperature will rise to approximately 55°C and should be maintained at 50–55°C with intermittent cooling.
-
Continue the introduction of hydrogen sulfide for about 6 hours, by which time gas absorption will cease.
-
Transfer the reaction mixture to a Claisen flask and distill rapidly at 200 mm pressure to separate the product from the sodium salts. The distillate will contain this compound and acetic acid.
-
Fractionally distill the collected liquid at atmospheric pressure. The fraction boiling at 86–88°C is nearly pure this compound. The expected yield is 55–57.5 g (72–76%).
Method 3: Synthesis from Glacial Acetic Acid and Phosphorus Pentasulfide
This is a classical, though lower-yielding, method.[6]
Materials:
-
Phosphorus pentasulfide
-
Glacial acetic acid
-
Glass beads
Equipment:
-
Distilling flask (at least 1-litre capacity)
-
Condenser
-
Thermometer
Procedure:
-
In a large distilling flask, mix 150 g of ground phosphorus pentasulfide with 150 g of glacial acetic acid and 50 g of glass beads.
-
Gently warm the flask with a naked flame to initiate the reaction. Once the reaction begins, heating should be stopped and the reaction allowed to proceed spontaneously.
-
If the reaction moderates, gentle heating can be reapplied. Significant frothing may occur.
-
Stop the reaction when the thermometer reaches 103°C.
-
Fractionate the product. The expected yield of this compound (b.p. 93°C) is approximately 25%.
Method 4: Synthesis from Ketene and Hydrogen Sulfide
This method is notable for its potential for high purity and can be adapted for the synthesis of thioacetate salts.[7]
Materials:
-
1-Butanol (solvent)
-
Triethylamine (catalyst)
-
Hydrogen sulfide (gas)
-
Ketene (gas)
Equipment:
-
Reaction vessel suitable for cooling to -10°C
-
Gas inlet tubes
-
Distillation apparatus
Procedure:
-
Charge a reaction vessel with 1300 ml of 1-butanol and 17.7 g (0.175 mol) of triethylamine and cool to -10°C.
-
Introduce hydrogen sulfide at a flow rate of 34.4 g/h for a total of 60.2 g (1.75 mol).
-
After 10 minutes, begin introducing ketene at a flow rate of 42 g/h for a total of 99.4 g (1.75 mol).
-
Maintain the reaction temperature below -5°C during the introduction of both gases.
-
Upon completion of the gas introduction, distill the this compound from the reaction mixture. A yield of 86 g (65%) with a purity of >98% can be expected.
Safety and Environmental Considerations
The synthesis of this compound involves several hazardous materials and requires strict safety protocols.
-
Hydrogen Sulfide (H₂S): A highly toxic, flammable, and corrosive gas with a characteristic rotten egg smell. It poses a significant inhalation hazard and can be fatal at high concentrations. All manipulations involving H₂S must be conducted in a well-ventilated fume hood with appropriate gas monitoring.
-
This compound: The product itself is a highly flammable liquid and vapor. It is toxic if swallowed and causes severe skin burns and eye damage.[8][9][10][11] Proper personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, is essential.
-
Phosphorus Pentasulfide (P₄S₁₀): Reacts with water and moisture to produce hydrogen sulfide. It is flammable and corrosive.
-
Ketene: A highly reactive and toxic gas. It is a potent lachrymator.
-
Acetyl Chloride: A corrosive and flammable liquid that reacts violently with water.
Waste Management: The byproducts of these reactions require careful handling and disposal. Acetic acid can often be recovered and purified. Phosphorus-containing waste from the P₄S₁₀ method must be disposed of according to local regulations for hazardous waste. The use of toxic gases like H₂S and ketene necessitates scrubber systems to prevent their release into the environment.[8]
Conclusion: A Cost-Effectiveness Perspective
Based on the analysis of yield, raw material costs, and operational complexity, the synthesis of this compound from acetic anhydride and hydrogen sulfide emerges as one of the most cost-effective and high-yielding methods, particularly for larger-scale production.[1][3] It benefits from relatively inexpensive and readily available starting materials and offers a high yield of product. While the use of toxic hydrogen sulfide is a significant drawback, established industrial processes can mitigate these risks.
The reaction of acetic anhydride with sodium hydrosulfide offers a safer alternative by avoiding the direct handling of hydrogen sulfide gas, though it may have a slightly lower yield and higher raw material cost.[5]
The ketene and hydrogen sulfide route provides a high-purity product but involves the use of ketene, which is a highly reactive and hazardous gas, making it more suitable for specialized industrial setups.[7]
The classical method using phosphorus pentasulfide and acetic acid is the least cost-effective due to its very low yield and the high cost of the phosphorus reagent, in addition to the generation of hazardous phosphorus-based waste.[2][6]
The synthesis from acetyl chloride and potassium hydrosulfide is a viable laboratory-scale method, particularly for in situ generation of thioacetate, but the higher cost of the starting materials makes it less competitive for bulk production.
Ultimately, the choice of synthesis method will depend on the specific requirements of the user, balancing factors of cost, scale, safety, and available equipment. For general laboratory and industrial applications where cost and yield are primary drivers, the acetic anhydride and hydrogen sulfide method remains a strong contender, provided that appropriate safety measures are rigorously implemented.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101108818B - Method of manufacturing this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. SU1594174A1 - Method of producing this compound - Google Patents [patents.google.com]
- 5. US2568020A - Method of preparing carbothiolic acids - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. US20080161597A1 - Method For the Production of a this compound and Salts Thereof - Google Patents [patents.google.com]
- 8. This compound: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 9. This compound Chemical Safety Technical Specification-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
The Ascendancy of Chiral Phosphoric Acids in Asymmetric Thioacetic Acid Addition: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods to construct complex chiral molecules is a perpetual frontier. In the realm of asymmetric catalysis, chiral phosphoric acids (CPAs) have emerged as a powerful class of organocatalysts. This guide provides a detailed evaluation of the role of CPAs in the context of thioacetic acid addition reactions, presenting a comparative overview of their performance against other catalytic systems, supported by experimental data and detailed protocols.
Chiral phosphoric acid catalysts have demonstrated remarkable efficacy in promoting the enantioselective addition of this compound to various electrophiles, most notably in the 1,6-conjugate addition to para-quinone methides (p-QMs). This reaction is of significant interest as it furnishes chiral sulfur-containing compounds, which are valuable building blocks in medicinal chemistry and materials science.
Performance of Chiral Phosphoric Acid Catalysts: A Quantitative Overview
A seminal study by Dong, Zhang, Xue, Li, and Cheng in 2016 showcased the power of chiral phosphoric acid catalysis in the asymmetric 1,6-conjugate addition of this compound to p-quinone methides. The use of a specific BINOL-derived chiral phosphoric acid catalyst, (R)-TRIP, provided excellent yields and high enantioselectivities for a broad range of substrates.
Below is a summary of the experimental data, highlighting the performance of the chiral phosphoric acid catalyst with various substituted p-quinone methides.
| Entry | R¹ | R² | Catalyst | Yield (%)[1] | ee (%)[1] |
| 1 | H | Ph | (R)-TRIP | 95 | 92 |
| 2 | H | 4-MeC₆H₄ | (R)-TRIP | 96 | 93 |
| 3 | H | 4-FC₆H₄ | (R)-TRIP | 92 | 91 |
| 4 | H | 4-ClC₆H₄ | (R)-TRIP | 94 | 92 |
| 5 | H | 4-BrC₆H₄ | (R)-TRIP | 95 | 93 |
| 6 | H | 3-MeC₆H₄ | (R)-TRIP | 93 | 90 |
| 7 | H | 2-MeC₆H₄ | (R)-TRIP | 85 | 88 |
| 8 | H | 1-Naphthyl | (R)-TRIP | 90 | 90 |
| 9 | Me | Ph | (R)-TRIP | 91 | 94 |
| 10 | Ph | Ph | (R)-TRIP | 88 | 89 |
Comparative Analysis with Alternative Catalytic Systems
While chiral phosphoric acids have proven to be highly effective for the asymmetric addition of this compound to p-quinone methides, it is essential to consider their performance in the context of other catalytic approaches for similar transformations. The development of asymmetric C-S bond formation is an active area of research, with both organocatalytic and metal-based systems being explored.
| Catalyst Type | Reaction Example | Advantages | Disadvantages |
| Chiral Phosphoric Acids (Organocatalyst) | 1,6-addition of this compound to p-QMs | High enantioselectivity, mild reaction conditions, operational simplicity, tolerance to air and moisture. | Catalyst loading can be higher compared to some metal catalysts. |
| Metal-Based Catalysts (e.g., Copper, Palladium) | Asymmetric addition of thiols to enones | Generally high turnover numbers, broad substrate scope. | Potential for metal contamination in the final product, often requires inert atmosphere, ligands can be expensive and air-sensitive.[2] |
| Other Organocatalysts (e.g., Thioureas, Squaramides) | Michael addition of thiols to nitroolefins | Metal-free, often utilize hydrogen bonding activation. | May have a more limited substrate scope for certain transformations compared to CPAs. |
| Phase-Transfer Catalysts | 1,6-conjugate addition of tritylthiol to p-QMs | Can be effective for in situ generated substrates.[3] | May require specific substrate precursors and biphasic conditions. |
It is important to note that direct, side-by-side comparisons of different catalyst systems for the exact same reaction (this compound addition to p-QMs) are scarce in the literature. However, the data available for related transformations suggest that chiral phosphoric acids offer a compelling combination of high enantioselectivity and operational simplicity, making them a preferred choice for many applications where metal contamination is a concern.
Experimental Protocols
General Procedure for the Asymmetric 1,6-Conjugate Addition of this compound to para-Quinone Methides Catalyzed by (R)-TRIP
To a solution of the para-quinone methide (0.1 mmol) and (R)-TRIP (0.01 mmol, 10 mol%) in toluene (1.0 mL) was added this compound (0.12 mmol) at room temperature. The reaction mixture was stirred at this temperature for the time indicated by TLC analysis. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Mechanistic Insights and Visualization
The catalytic cycle of the chiral phosphoric acid-catalyzed asymmetric 1,6-conjugate addition of this compound to a p-quinone methide is believed to proceed through a dual activation mechanism. The chiral phosphoric acid simultaneously activates both the nucleophile (this compound) and the electrophile (p-quinone methide) via hydrogen bonding.
Catalytic Cycle Diagram. This diagram illustrates the proposed mechanism for the chiral phosphoric acid-catalyzed asymmetric 1,6-conjugate addition of this compound to a para-quinone methide.
The reaction is initiated by the formation of a ternary complex where the phosphoryl oxygen of the CPA activates the p-quinone methide, and the acidic proton of the CPA activates the this compound. This brings the two reactants into close proximity within the chiral environment of the catalyst, facilitating the highly enantioselective 1,6-conjugate addition through a well-organized transition state. Subsequent proton transfer and release of the product regenerates the catalyst, completing the catalytic cycle.
Conclusion
Chiral phosphoric acids have established themselves as premier catalysts for the asymmetric addition of this compound to electrophiles like p-quinone methides. Their ability to deliver high yields and excellent enantioselectivities under mild, operationally simple conditions makes them an attractive alternative to traditional metal-based catalysts. While other catalytic systems exist for C-S bond formation, the bifunctional nature and tunable steric environment of chiral phosphoric acids provide a distinct advantage in achieving high levels of stereocontrol. For researchers in drug discovery and development, where enantiomeric purity is paramount, chiral phosphoric acid catalysis represents a robust and reliable tool for the synthesis of complex chiral thioethers.
References
A Comparative Guide to Thermal and Photochemical Initiation of Thioacid Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
The initiation of radical reactions involving thioacids is a critical step that dictates the efficiency, selectivity, and applicability of these versatile transformations in organic synthesis and drug development. The generation of the key thiyl radical intermediate can be achieved through two primary methods: thermal initiation and photochemical initiation. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.
At a Glance: Thermal vs. Photochemical Initiation
| Feature | Thermal Initiation | Photochemical Initiation |
| Energy Source | Heat (e.g., reflux, heating block) | Light (e.g., UV lamps, LEDs) |
| Initiators | Azo compounds (e.g., AIBN, VA-044), peroxides | Photoinitiators, photosensitizers (e.g., DPAP, Eosin Y, Ru(bpy)₃Cl₂) |
| Reaction Conditions | Typically higher temperatures (e.g., 37-100 °C) | Often milder, room temperature conditions |
| Selectivity | Can be less selective due to higher energy input | Often highly selective, minimizing side reactions[1] |
| Reaction Times | Can range from hours to days[1] | Generally faster, from minutes to a few hours[1][2] |
| Functional Group Tolerance | Can be limited by the stability of substrates at elevated temperatures | Broader functional group tolerance due to milder conditions[3] |
| Scalability | Generally straightforward | Can be challenging in batch processes due to light penetration, but well-suited for flow chemistry[2] |
| Safety | Requires careful temperature control to avoid runaway reactions | Light sources can pose safety hazards (e.g., UV exposure) |
In-Depth Comparison
Reaction Efficiency and Yields
Photochemical initiation often demonstrates superior efficiency and higher yields compared to thermal methods for thioacid radical reactions. For instance, in the dethiocarboxylation of amino acid thioacids, photochemical initiation with UV irradiation (354 nm) and 20 mol% 2,2-dimethoxy-2-phenylacetophenone (DPAP) as a photoinitiator leads to over 95% conversion in just 15 minutes.[1] In contrast, using blue LED irradiation (440 nm) with 25 mol% Eosin Y requires a longer reaction time of 1 hour to achieve a similar conversion.[1]
Thermal initiation of the same reaction, using the azo initiator VA-044 at 37 °C, requires 2 to 6 hours to achieve excellent conversion.[1] This highlights the significantly faster reaction kinetics achievable with photochemical methods.
For thiol-ene reactions, photochemical approaches are generally found to be more efficient, requiring shorter reaction times for complete conversion compared to their thermal counterparts.[3][4]
Reaction Conditions and Selectivity
A significant advantage of photochemical initiation is the ability to conduct reactions under milder conditions, often at room temperature. This can lead to higher selectivity and better preservation of sensitive functional groups within complex molecules.[1][3] Thermal initiation, on the other hand, requires elevated temperatures, which can sometimes lead to undesired side reactions or degradation of thermally labile substrates.[1]
For example, in the synthesis of C-terminal N-alkylamides via dethiocarboxylation, the thermal method using VA-044 at 37°C in an aqueous buffer showed a significant side reaction of thioacid hydrolysis, particularly with less sterically hindered amino acids like glycine (26% hydrolysis).[1] The milder conditions of the photochemical approach can minimize such side reactions.
Scope and Applications
Both thermal and photochemical methods have been successfully applied to a range of thioacid radical reactions, including:
-
Thioacid-ene Reactions (Hydrothiolation): The addition of a thioacid across a carbon-carbon double bond to form a thioester.
-
Dethiocarboxylation: The removal of a carboxyl group from a thioacid, often to form an alkyl amide.[1]
-
Amide Bond Formation: The reaction of a thioacid with an amine to form an amide bond.
While both methods are versatile, the milder nature of photochemical initiation often allows for a broader substrate scope, particularly with complex and sensitive molecules.[3]
Experimental Protocols
General Procedure for Thermal Initiation of Thioacid Dethiocarboxylation
This protocol is adapted from the work of Otaka and co-workers for the synthesis of C-terminal N-alkylamide peptides.[1]
-
A C-terminal peptide thioacid is dissolved in an aqueous phosphate buffer (pH 7).
-
The solution contains 5 M guanidinium hydrochloride, 9 mM glutathione, and 34 mM tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).
-
The thermal radical initiator, 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), is added to the mixture.
-
The reaction mixture is heated to 37 °C and stirred for 2-6 hours.
-
The reaction progress is monitored by HPLC to determine the conversion to the corresponding N-alkylamide.
General Procedure for Photochemical Initiation of Thioacid Dethiocarboxylation
This protocol is based on studies of dethiocarboxylation of amino acid substrates in organic solvent.[1]
-
The amino acid thioacid is dissolved in ethyl acetate.
-
A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DPAP, 20 mol%), is added to the solution.
-
The reaction mixture is irradiated with a UV lamp (354 nm) for approximately 15 minutes.
-
Alternatively, a photosensitizer like Eosin Y (25 mol%) can be used with a blue LED light source (440 nm), with an irradiation time of about 1 hour.
-
The conversion to the N-alkylamine is monitored by analytical techniques such as NMR or LC-MS.
Visualizing the Reaction Pathways
Thermal Initiation Mechanism
Caption: Thermal initiation workflow for a thioacid-ene reaction.
Photochemical Initiation Mechanism
Caption: Photochemical initiation workflow via photoredox catalysis.
Conclusion
Both thermal and photochemical methods are effective for initiating thioacid radical reactions. However, photochemical initiation often emerges as the superior choice due to its milder reaction conditions, faster reaction times, higher efficiency, and broader functional group tolerance. While thermal initiation remains a viable and straightforward option, particularly for robust substrates, photochemical methods offer greater control and selectivity, which are crucial for the synthesis of complex molecules in drug discovery and materials science. The choice between the two will ultimately depend on the specific substrate, desired outcome, and available laboratory equipment. For scalability, especially in industrial settings, flow chemistry setups for photochemical reactions present a promising avenue.[2]
References
Safety Operating Guide
Proper Disposal of Thioacetic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of thioacetic acid are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. this compound is a corrosive, toxic, and highly flammable substance that requires strict adherence to established safety protocols. This document provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated chemical fume hood.[1][2] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (such as butyl rubber or nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[3][4] An emergency eyewash station and safety shower must be readily accessible.[4]
Key Hazards of this compound:
| Hazard Type | Description | Sources |
| Flammability | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. | [3][5] |
| Toxicity | Toxic if swallowed and harmful if inhaled.[3] May cause severe irritation or chemical burns to the skin, eyes, and respiratory tract.[6] | [3][6] |
| Corrosivity | Causes severe skin burns and serious eye damage. | [3] |
| Reactivity | Reacts violently with strong oxidizing agents, strong bases, and can react with water to produce flammable and toxic hydrogen sulfide gas.[5][7] | [5][7] |
Disposal Procedures: A Step-by-Step Approach
The preferred and most environmentally responsible method for disposing of significant quantities of this compound is through a licensed hazardous waste disposal company.[1][3] For small quantities of residual this compound waste generated during experimental procedures, a laboratory-scale chemical neutralization process can be employed prior to collection by a waste disposal service.
Experimental Protocol: Neutralization of Small-Scale this compound Waste
This protocol details the oxidation of this compound using a sodium hypochlorite (bleach) solution. This process converts the volatile and malodorous this compound into less hazardous and non-volatile compounds.
Materials:
-
This compound waste
-
Commercial bleach (5-6% sodium hypochlorite) or a freshly prepared 10% sodium hypochlorite solution
-
Large beaker or flask (at least 10 times the volume of the this compound waste)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Place the large beaker or flask in an ice bath on a stir plate to manage any potential exothermic reaction.
-
Add a stir bar to the beaker.
-
-
Neutralization:
-
For every 1 volume of this compound waste, slowly add at least 10 volumes of the sodium hypochlorite solution to the beaker with continuous stirring. The large excess of the oxidizing agent ensures complete neutralization.
-
Monitor the reaction for any signs of excessive heat generation. If the reaction becomes too vigorous, slow down the rate of addition.
-
Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.
-
-
Verification and Final Disposal:
-
After one hour, remove the ice bath and allow the solution to reach room temperature while still stirring.
-
Test the pH of the solution. If it is acidic, slowly add a dilute solution of sodium hydroxide to bring the pH to a neutral range (6-8).
-
The neutralized solution should be transferred to a properly labeled hazardous waste container for collection by a licensed disposal company. Do not pour the treated solution down the drain.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Decontamination of Glassware and Spills
Glassware: All glassware that has come into contact with this compound should be immediately rinsed with a small amount of an appropriate solvent (e.g., ethanol) to remove the bulk of the residue. This rinseate must be collected as hazardous waste. Subsequently, the glassware should be submerged in a bleach bath (a 1:1 solution of commercial bleach and water) for at least 24 hours in a fume hood before standard cleaning.
Spills: In the event of a small spill, absorb the this compound with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels. The contaminated absorbent should be collected in a sealed container and disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.mtu.edu [chemistry.mtu.edu]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. Determining the Percent Sodium Hypochlorite in Commercial Bleach [web.lemoyne.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Thioacetic Acid
Essential protocols for the safe handling, storage, and disposal of Thioacetic acid, ensuring the protection of laboratory personnel and the integrity of research.
This compound is a highly flammable and corrosive chemical that poses significant health risks upon exposure.[1][2] It is imperative for researchers, scientists, and drug development professionals to adhere to strict safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent contact and inhalation. The recommended PPE includes:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[1] For enhanced protection, a face shield (minimum 8-inch) should be worn in conjunction with goggles.[1]
-
Skin Protection: A complete suit protecting against chemicals, composed of flame-retardant and antistatic material, is advised.[1] Gloves must be inspected before use and disposed of after contamination.[1]
-
Respiratory Protection: A vapor respirator is essential.[3] In situations with insufficient ventilation or for large spills, a self-contained breathing apparatus (SCBA) should be used to prevent inhalation of vapors.[3]
-
General Laboratory Attire: A lab coat should always be worn.[3]
For large spills, the required PPE is more extensive and includes splash goggles, a full chemical-resistant suit, a vapor respirator or SCBA, boots, and gloves.[3] It is crucial to consult a specialist before handling large quantities of this product, as the suggested protective clothing may not be sufficient in all circumstances.[3]
Quantitative Data for Safe Handling
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Citations |
| Flash Point | -24°C (-11.2°F) (Closed Cup) | [3] |
| Autoignition Temp. | 427°C (800.6°F) | [2] |
| Explosion Limits | Lower: 5.4% / Upper: 16% | [2] |
| Storage Temp. | Below 10°C is recommended for sealed storage | [4] |
Procedural Guidance for Handling and Disposal
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Ground and bond all containers and equipment when transferring the material to prevent static electricity discharge.[2][7]
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[6]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][3]
-
Flammable materials should be stored in a separate safety storage cabinet or room.[3]
-
Keep containers tightly closed and upright to prevent leakage.[1][5]
-
A refrigerated room is preferable for materials with a low flash point.[3]
Spill Response:
-
Small Spills: Dilute with water and mop up, or absorb with an inert dry material (e.g., sand, earth, vermiculite) and place in an appropriate waste disposal container.[3][5]
-
Large Spills: Evacuate the area and remove all ignition sources.[1] Contain the spill using non-combustible absorbent materials.[3] Prevent the spill from entering sewers or waterways.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[1]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method of disposal.[1][4]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated packaging should be disposed of as the unused product.[1]
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. This compound: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 5. multichemindia.com [multichemindia.com]
- 6. sdfine.com [sdfine.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
